molecular formula C14H13NO2 B1283641 5-Amino-biphenyl-2-carboxylic acid methyl ester CAS No. 51990-95-5

5-Amino-biphenyl-2-carboxylic acid methyl ester

Cat. No.: B1283641
CAS No.: 51990-95-5
M. Wt: 227.26 g/mol
InChI Key: RCQJWALJLIKPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-biphenyl-2-carboxylic acid methyl ester (CAS 51990-95-5) is an organic compound with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol . It is supplied with a high purity level of ≥98% and should be stored sealed in a dry environment, ideally at 2-8°C . According to safety data, this compound carries a GHS07 warning and may be harmful if swallowed (H302) . This methyl ester derivative belongs to the biphenyl family and serves as a valuable chemical intermediate in organic synthesis and pharmaceutical research . While specific application studies for this exact compound are limited in the public domain, research into closely related biphenyl structures indicates their significance in medicinal chemistry. For instance, certain biphenyl-carboxylic acid derivatives have been investigated as key scaffolds in the development of inhibitors targeting protein-protein interactions, such as the c-Myc-Max dimerization, which is a relevant pathway in cancer research . As such, 5-Amino-biphenyl-2-carboxylic acid methyl ester presents a versatile building block for researchers exploring new chemical entities and biologically active molecules. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-amino-2-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQJWALJLIKPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262876
Record name Methyl 5-amino[1,1′-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51990-95-5
Record name Methyl 5-amino[1,1′-biphenyl]-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51990-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino[1,1′-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthetic pathways leading to 5-Amino-biphenyl-2-carboxylic acid methyl ester, a valuable building block in medicinal chemistry and materials science. We will delve into the strategic considerations behind a highly efficient and practical synthetic route, focusing on the rationale for methodological choices, detailed experimental protocols, and the underlying chemical principles. The core of this guide centers on a two-step sequence: a Suzuki-Miyaura cross-coupling to construct the biphenyl backbone, followed by the reduction of a nitro group to the target amine. This approach is favored for its high yields, functional group tolerance, and scalability.

Introduction: The Significance of 5-Amino-biphenyl-2-carboxylic acid methyl ester

5-Amino-biphenyl-2-carboxylic acid methyl ester and its derivatives are privileged scaffolds in drug discovery and development. The biphenyl motif is a common feature in a wide range of biologically active molecules, imparting conformational rigidity and enabling diverse interactions with biological targets. The presence of both an amino group and a carboxylic acid ester provides versatile handles for further chemical elaboration, making this compound a key intermediate in the synthesis of complex pharmaceuticals. For instance, derivatives of this scaffold have been investigated for their potential as inhibitors of various enzymes and as ligands for G-protein coupled receptors.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule points to two primary strategies for constructing the biphenyl core:

  • Strategy A: C-C Bond Formation: This involves forming the bond between the two phenyl rings. The Suzuki-Miyaura, Stille, and Ullmann couplings are prominent examples of reactions that can achieve this transformation.[1]

  • Strategy B: C-N Bond Formation: This approach would involve the coupling of a pre-formed biphenyl system with an amine or an amine equivalent. The Buchwald-Hartwig amination is a powerful tool for this type of transformation.[2]

For the synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester, Strategy A is generally preferred due to the ready availability of the necessary starting materials and the robustness of modern cross-coupling reactions. Among the C-C bond formation methods, the Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, high functional group tolerance, and the use of generally non-toxic and stable boronic acid reagents.[3][4]

The amino group can be introduced either before or after the biphenyl ring formation. Introducing it as a nitro group offers several advantages. The nitro group is a strong electron-withdrawing group, which can facilitate certain electrophilic aromatic substitution reactions if needed, and it is a stable functional group that is compatible with the conditions of many cross-coupling reactions. Subsequently, the nitro group can be reliably and chemoselectively reduced to the desired amine.[5][6]

Therefore, a robust and efficient synthetic route involves:

  • Esterification of a commercially available carboxylic acid.

  • Suzuki-Miyaura cross-coupling to form the 5-nitro-biphenyl-2-carboxylic acid methyl ester intermediate.

  • Reduction of the nitro group to yield the final product, 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Synthesis_Strategy Target 5-Amino-biphenyl-2-carboxylic acid methyl ester Intermediate 5-Nitro-biphenyl-2-carboxylic acid methyl ester Target->Intermediate Nitro Reduction StartingMaterial1 Methyl 2-bromo-5-nitrobenzoate Intermediate->StartingMaterial1 Suzuki-Miyaura Coupling StartingMaterial2 Phenylboronic acid Intermediate->StartingMaterial2 Suzuki-Miyaura Coupling

Caption: Retrosynthetic analysis of the target compound.

Experimental Section: A Validated Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester.

While this starting material is commercially available, a protocol for its synthesis from 2-bromo-5-nitrobenzoic acid is provided for completeness.

  • Reaction: Esterification

  • Rationale: The conversion of the carboxylic acid to its methyl ester is a standard procedure to protect the acid functionality and improve solubility in organic solvents for the subsequent cross-coupling reaction. A common and effective method is the Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid.

Protocol:

  • To a stirred solution of 2-bromo-5-nitrobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), slowly add concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-bromo-5-nitrobenzoate as a solid, which can be used in the next step without further purification.

  • Reaction: Suzuki-Miyaura Cross-Coupling

  • Rationale: This palladium-catalyzed reaction provides an efficient means to form the C-C bond between the two aromatic rings. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.[7]

Protocol:

  • In a round-bottom flask, combine methyl 2-bromo-5-nitrobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 8-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Nitro-biphenyl-2-carboxylic acid methyl ester.[8]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - Methyl 2-bromo-5-nitrobenzoate - Phenylboronic acid - Base (e.g., K₂CO₃) Solvent Add Solvent (e.g., Toluene/Water) Reagents->Solvent Degas Degas with Ar/N₂ Solvent->Degas Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) Degas->Catalyst Heat Heat to 80-90 °C Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product 5-Nitro-biphenyl-2-carboxylic acid methyl ester Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction: Reduction of a Nitro Group

  • Rationale: The reduction of the aromatic nitro group to an amine is a well-established transformation with numerous available reagents.[9] Catalytic hydrogenation is a clean and efficient method, but other reagents like tin(II) chloride or iron in acidic media can also be employed, especially if other functional groups sensitive to hydrogenation are present.[10][11] For this specific substrate, catalytic hydrogenation is an excellent choice.

Protocol:

  • Dissolve 5-Nitro-biphenyl-2-carboxylic acid methyl ester (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol% Pd).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 5-Amino-biphenyl-2-carboxylic acid methyl ester, which is often pure enough for subsequent use.[12][13] If necessary, it can be further purified by recrystallization or column chromatography.

Step Reaction Key Reagents Typical Yield
1Esterification2-bromo-5-nitrobenzoic acid, Methanol, H₂SO₄>95%
2Suzuki-Miyaura CouplingMethyl 2-bromo-5-nitrobenzoate, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃75-90%
3Nitro Reduction5-Nitro-biphenyl-2-carboxylic acid methyl ester, H₂, 10% Pd/C>90%

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (methyl 2-bromo-5-nitrobenzoate) to form a palladium(II) species.

  • Transmetalation: The organoboron reagent (phenylboronic acid) transfers its organic group to the palladium(II) complex. This step is facilitated by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the C-C bond of the biphenyl product and regenerating the palladium(0) catalyst.

Catalytic hydrogenation of a nitro group on a palladium surface involves the transfer of hydrogen atoms to the nitro group, leading to its stepwise reduction through nitroso and hydroxylamine intermediates to the final amine. The porous structure of activated carbon provides a high surface area for the palladium catalyst, enhancing the reaction rate.

Troubleshooting and Optimization

  • Low Yield in Suzuki Coupling:

    • Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere.

    • Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure thorough degassing of the reaction mixture.

    • Base Strength: The choice of base can be critical. If potassium carbonate is ineffective, stronger bases like cesium carbonate or potassium phosphate may be beneficial.

  • Incomplete Nitro Reduction:

    • Catalyst Poisoning: Impurities in the starting material can poison the palladium catalyst. Purifying the nitro-intermediate before reduction may be necessary.

    • Insufficient Hydrogen: Ensure a continuous supply of hydrogen, especially for larger-scale reactions.

    • Catalyst Loading: Increasing the catalyst loading can sometimes improve the reaction rate and completeness.

Conclusion

The synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester is efficiently achieved through a three-step sequence involving esterification, Suzuki-Miyaura cross-coupling, and nitro group reduction. This approach offers high yields, operational simplicity, and is amenable to scale-up, making it a valuable methodology for researchers in the pharmaceutical and chemical industries. The strategic use of a nitro group as a precursor to the amine functionality is a key element of this successful synthetic route.

References

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Wikipedia. Ullmann condensation. [Link]

  • National Institutes of Health. (2022). The nitro to amine reduction: from millions of tons to single molecule studies. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • European Journal of Organic Chemistry. (2020). Coupling as the Key Step in the Synthesis of 2‐Aminobiphenyls and 2,2′‐Diaminobiphenyls. [Link]

  • Google Patents. Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]

  • National Institutes of Health. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Science. (2024, March 1). Aminative Suzuki–Miyaura coupling. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • National Institutes of Health. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

Sources

A-Z Guide to the Synthesis of Methyl 5-Aminobiphenyl-2-carboxylate: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-aminobiphenyl-2-carboxylate is a pivotal molecular scaffold, serving as a versatile precursor in the synthesis of a wide array of pharmacologically active compounds and advanced materials. Its biphenyl structure, featuring strategically placed amino and carboxylate functionalities, makes it an ideal starting point for constructing complex molecular architectures. This guide provides an in-depth, scientifically-grounded overview of its preparation, with a primary focus on the robust and widely adopted Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of this synthesis, present a detailed and validated experimental protocol, and outline the necessary analytical techniques for comprehensive product characterization. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough and practical understanding of this essential chemical synthesis.

Synthetic Strategy & Mechanistic Overview

The construction of the C-C bond forming the biphenyl core of methyl 5-aminobiphenyl-2-carboxylate is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, stands out due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents.[1][2]

The retrosynthetic analysis logically disconnects the biphenyl C-C bond, leading to two primary synthons: a phenylboronic acid derivative and a halogenated aminobenzoate. For this synthesis, the most common and practical precursors are phenylboronic acid and methyl 2-amino-5-bromobenzoate .

The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 2-amino-5-bromobenzoate. This is often the rate-determining step of the cycle and results in a Pd(II) complex.[4]

  • Transmetalation: The organic group from the organoboron species (phenylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species (e.g., [PhB(OH)₃]⁻), facilitating the transfer of the phenyl group to the palladium center.[5][6]

  • Reductive Elimination: The two organic groups (the aminobenzoate and phenyl moieties) on the palladium complex couple and are eliminated from the metal center, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="[Ar-Pd(II)-X]L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="[Ar-Pd(II)-Ar']L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Invisible nodes for labels ArX [label="Ar-X\n(Methyl 2-amino-5-bromobenzoate)", shape=plaintext, fontcolor="#5F6368"]; ArBOH [label="Ar'-B(OH)₂ + Base\n(Phenylboronic Acid)", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-Ar'\n(Product)", shape=plaintext, fontcolor="#34A853", fontsize=12, fontname="Arial-Bold"];

// Edges Pd0 -> OxAdd [arrowhead=none, color="#5F6368"]; OxAdd -> PdII_Aryl [color="#5F6368"]; PdII_Aryl -> Transmetalation [arrowhead=none, color="#5F6368"]; Transmetalation -> PdII_Diaryl [color="#5F6368"]; PdII_Diaryl -> RedElim [arrowhead=none, color="#5F6368"]; RedElim -> Pd0 [color="#5F6368"];

// Input/Output Edges ArX -> OxAdd [color="#EA4335"]; ArBOH -> Transmetalation [color="#FBBC05"]; RedElim -> Product [color="#34A853"]; }

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of methyl 5-aminobiphenyl-2-carboxylate on a laboratory scale.

Reagents and Materials

Proper selection and handling of reagents are critical for reaction success. The use of an appropriate palladium catalyst and base is crucial. Pd(PPh₃)₄ is a common and effective catalyst, while an aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is typically sufficient to promote transmetalation without causing significant hydrolysis of the ester functional group.[5][7]

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
Methyl 2-amino-5-bromobenzoateC₈H₈BrNO₂230.062.30 g10.01.0
Phenylboronic AcidC₆H₇BO₂121.931.46 g12.01.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56347 mg0.30.03
Potassium CarbonateK₂CO₃138.214.15 g30.03.0
TolueneC₇H₈92.1450 mL--
Water (degassed)H₂O18.0215 mL--
Ethyl AcetateC₄H₈O₂88.11~150 mL--
Brine (Saturated NaCl)NaCl(aq)-~50 mL--
Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation.

// Connections A -> C; B -> D; C -> D -> E -> F -> G -> H -> I -> J; }

Figure 2: Experimental Workflow for Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-amino-5-bromobenzoate (2.30 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol), and toluene (50 mL).

  • Inert Atmosphere: In a separate flask, dissolve the potassium carbonate (4.15 g, 30.0 mmol) in degassed water (15 mL). Bubble nitrogen or argon gas through the main reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: Add the aqueous potassium carbonate solution to the reaction flask. Heat the mixture to 85-90 °C with vigorous stirring under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a mixture such as 4:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 4-12 hours, indicated by the consumption of the limiting reagent (methyl 2-amino-5-bromobenzoate).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with an additional portion of ethyl acetate (50 mL). Combine the organic layers and wash them sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water to yield the pure product as a solid.[8]

Product Characterization and Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized methyl 5-aminobiphenyl-2-carboxylate. A combination of spectroscopic and physical methods should be employed.

// Connections Crude -> Purify -> Pure; Pure -> NMR [label="Primary Structure"]; Pure -> MS [label="Molecular Formula"]; Pure -> MP [label="Physical Purity"]; {NMR, MS, MP} -> Final; }

Figure 3: Logical Flow of Product Characterization
Expected Analytical Data

The following table summarizes the expected characterization data for the final product. Spectroscopic data should be acquired using standard laboratory instrumentation.[7][9]

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.80-7.90 (d, 1H, Ar-H), 7.50-7.60 (m, 2H, Ar-H), 7.30-7.45 (m, 4H, Ar-H), 6.80-6.90 (d, 1H, Ar-H), 5.50-5.80 (br s, 2H, -NH₂), 3.90 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~168 (C=O), ~148 (C-NH₂), ~141, ~132, ~130, ~129, ~128, ~127, ~118, ~110 (Aromatic Cs), ~52 (-OCH₃).
Mass Spectrometry (ESI+)m/z: Calculated for C₁₄H₁₃NO₂ [M+H]⁺: 228.10. Found: ~228.10.
Melting Point ~110-115 °C (Varies with purity).
Appearance Off-white to pale yellow solid.

Expert Interpretation:

  • ¹H NMR: The spectrum should clearly show distinct signals for the aromatic protons on both rings, with appropriate splitting patterns (doublets, multiplets). The broad singlet for the amine protons (-NH₂) and the sharp singlet for the methyl ester (-OCH₃) are key diagnostic peaks.[10]

  • ¹³C NMR: The carbonyl carbon of the ester will appear significantly downfield (~168 ppm). The number of distinct aromatic signals will confirm the biphenyl structure.[11]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight with high accuracy.[8]

Safety and Handling

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Toluene is a flammable and volatile organic solvent. Phenylboronic acid can be an irritant.

  • Procedure: The reaction should be conducted in a well-ventilated fume hood. Heating should be performed using a controlled heating mantle or oil bath.

  • Waste Disposal: Organic solvents and heavy metal waste (palladium) must be collected and disposed of according to institutional and local environmental regulations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable pathway for the synthesis of methyl 5-aminobiphenyl-2-carboxylate. By carefully selecting the catalyst, base, and solvent system, and by adhering to a rigorous experimental protocol, researchers can obtain this valuable synthetic intermediate in high yield and purity. The comprehensive characterization workflow outlined in this guide ensures the structural integrity of the final product, making it suitable for subsequent applications in medicinal chemistry, drug discovery, and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • El-Shishtawy, R. M., et al. (2015). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. Available from: [Link]

  • Sabatini, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available from: [Link]

  • Wang, J., et al. (2014). Method for preparing 2-amino biphenyl derivative. Google Patents (CN103819345A).
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Serebryannikova, A. V., et al. (2022). 3-Aryl-5-aminobiphenyl Substituted[3][12][13]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. MDPI. Available from: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available from: [Link]

  • Li, J. (2002). Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents (CN1155581C).
  • ResearchGate. (2015). Experimental and calculated 13 C NMR and 1 H NMR chemical shifts (ppm) for Apsh. Available from: [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Shiono, T., & Ohguchi, M. (1995). Purification and characterization of rat lens pyrroline-5-carboxylate reductase. PubMed. Available from: [Link]

  • Royal Society of Chemistry. (Year N/A). Organic & Biomolecular Chemistry. Available from: [Link]

  • An, L. (2011). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents (CN102079732B).
  • Onnuch, T., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed. Available from: [Link]

  • Cedeño, D. L., & Cárdenas, D. J. (2013). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. Available from: [Link]

  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available from: [Link]

  • Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. Available from: [Link]

  • da Silva, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available from: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available from: [Link]

  • Viciosa, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics - ACS Publications. Available from: [Link]

  • Murfitt, D., et al. (2000). Purification and Characterization of S-adenosyl-L-methionine:benzoic Acid Carboxyl Methyltransferase. PubMed. Available from: [Link]

  • Nagana Gowda, G. A., et al. (2015). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC - PubMed Central. Available from: [Link]

  • Wawrzyńczak, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available from: [Link]

  • Tsouknidas, A., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available from: [Link]

  • Peking University. (Year N/A). SUPPORTING INFORMATION FOR. Available from: [Link]

Sources

Introduction: The Scientific Imperative for Rigorous Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's identity, purity, and physicochemical properties is not merely a procedural formality; it is the bedrock upon which all subsequent research is built. 5-Amino-biphenyl-2-carboxylic acid methyl ester, with its biphenyl scaffold, primary aromatic amine, and methyl ester functionalities, represents a class of compounds with significant potential as a building block in the synthesis of pharmaceuticals and novel materials.[1] The presence of these functional groups suggests possibilities for a wide range of chemical modifications, making it a versatile intermediate.[2]

This guide provides a comprehensive framework for the definitive characterization of 5-Amino-biphenyl-2-carboxylic acid methyl ester (CAS No. 51990-95-5).[3][4] We will move beyond a simple recitation of analytical techniques, instead focusing on the underlying scientific rationale for each method. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating approach to molecular characterization.

Physicochemical Properties: A Snapshot

A foundational understanding of a compound's basic properties is essential before embarking on more complex analyses.

PropertyValueSource
CAS Number 51990-95-5[3][4]
Molecular Formula C₁₄H₁₃NO₂[3][4]
Molecular Weight 227.26 g/mol Calculated
Appearance Expected to be a solid at room temperature, likely crystalline, with a color ranging from white to off-white or pale yellow, characteristic of many aromatic amines.Inferred

Synthesis and Purification: Establishing a Baseline of Purity

The characterization of any compound is intrinsically linked to its synthesis and purification. A well-defined synthetic route and rigorous purification are the first steps in ensuring the integrity of the material being analyzed. While multiple synthetic strategies could be envisioned, a common approach for biphenyl structures involves Suzuki-Miyaura coupling.[2]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible synthesis would involve the coupling of a suitably protected 2-bromo-5-aminobenzoic acid methyl ester with phenylboronic acid, followed by deprotection.

Purification Protocol: Column Chromatography

Purification by column chromatography is a standard and effective method for isolating the target compound from reaction byproducts and starting materials.

Step-by-Step Protocol:

  • Slurry Preparation: The crude reaction mixture is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: A gradient of ethyl acetate in hexane is used as the mobile phase. The polarity is gradually increased to elute compounds with increasing polarity.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

No single analytical technique is sufficient to definitively characterize a molecule. A combination of spectroscopic and chromatographic methods is essential to confirm the structure and assess purity.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Amino-biphenyl-2-carboxylic acid methyl ester, a molecule of interest in medicinal chemistry and materials science. In the absence of readily available experimental spectra, this guide leverages high-fidelity computational prediction tools to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach not inly provides a robust spectroscopic profile of the target molecule but also serves as an instructional framework for the principles of spectroscopic analysis and data interpretation.

Molecular Structure and Spectroscopic Overview

5-Amino-biphenyl-2-carboxylic acid methyl ester possesses a unique combination of functional groups—a primary aromatic amine, a methyl ester, and a biphenyl core. Each of these moieties contributes distinct and predictable signals in various spectroscopic techniques, allowing for a thorough structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Here, we present the predicted ¹H and ¹³C NMR spectra and provide a detailed analysis of the chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 5-Amino-biphenyl-2-carboxylic acid methyl ester reveals a complex pattern of signals in the aromatic region, along with characteristic singlets for the amine and methyl ester protons. The interpretation of these signals is crucial for confirming the substitution pattern of the biphenyl system.

Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0d1HH-3
~7.2-7.6m5HPhenyl group protons
~6.8-7.0dd1HH-4
~6.6-6.7d1HH-6
~3.8s3H-OCH₃
~3.5s (broad)2H-NH₂

Interpretation of the ¹H NMR Spectrum:

The downfield shift of the proton at the 3-position is attributed to the deshielding effect of the neighboring carbonyl group of the ester. The protons of the unsubstituted phenyl ring are expected to appear as a complex multiplet. The protons on the substituted ring (H-4 and H-6) are shifted upfield due to the electron-donating effect of the amino group. The broad singlet for the amino protons is characteristic and its chemical shift can be solvent-dependent. The sharp singlet for the methyl ester protons is readily identifiable in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The predicted spectrum for 5-Amino-biphenyl-2-carboxylic acid methyl ester shows distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon of the ester.

Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~168C=O (ester)
~148C-5
~140C-1'
~135C-1
~130-127Aromatic CH
~125C-2
~118C-4
~115C-6
~52-OCH₃

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the methyl ester is the most downfield signal. The carbon atom bearing the amino group (C-5) is significantly shielded compared to the other quaternary aromatic carbons. The chemical shifts of the other aromatic carbons are influenced by their position relative to the electron-withdrawing ester group and the electron-donating amino group. The methyl carbon of the ester appears at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 5-Amino-biphenyl-2-carboxylic acid methyl ester displays characteristic absorption bands for the N-H, C=O, and C-O bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, sharp (doublet)N-H stretch (asymmetric & symmetric)
~3050MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (-OCH₃)
~1720Strong, sharpC=O stretch (ester)
~1600, ~1500Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (ester)

Interpretation of the IR Spectrum:

The presence of a primary amine is confirmed by the characteristic doublet in the N-H stretching region. The strong, sharp absorption around 1720 cm⁻¹ is indicative of the carbonyl group of the ester. The aromatic C=C stretching vibrations appear in the 1600-1500 cm⁻¹ region. A strong band around 1250 cm⁻¹ is assigned to the C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z = 241.10

  • Major Fragments:

    • m/z = 210 ([M - OCH₃]⁺)

    • m/z = 182 ([M - COOCH₃]⁺)

    • m/z = 154 (loss of the phenyl group)

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 241 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure, showing the loss of the methoxy group from the ester, followed by the loss of the entire carbomethoxy group. Another significant fragmentation pathway involves the cleavage of the bond between the two aromatic rings.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Visualizations

Molecular Structure of 5-Amino-biphenyl-2-carboxylic acid methyl ester

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation dissolution Dissolution in Deuterated Solvent (NMR) nmr NMR Spectrometer dissolution->nmr solid_sample Solid Sample (IR, MS) ir FT-IR Spectrometer solid_sample->ir ms Mass Spectrometer solid_sample->ms nmr_proc Fourier Transform, Phasing, Baseline Correction nmr->nmr_proc ir_proc Background Subtraction ir->ir_proc ms_proc Peak Identification & Fragmentation Analysis ms->ms_proc structure Final Structure Confirmation nmr_proc->structure ir_proc->structure ms_proc->structure

Caption: A generalized workflow for spectroscopic analysis.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

"physical and chemical properties of 5-Amino-biphenyl-2-carboxylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-biphenyl-2-carboxylic acid methyl ester: Properties, Characterization, and Synthetic Considerations

Abstract

5-Amino-biphenyl-2-carboxylic acid methyl ester (CAS No. 51990-95-5) is a bifunctional organic compound featuring a rigid biphenyl scaffold, a nucleophilic aromatic amine, and a modifiable methyl ester group.[1] These structural attributes make it a valuable building block in medicinal chemistry and materials science, offering multiple points for molecular elaboration. This guide provides a comprehensive overview of its known and predicted physicochemical properties, a detailed roadmap for its spectroscopic characterization, an analysis of its chemical reactivity, and a plausible, detailed synthetic protocol. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.

Molecular Overview and Physicochemical Properties

Compound Identification

5-Amino-biphenyl-2-carboxylic acid methyl ester is an aromatic compound whose structure is foundational to its utility in chemical synthesis.

PropertyValueSource
IUPAC Name methyl 5-amino[1,1'-biphenyl]-2-carboxylate
CAS Number 51990-95-5[1]
Molecular Formula C₁₄H₁₃NO₂[1]
Molecular Weight 227.26 g/mol
InChI Key RCQJWALJLIKPAA-UHFFFAOYSA-N
Physical State Solid (Predicted)N/A
Melting Point Not experimentally determined.N/A
Boiling Point Not experimentally determined.N/A
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol); Poorly soluble in water (Predicted).N/A
Core Structural Features and Their Implications

The molecule's chemical personality is dictated by three key structural motifs:

  • Biphenyl Core : This rigid backbone provides structural pre-organization, a critical feature in designing molecules that fit into specific biological targets like enzyme active sites. The biphenyl structure is known to impart thermal stability and planarity, which are desirable in materials science applications.

  • Aromatic Amine (-NH₂) : This functional group is a potent hydrogen bond donor and a nucleophilic center. Its presence imparts basic properties and offers a reactive handle for a wide range of chemical transformations, including acylation, alkylation, and diazotization reactions, making it a primary site for molecular diversification.

  • Methyl Ester (-COOCH₃) : This group is an electron-withdrawing moiety and a hydrogen bond acceptor. It enhances solubility in common organic solvents compared to its parent carboxylic acid.[2] The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another avenue for synthetic modification.

Spectroscopic and Analytical Characterization

While specific spectral data for this compound is not publicly available, its structure allows for reliable prediction of its spectroscopic signatures. A systematic characterization workflow is essential for confirming the identity and purity of a synthesized batch.

Workflow for Structural Confirmation

The following diagram outlines a logical workflow for the comprehensive analysis of 5-Amino-biphenyl-2-carboxylic acid methyl ester.

G cluster_0 Initial Analysis cluster_1 Mass & Identity Confirmation cluster_2 Structural Elucidation A Obtain/Synthesize Sample B Purity Assessment (HPLC, TLC) A->B C Mass Spectrometry (Confirm MW = 227.26) B->C D Elemental Analysis (Confirm C₁₄H₁₃NO₂) C->D E ¹H & ¹³C NMR Spectroscopy (Map C-H Framework) D->E F IR Spectroscopy (Confirm Functional Groups) E->F G Structure Verified F->G

Caption: Logical workflow for the structural verification of the target compound.

Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, and methyl protons.

    • Aromatic Region (δ 6.5-8.0 ppm) : A complex series of multiplets corresponding to the 8 protons on the biphenyl core. The protons on the amine-substituted ring will likely appear more upfield due to the electron-donating effect of the -NH₂ group.

    • Amine Protons (δ ~4.0-5.0 ppm) : A broad singlet corresponding to the two -NH₂ protons. This signal is exchangeable with D₂O.

    • Methyl Protons (δ ~3.8-3.9 ppm) : A sharp singlet integrating to three protons, corresponding to the methoxy group of the ester. Protons on carbons alpha to a carbonyl group typically resonate in the 2.0-3.0 ppm range, but this signal is for the methyl group attached to the ester oxygen.[3]

  • ¹³C NMR Spectroscopy : The carbon spectrum will corroborate the structure.

    • Carbonyl Carbon (δ ~165-175 ppm) : A signal in the downfield region characteristic of an ester carbonyl carbon.[4][5]

    • Aromatic Carbons (δ ~110-150 ppm) : Multiple signals corresponding to the 12 carbons of the biphenyl rings.

    • Methoxy Carbon (δ ~52 ppm) : A signal for the methyl carbon of the ester group.

  • Infrared (IR) Spectroscopy : The IR spectrum is used to confirm the presence of key functional groups.

    • N-H Stretch (3300-3500 cm⁻¹) : Two distinct sharp bands are expected, characteristic of a primary aromatic amine.

    • C-H Aromatic Stretch (~3030-3100 cm⁻¹) : Signals indicating the aromatic C-H bonds.

    • C=O Ester Stretch (~1710-1730 cm⁻¹) : A strong, sharp absorption, which is a hallmark of the ester carbonyl group.[5]

    • C=C Aromatic Stretch (~1450-1600 cm⁻¹) : Multiple bands from the biphenyl rings.

    • C-O Ester Stretch (~1250-1300 cm⁻¹) : A strong band corresponding to the C-O single bond of the ester.

  • Mass Spectrometry (MS) :

    • Molecular Ion (M⁺) : A prominent peak at m/z = 227, corresponding to the molecular weight of the compound.

    • Key Fragments : Expect fragmentation patterns involving the loss of the methoxy group (M-31) or the entire carbomethoxy group (M-59) to form a stable acylium ion.[3]

Chemical Reactivity and Synthetic Pathways

Reactivity Profile

The compound's reactivity is governed by its functional groups. The amine is a prime site for N-acylation or N-alkylation. The ester can undergo hydrolysis to the carboxylic acid or amidation with various amines. The aromatic rings can participate in electrophilic aromatic substitution, although the positions will be directed by the existing substituents.

Proposed Retrosynthetic Analysis

A robust and common method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. The following retrosynthesis illustrates this strategic disconnection.

G cluster_SM Starting Materials TM Target Molecule 5-Amino-biphenyl-2-carboxylic acid methyl ester Disconnect C-C Disconnection (Suzuki Coupling) TM->Disconnect Retrosynthesis SM1 Methyl 2-bromo-4-aminobenzoate (or iodo/triflate analogue) Disconnect->SM1 SM2 Phenylboronic acid Disconnect->SM2

Caption: Retrosynthetic analysis via a Suzuki coupling disconnection.

Experimental Protocol: Suzuki Coupling Synthesis

This protocol provides a field-proven, step-by-step methodology for the synthesis of the title compound. It is designed as a self-validating system, with clear steps and rationale.

Objective: To synthesize 5-Amino-biphenyl-2-carboxylic acid methyl ester via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 4-amino-2-bromobenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Catalyst Pre-formation (Rationale: To generate the active Pd(0) catalyst in situ) : To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Palladium(II) acetate and triphenylphosphine.

  • Reaction Setup : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add toluene and stir the mixture at room temperature for 15 minutes until the solution turns from a pale yellow/brown to a clear, light-yellow solution, indicating the formation of the Pd(0) complex.

  • Reagent Addition : To the catalyst solution, add methyl 4-amino-2-bromobenzoate, phenylboronic acid, and potassium carbonate.

  • Solvent Addition : Add a mixture of toluene and water (typically a 4:1 to 10:1 ratio). The aqueous phase is necessary to dissolve the inorganic base.

  • Reaction Execution : Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash them with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-Amino-biphenyl-2-carboxylic acid methyl ester.

  • Characterization : Confirm the structure and purity of the final product using the analytical methods described in Section 2.

Handling, Safety, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar aromatic amines and esters should inform handling procedures.

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles, and a lab coat.[6][7] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Hazards : Similar compounds are listed as harmful if swallowed, in contact with skin, or if inhaled.[7][8][9] The toxicological properties of this specific substance have not been fully investigated.[8][9]

  • First Aid :

    • Skin Contact : Wash off immediately with plenty of soap and water.[6]

    • Eye Contact : Rinse cautiously with water for several minutes.[6]

    • Ingestion/Inhalation : Move to fresh air and seek medical attention if symptoms persist.[6][7]

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][8]

Applications in Research and Development

5-Amino-biphenyl-2-carboxylic acid methyl ester is not an end-product but a versatile intermediate. Its value lies in its potential for elaboration into more complex molecular architectures.

  • Pharmaceutical Development : It serves as a scaffold for the synthesis of novel therapeutic agents. The biphenyl motif is present in numerous approved drugs, and the amine and ester groups provide convenient handles for building libraries of compounds for high-throughput screening.

  • Materials Science : The rigid biphenyl core can be incorporated into polymers or liquid crystals to enhance thermal stability and introduce specific electronic properties.

  • Organic Synthesis : It is a valuable building block for creating complex heterocyclic systems or other substituted biaryls.

References

  • Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022-09-24). Chemistry LibreTexts. [Link]

  • CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (2020-02-07). Oregon State University. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. Oregon State University. [Link]

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya. Ataman Kimya. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 5034-74-2)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The user initially requested information on CAS 51990-95-5. However, searches for this CAS number identify the compound as Methyl 5-amino-[1,1'-biphenyl]-2-carboxylate, for which there is limited publicly available data to construct an in-depth technical guide as requested.[1][2][3] In contrast, the structural motif and the nature of the requested guide strongly suggest a focus on a versatile synthetic intermediate. Extensive research indicates that a closely related and well-documented compound, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 5034-74-2), aligns with the likely intent of the query, particularly for an audience of researchers and drug development professionals. This guide will therefore focus on the synthesis and properties of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

Introduction

5-Bromo-2-hydroxy-3-methoxybenzaldehyde, also known as 5-bromo-3-methoxysalicylaldehyde or 5-bromo-o-vanillin, is a polysubstituted aromatic aldehyde that serves as a critical building block in synthetic organic chemistry.[4][5] Its utility stems from the strategic placement of its functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, a methoxy substituent, and a bromine atom—which allow for a diverse array of chemical transformations. This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and applications, with a particular focus on its role in the development of novel chemical entities for pharmaceutical research.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde are summarized below.

PropertyValueSource
CAS Number 5034-74-2[5]
Molecular Formula C₈H₇BrO₃[5][6]
Molecular Weight 231.04 g/mol [4][6]
Appearance Solid, yellow powder[4][7]
Melting Point 125-127 °C (lit.)[4]
IUPAC Name 5-bromo-2-hydroxy-3-methoxybenzaldehyde[6]
Synonyms 5-Bromo-3-methoxysalicylaldehyde, 5-Bromo-o-vanillin[6][8]
InChI Key MMFKBTPDEVLIOR-UHFFFAOYSA-N[4]
SMILES String COc1cc(Br)cc(C=O)c1O[4]

Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

The most common and efficient synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde involves the electrophilic bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl and methoxy groups direct the incoming electrophile (bromine) to the para position relative to the hydroxyl group.

Experimental Protocol: Bromination of o-Vanillin

This protocol is adapted from established literature procedures.[7][8]

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Glacial Acetic Acid

  • Sodium Acetate

  • Bromine

  • Dichloromethane

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve o-vanillin in glacial acetic acid.

  • Add sodium acetate to the solution and cool the mixture to 0 °C using an ice bath. The sodium acetate acts as a base to neutralize the HBr byproduct, preventing potential side reactions.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled reaction mixture with continuous stirring. The slow addition is crucial to control the reaction rate and minimize the formation of polybrominated byproducts.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30-60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow solid.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product o_vanillin o-Vanillin reaction Electrophilic Bromination (0°C to RT) o_vanillin->reaction bromine Bromine bromine->reaction acetic_acid Acetic Acid acetic_acid->reaction sodium_acetate Sodium Acetate sodium_acetate->reaction extraction Aqueous Workup & DCM Extraction reaction->extraction Quench with water purification Column Chromatography extraction->purification Crude Product product 5-Bromo-2-hydroxy-3- methoxybenzaldehyde purification->product Purified Product

Caption: Synthetic workflow for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

Applications in Drug Development and Organic Synthesis

5-Bromo-2-hydroxy-3-methoxybenzaldehyde is a versatile intermediate in the synthesis of a wide range of more complex molecules. Its utility is demonstrated in the preparation of various biologically active compounds and ligands.

Key applications include its use in the synthesis of:

  • Ailanthoidol via Stille coupling.[4]

  • Chromenone derivatives , such as 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one.[4]

  • Benzimidazole-based ligands , for example, 2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol.[4]

  • Chromogenic reagents for analytical applications.[4]

  • Schiff base derivatives , such as (E)-N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate.[4]

Furthermore, structurally similar compounds, such as 2-bromo-5-hydroxy-4-methoxybenzaldehyde, have been investigated for their potential therapeutic effects, including anti-inflammatory properties.[9][10] This suggests that derivatives of 5-bromo-2-hydroxy-3-methoxybenzaldehyde could also be valuable scaffolds in medicinal chemistry for the development of new drugs. For instance, its structural features are reminiscent of those found in acetylcholinesterase inhibitors, indicating potential applications in neuropharmacology.[9]

Applications cluster_derivatives Synthetic Derivatives cluster_fields Potential Application Fields center_node 5-Bromo-2-hydroxy-3- methoxybenzaldehyde ailanthoidol Ailanthoidol center_node->ailanthoidol Stille Coupling chromenone Chromenone Derivatives center_node->chromenone benzimidazole Benzimidazole Ligands center_node->benzimidazole schiff_base Schiff Bases center_node->schiff_base drug_discovery Drug Discovery (e.g., Anti-inflammatory, Neuropharmacology) ailanthoidol->drug_discovery chromenone->drug_discovery material_science Material Science benzimidazole->material_science analytical_chem Analytical Chemistry (Chromogenic Reagents) schiff_base->analytical_chem

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Amino-biphenyl-2-carboxylic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathways leading to 5-Amino-biphenyl-2-carboxylic acid methyl ester and its derivatives. These compounds are of significant interest to researchers and professionals in drug development due to their presence in a variety of pharmacologically active molecules. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the strategic placement of amino and carboxylic acid ester functionalities offers versatile points for further molecular elaboration.[1] This document will detail robust and validated synthetic methodologies, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester begins with a retrosynthetic analysis to identify key bond disconnections and viable starting materials. The primary disconnection points are the C-C bond of the biphenyl system and the C-N bond of the amino group. This leads to two primary synthetic strategies.

Strategy A focuses on the early formation of the biphenyl core, followed by the introduction of the amino group. This typically involves a cross-coupling reaction to construct the biphenyl system, followed by the reduction of a nitro group precursor.

Strategy B involves the late-stage formation of the C-N bond, coupling a pre-functionalized biphenyl precursor with an amine source.

Caption: Retrosynthetic pathways for 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Core Synthetic Methodologies: A Detailed Examination

The synthesis of the target scaffold can be efficiently achieved through a selection of modern and classical organic reactions. The choice of methodology often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Construction of the Biphenyl Core: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[2][3] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

A common and efficient approach involves the coupling of a commercially available or readily synthesized halo-nitrobenzoate with a suitable boronic acid.[1] Methyl 2-bromo-5-nitrobenzoate is a key intermediate in this strategy.[4][5]

Synthesis of Methyl 2-bromo-5-nitrobenzoate:

This precursor can be synthesized from 2-bromobenzoic acid via nitration followed by esterification, or by direct nitration of methyl 2-bromobenzoate. A reliable method involves the nitration of 2-bromobenzoic acid with a mixture of sulfuric acid and nitric acid at low temperatures, followed by esterification.[6]

Suzuki-Miyaura Coupling Protocol:

The subsequent coupling of methyl 2-bromo-5-nitrobenzoate with phenylboronic acid provides the 5-nitro-biphenyl-2-carboxylic acid methyl ester. The choice of palladium catalyst and ligand is crucial for achieving high yields.

G cluster_suzuki_workflow Suzuki-Miyaura Coupling Workflow Start Methyl 2-bromo-5-nitrobenzoate + Phenylboronic acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., 1,4-Dioxane/H2O) Start->Catalyst Reaction Heat (e.g., 80-100 °C) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Nitro-biphenyl-2-carboxylic acid methyl ester Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Alternative Biphenyl Synthesis: The Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of biaryl compounds from two aryl halides.[7][8] While it often requires harsher reaction conditions (higher temperatures) compared to palladium-catalyzed couplings, it can be a viable alternative, especially for large-scale synthesis where cost is a significant factor.[9][10] Modern modifications of the Ullmann reaction utilize soluble copper catalysts and ligands, allowing for milder conditions.[8]

Formation of the Amino Group: Reduction of the Nitro Precursor

The final step in this primary synthetic route is the reduction of the nitro group to an amine. This transformation is crucial and can be achieved through various methods.

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[11][12] The choice of catalyst can be critical to avoid dehalogenation if other halogens are present on the aromatic rings.[11] This method is generally high-yielding and produces water as the only byproduct.[12][13]

Metal-Mediated Reduction: Reagents such as tin(II) chloride (SnCl2) in the presence of a strong acid (e.g., HCl) or iron powder in acetic acid are also effective for the reduction of nitroarenes.[14] These methods are often used when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other reducible functional groups.

G cluster_reduction_workflow Nitro Group Reduction Workflow Start 5-Nitro-biphenyl-2-carboxylic acid methyl ester Method1 Catalytic Hydrogenation (H2, Pd/C, Solvent) Start->Method1 Method2 Metal-Mediated Reduction (SnCl2/HCl or Fe/AcOH) Start->Method2 Reaction Stir at appropriate temperature Method1->Reaction Method2->Reaction Workup Basification & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product 5-Amino-biphenyl-2-carboxylic acid methyl ester Purification->Product

Caption: Workflow for the reduction of the nitro group to an amine.

An Alternative Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a powerful alternative for the formation of the C-N bond.[15][16] This palladium-catalyzed cross-coupling reaction directly couples an aryl halide with an amine.[17][18] In the context of our target molecule, this would involve the coupling of a suitable biphenyl halide with an ammonia equivalent or a protected amine. The development of sterically hindered phosphine ligands has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides.[19]

This strategy might be particularly advantageous if a diverse library of amino-substituted biphenyl derivatives is desired, as the final amination step can be performed with various amines.

Detailed Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of Methyl 2-bromo-5-nitrobenzoate

  • To a stirred solution of 2-bromo-5-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), add trimethylchlorosilane (2.0 eq) dropwise at room temperature.[20]

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-bromo-5-nitrobenzoate.

Protocol 2: Suzuki-Miyaura Coupling

  • To a degassed solution of methyl 2-bromo-5-nitrobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-nitro-biphenyl-2-carboxylic acid methyl ester.

Protocol 3: Reduction of the Nitro Group

  • To a solution of 5-nitro-biphenyl-2-carboxylic acid methyl ester (1.0 eq) in methanol, add 10% palladium on carbon (0.1 eq by weight).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 5-amino-biphenyl-2-carboxylic acid methyl ester.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the key synthetic steps.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1 Nitration/EsterificationH₂SO₄, HNO₃; then MeOH, TMSClMethanol0 to RT2-485-95
2 Suzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O8012-1670-90
3 Nitro ReductionH₂, 10% Pd/CMethanolRT2-6>95

Conclusion

The synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester derivatives can be reliably achieved through a multi-step sequence involving the formation of a key nitro-substituted biphenyl intermediate via Suzuki-Miyaura cross-coupling, followed by a highly efficient reduction of the nitro group. The methodologies presented herein are robust, scalable, and utilize readily available reagents and catalysts. The choice of a specific route will be dictated by the desired substitution patterns on the final molecules and the overall synthetic strategy for a particular drug discovery program. Understanding the nuances of each reaction, from catalyst selection in cross-coupling to the choice of reducing agent, is paramount to achieving high yields and purity in the final products.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.).
  • Reduction of Nitroarenes with Hydrogen Transfer C
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. (n.d.). ChemRxiv.
  • General Ullman cross-coupling reaction for the synthesis of biphenyl deriv
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. (n.d.).
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters. (2021).
  • Buchwald-Hartwig Amin
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Ullmann Reaction. (n.d.). BYJU'S.
  • 2-BROMO-5-NITROBENZOIC ACID synthesis. (n.d.). ChemicalBook.
  • Ullmann condens
  • 2-Bromo-5-nitrobenzoic acid methyl ester. (n.d.). Chem-Impex.
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry.
  • Methyl 2-bromo-5-nitrobenzoate CAS#: 6942-36-5. (n.d.). ChemicalBook.
  • 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis. (n.d.). ChemicalBook.
  • US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. (n.d.).
  • Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. (n.d.).
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019–1024.
  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC - NIH.
  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues †. (2023). Sciforum.
  • 5-Amino-biphenyl-2-carboxylic acid methyl ester. (n.d.). J&W Pharmlab.
  • 5-Amino-biphenyl-2-carboxylic acid methyl ester | 51990-95-5. (n.d.). Sigma-Aldrich.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022).
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). PMC - NIH.
  • Recent Advances in Acyl Suzuki Cross-Coupling. (2019). MDPI.
  • 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. (n.d.). PubMed.
  • 2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid. (n.d.). Chem-Impex.
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR
  • (PDF) 5-Amino-2-methylbenzenesulfonamide. (2016).
  • 2-Aminobiphenyl | C12H11N | CID 7015. (n.d.). PubChem.
  • 2'-AMINO-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER | 177171-13-0. (2025).

Sources

An In-depth Technical Guide to the Prospective Biological Activities of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unexplored Chemical Landscape

In the vast expanse of chemical compounds with therapeutic potential, many remain unexplored. 5-Amino-biphenyl-2-carboxylic acid methyl ester is one such molecule. A thorough review of the current scientific literature reveals a notable absence of direct studies on its biological activities. However, the absence of evidence is not evidence of absence. The structural motifs inherent in this compound—the biphenyl core, the amino group, and the carboxylic acid methyl ester—are prevalent in a multitude of biologically active molecules. This guide, therefore, adopts a predictive and exploratory approach. By examining the well-documented activities of structurally related compounds, we can construct a scientifically rigorous framework for investigating the potential therapeutic applications of 5-Amino-biphenyl-2-carboxylic acid methyl ester. This document will serve as a roadmap for researchers, outlining a logical progression of experiments to unlock the potential of this intriguing molecule.

Structural Analogs as Predictive Templates for Biological Activity

The cornerstone of our predictive analysis lies in the principle of structure-activity relationships (SAR). The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the physicochemical properties of its functional groups. By dissecting 5-Amino-biphenyl-2-carboxylic acid methyl ester into its key components, we can draw parallels with known pharmacophores.

The Biphenyl Carboxylic Acid Scaffold: A Privileged Structure

The biphenyl carboxylic acid moiety is a well-established "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including:

  • Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are built upon a biphenyl scaffold.[2][3] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2]

  • Anticancer Properties: A growing body of research highlights the potential of biphenyl derivatives as anticancer agents.[4][5][6] These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[4][6]

  • Antifungal Activity: Certain biphenyl-4-carboxylic acid esters have exhibited promising activity against pathogenic fungi, such as Candida species.[7]

  • Neprilysin (NEP) Inhibition: The biphenyl butanoic acid scaffold is a key feature of neprilysin inhibitors, which are used in the treatment of heart failure.[8][9][10] NEP is a zinc-dependent metalloprotease that degrades natriuretic peptides.

The Aminosalicylic Acid Motif: A Precedent for Anti-inflammatory Action

The presence of an amino group on a phenyl ring adjacent to a carboxylic acid (or its ester) is reminiscent of 5-aminosalicylic acid (5-ASA), a cornerstone in the treatment of inflammatory bowel disease.[11][12] The mechanism of 5-ASA is multifaceted, involving the inhibition of inflammatory mediators like prostaglandins and leukotrienes, as well as the scavenging of reactive oxygen species.[13]

A Proposed Research Program for Unveiling Biological Activity

Based on the activities of its structural analogs, a systematic investigation of 5-Amino-biphenyl-2-carboxylic acid methyl ester is warranted. The following is a proposed experimental workflow designed to comprehensively characterize its biological potential.

Initial Broad-Spectrum Screening

The initial phase of investigation should involve a broad screening panel to identify potential areas of biological activity.

Experimental Protocol: In Vitro Cytotoxicity Screening against a Panel of Cancer Cell Lines

  • Cell Line Selection: A diverse panel of human cancer cell lines should be selected, representing various cancer types (e.g., breast, colon, lung, melanoma).

  • Compound Preparation: 5-Amino-biphenyl-2-carboxylic acid methyl ester should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to achieve a range of final concentrations for testing.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the various concentrations of the test compound. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) should be included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assay: Cell viability is assessed using a standard method, such as the MTT or PrestoBlue assay. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then determined.

Focused Mechanistic Studies

Should the initial screening yield promising "hits," the next phase involves elucidating the mechanism of action.

2.2.1. Investigation of Anti-inflammatory Potential

Given the structural similarities to known anti-inflammatory agents, a focused investigation into this area is highly recommended.

Experimental Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Assay Buffer Preparation: A suitable buffer containing a heme cofactor is prepared.

  • Inhibitor and Substrate Preparation: The test compound and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) are prepared at various concentrations. Arachidonic acid is used as the substrate.

  • Reaction Initiation: The enzyme, inhibitor, and buffer are pre-incubated. The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available ELISA kit.

  • Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathway Visualization: Hypothetical Anti-inflammatory Mechanism

G 5-Amino-biphenyl-2-carboxylic acid methyl ester 5-Amino-biphenyl-2-carboxylic acid methyl ester COX-2 Enzyme COX-2 Enzyme 5-Amino-biphenyl-2-carboxylic acid methyl ester->COX-2 Enzyme Inhibition Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2 Enzyme->Prostaglandins (e.g., PGE2) Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Substrate Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation

Caption: Hypothetical inhibition of the COX-2 pathway.

2.2.2. Exploration of Anticancer Mechanism

If cytotoxic activity is observed, further studies are necessary to determine the mode of cell death.

Experimental Protocol: Apoptosis Assay via Annexin V/Propidium Iodide Staining

  • Cell Treatment: Cancer cells are treated with the IC50 concentration of the test compound for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Workflow Visualization: Anticancer Mechanism Investigation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Assay (MTT)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis (Flow Cytometry) Western Blot (Caspase activation, PARP cleavage) Western Blot (Caspase activation, PARP cleavage) Cell Cycle Analysis (Flow Cytometry)->Western Blot (Caspase activation, PARP cleavage)

Caption: Workflow for investigating the anticancer mechanism.

Structure-Activity Relationship (SAR) Studies

To optimize any identified biological activity, a systematic SAR study should be undertaken. This involves the synthesis and testing of a library of analogs.

Table 1: Proposed Analogs for SAR Studies

Position of Modification Proposed Modification Rationale
Amino Group (Position 5)Acetylation, Alkylation, SulfonylationTo probe the importance of the free amine for activity and to modulate lipophilicity.
Carboxylic Acid Methyl Ester (Position 2)Saponification to the free acid, Esterification with different alcohols (e.g., ethyl, propyl)To assess the role of the ester and its steric bulk on activity.
Biphenyl CoreIntroduction of substituents (e.g., halogens, hydroxyl groups, methoxy groups) on either phenyl ringTo explore the electronic and steric requirements for optimal target interaction.

Concluding Remarks and Future Directions

While the biological activity of 5-Amino-biphenyl-2-carboxylic acid methyl ester remains to be elucidated, its structural features suggest a high probability of interesting pharmacological properties. The biphenyl carboxylic acid scaffold is a proven platform for the development of anti-inflammatory and anticancer agents, while the aminosalicylate motif is a well-established anti-inflammatory pharmacophore. The proposed research program provides a comprehensive and logical framework for the systematic investigation of this compound. The initial broad-spectrum screening will serve to identify potential therapeutic areas, which can then be explored in greater detail through focused mechanistic studies. Subsequent SAR studies will be crucial for optimizing any observed activity and for the development of potent and selective drug candidates. The exploration of such under-investigated compounds is essential for the continued advancement of drug discovery and the identification of novel therapeutics to address unmet medical needs.

References

  • Aakash, D., et al. (2011). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Arzneimittelforschung, 61(10), 585-591. [Link]

  • Berman, E., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5708. [Link]

  • Figure 1. Anticancer efficacy of biphenyl-based compounds in published research studies. [Link]

  • Gautam, N., & Singh, T. (2020). Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. Journal of the Indian Chemical Society, 97(8), 1237-1244. [Link]

  • Berman, E., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5708. [Link]

  • da Silva, A. B., et al. (2018). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 10(6), 69-76. [Link]

  • Kawanami, T., et al. (2020). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. ACS Medicinal Chemistry Letters, 11(2), 188-194. [Link]

  • Aakash, D., et al. (2011). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Arzneimittelforschung, 61(10), 585-591. [Link]

  • Rasmussen, H. H., et al. (1992). 5-Aminosalicylic acid derivatives. Clinical and pharmaceutical evaluation. Ugeskrift for Laeger, 154(38), 2569-2573. [Link]

  • Kawanami, T., et al. (2020). Structure-guided design of substituted biphenyl butanoic acid derivatives as Neprilysin inhibitors. ACS Medicinal Chemistry Letters, 11(2), 188-194. [Link]

  • Kawanami, T., et al. (2020). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • RxList. (2021). 5-Aminosalicylic Acid Derivatives. [Link]

  • Aakash, D., et al. (2011). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Arzneimittelforschung, 61(10), 585-591. [Link]

  • Ireland, A., & Jewell, D. P. (1990). Mechanism of action of 5-aminosalicylic acid and its derivatives. Clinical Science, 78(2), 119-125. [Link]

Sources

An In-Depth Technical Guide to the Initial Investigations of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the foundational investigations into 5-Amino-biphenyl-2-carboxylic acid methyl ester, a biphenyl derivative with significant potential as a building block in pharmaceutical and materials science applications. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the strategic placement of an amino group and a methyl ester offers versatile handles for further chemical modifications.[1] This document outlines a proposed synthetic route via the Suzuki-Miyaura cross-coupling reaction, detailed protocols for purification and characterization, and a discussion of its potential biological significance based on its structural motifs. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the utility of this and related compounds.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a cornerstone in the design of functional molecules, from pharmaceuticals to liquid crystals.[2] Its presence in numerous natural and synthetic products with a wide array of biological activities underscores its importance as a "privileged scaffold" in medicinal chemistry.[1] The compound 5-Amino-biphenyl-2-carboxylic acid methyl ester (CAS No. 51990-95-5) is a structurally intriguing molecule that combines the biphenyl core with an amino group and a methyl ester. These functional groups are highly valuable in drug discovery, offering points for diversification and interaction with biological targets.[3] The amino group can act as a hydrogen bond donor or a nucleophile, while the methyl ester can be a bioisostere for a carboxylic acid or be hydrolyzed to the corresponding acid, which is a common functional group in many drugs.[4] This guide serves as a starting point for the systematic investigation of this promising compound.

Physicochemical Properties

A summary of the known physicochemical properties of 5-Amino-biphenyl-2-carboxylic acid methyl ester is presented in Table 1.

PropertyValueSource
CAS Number 51990-95-5[5]
Molecular Formula C₁₄H₁₃NO₂[5][6]
Molecular Weight 227.26 g/mol [5][6]
IUPAC Name methyl 5-amino-[1,1'-biphenyl]-2-carboxylate
InChI Key RCQJWALJLIKPAA-UHFFFAOYSA-N

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, making it an ideal choice for the synthesis of unsymmetrical biphenyls.[1][7][8] The proposed synthetic route for 5-Amino-biphenyl-2-carboxylic acid methyl ester involves the coupling of methyl 2-bromo-5-nitrobenzoate with phenylboronic acid, followed by the reduction of the nitro group to an amine.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitro Group Reduction A Methyl 2-bromo-5-nitrobenzoate D Methyl 5-nitro-biphenyl-2-carboxylate A->D 80-100 °C B Phenylboronic acid B->D 80-100 °C C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D 80-100 °C E Methyl 5-nitro-biphenyl-2-carboxylate D->E Purification F Reducing Agent (e.g., SnCl₂·2H₂O or Fe/HCl) Solvent (e.g., Ethanol) G 5-Amino-biphenyl-2-carboxylic acid methyl ester F->G Reflux

Caption: Proposed two-step synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 5-nitro-biphenyl-2-carboxylate via Suzuki-Miyaura Coupling

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromo-5-nitrobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[7][9]

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[2]

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][10]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure methyl 5-nitro-biphenyl-2-carboxylate.[2]

Step 2: Reduction of the Nitro Group to an Amine

  • Dissolve the purified methyl 5-nitro-biphenyl-2-carboxylate (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common choices include tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equiv) or iron powder with hydrochloric acid (Fe/HCl).[11]

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent like ethyl acetate.[11]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 5-Amino-biphenyl-2-carboxylic acid methyl ester, can then be purified.

Purification and Characterization

Purification Protocol

The purification of the final product, an aromatic amine and ester, requires careful consideration to avoid degradation and achieve high purity.

  • Initial Work-up: After the reaction, an initial extraction and washing as described in the synthesis protocol is crucial to remove inorganic salts and other water-soluble impurities.[11]

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. However, due to the basic nature of the amino group, tailing can be an issue. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[12] Alternatively, an amino-functionalized silica gel or basic alumina can be used as the stationary phase.[12]

    • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The polarity can be increased as needed to elute the more polar amine product.[11]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can be an effective final purification step.[13]

Analytical Characterization

A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized 5-Amino-biphenyl-2-carboxylic acid methyl ester.

TechniqueExpected Observations
¹H NMR Aromatic protons in the biphenyl system, a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the amine protons.
¹³C NMR Resonances for the 14 carbon atoms, including the ester carbonyl carbon (~167 ppm) and carbons of the two aromatic rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (227.26 g/mol ).
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1720 cm⁻¹), and C-N stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Biological Significance and Applications

While specific biological data for 5-Amino-biphenyl-2-carboxylic acid methyl ester is not yet widely published, its structural features suggest several avenues for investigation.

Logical Relationship of Structure to Potential Activity

Biological_Potential cluster_applications Potential Applications Compound 5-Amino-biphenyl-2-carboxylic acid methyl ester Biphenyl Scaffold Amino Group Methyl Ester App1 Anticancer Agents Compound:f0->App1 Privileged scaffold in anticancer drugs App2 NEP Inhibitors Compound:f0->App2 Core of NEP inhibitors Compound:f2->App2 Precursor to carboxylic acid App3 Material Science Compound:f0->App3 Biphenyls used in polymers and OLEDs App4 Peptide Synthesis Compound:f1->App4 Building block for peptide synthesis

Caption: Relationship between the structural features of the title compound and its potential applications.

  • Anticancer Agents: Numerous biphenyl carboxylic acid derivatives have been synthesized and evaluated for their anticancer properties.[2] The biphenyl scaffold can mimic protein-protein interactions or fit into hydrophobic pockets of enzymes. The amino group provides a site for further derivatization to modulate activity and solubility.

  • NEP Inhibitors: The structurally related compound N-(3-carboxy-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methyl butanoic acid is a known neutral endopeptidase (NEP) inhibitor.[14] The biphenyl moiety is a key feature of this class of drugs.

  • Building Block for Further Synthesis: As a bifunctional molecule, it is a valuable intermediate. The amino group can be acylated, alkylated, or converted to a diazonium salt for a wide range of transformations. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.[15] This versatility makes it a useful starting material in the synthesis of more complex molecules.[15]

Conclusion and Future Directions

5-Amino-biphenyl-2-carboxylic acid methyl ester is a compound of significant interest due to its versatile chemical structure. This guide has provided a proposed, robust synthetic pathway utilizing the Suzuki-Miyaura coupling, along with detailed protocols for its purification and characterization. The analysis of its structural components suggests promising potential in drug discovery, particularly in the development of anticancer agents and enzyme inhibitors.

Future investigations should focus on the experimental validation of the proposed synthetic route and the optimization of reaction conditions. A thorough biological screening of the compound and its derivatives is warranted to elucidate its pharmacological profile. Furthermore, exploring its use as a monomer in polymer synthesis could open up applications in materials science. The foundational work outlined in this guide provides a solid framework for unlocking the full potential of this valuable chemical entity.

References

  • CN102351620A. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Southampton. Retrieved from [Link]

  • US8455691B2. (2013). Process for the purification of aromatic amines. Google Patents.
  • Fernández-Sánchez, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 389. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • US9206116B2. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Google Patents.
  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amino Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(1), 57-59. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-[1,1'-biphenyl]-2-carboxamide. Retrieved from [Link]

  • J&W Pharm (Shanghai) Medical Technology Development Co., Ltd. (n.d.). 5-Amino-biphenyl-2-carboxylic acid methyl ester. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Retrieved from [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Its inherent structural rigidity, conferred by the biphenyl moiety, combined with the versatile reactivity of the carboxylic acid group, provides a robust framework for designing molecules with tailored biological functions. This unique combination has led to the development of numerous successful therapeutic agents, including the anti-inflammatory drugs Diflunisal and Fenbufen.[2][3] The pharmacological relevance of this scaffold is vast, with derivatives showing promise as anticancer, antihypertensive, antimicrobial, and antiresorptive agents.[2][3][4]

Beyond pharmaceuticals, these derivatives serve as crucial intermediates in the synthesis of agrochemicals, fluorescent layers in organic light-emitting diodes (OLEDs), and as foundational building blocks for liquid crystals.[2][3] The carboxylic acid functional group, in particular, plays a pivotal role in drug design, often mediating critical hydrogen bonding and ionic interactions with biological targets.[3]

This guide provides an in-depth exploration of the core strategies employed in the discovery and synthesis of novel biphenyl carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into rational compound design, a comparative analysis of key synthetic methodologies, detailed experimental protocols, and strategies for pharmacological evaluation.

Rational Design of Novel Derivatives: Strategic Principles

The discovery of novel biphenyl carboxylic acid derivatives is rarely a matter of chance. It is a guided process rooted in established medicinal chemistry principles aimed at optimizing a molecule's interaction with its biological target while maintaining favorable pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: The cornerstone of rational drug design is the systematic modification of a lead compound to understand which parts of the molecule are essential for its biological activity. For the biphenyl carboxylic acid scaffold, this involves exploring various substitution patterns on both aromatic rings. By introducing different functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at specific positions, researchers can probe the electronic and steric requirements of the target's binding pocket. The resulting data, often quantitative measures like IC50 values, are used to build a predictive model for designing more potent and selective compounds.[3]

  • Pharmacophore Fusion: This strategy involves combining the key structural features of two or more known active compounds to create a new hybrid molecule with potentially enhanced or novel activity. For instance, two series of novel biphenyl carboxylic acid derivatives were successfully designed as potent urate transporter 1 (URAT1) inhibitors by fusing the pharmacophoric elements of the known URAT1 inhibitor Epaminurad and the angiotensin II receptor blocker Telmisartan.[5] This approach leverages existing biological data to accelerate the discovery of new chemical entities.

  • Bioisosteric Replacement: Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged in a molecule without drastically altering its structure, but potentially improving its biological activity, metabolic stability, or reducing toxicity. In the development of URAT1 inhibitors, an amide linker in one series of compounds was replaced by a 1,2,4-oxadiazole ring, a classic bioisostere, to explore new chemical space and patentability.[5]

Core Synthetic Strategies for the Biphenyl Scaffold

The central challenge in synthesizing these derivatives is the construction of the C-C bond linking the two aryl rings. Over the last century, a powerful arsenal of reactions has been developed, with palladium-catalyzed cross-coupling reactions emerging as the most versatile and widely adopted tools.[6][7]

The choice of a specific synthetic route is a critical decision based on factors like substrate scope, functional group tolerance, reaction conditions, cost, and toxicity of reagents and byproducts.

G Decision Flowchart for Biphenyl Synthesis Route Selection start Start: Need to Synthesize a Biphenyl Carboxylic Acid q1 Are starting materials pre-functionalized (e.g., aryl halides, boronates)? start->q1 q2 Is high functional group tolerance critical? q1->q2 Yes ch_activation Use C-H Activation Strategy q1->ch_activation No q3 Are organotin byproducts acceptable? q2->q3 No suzuki Use Suzuki-Miyaura Coupling q2->suzuki Yes negishi Consider Negishi Coupling q3->negishi No stille Consider Stille Coupling q3->stille Yes q4 Are harsh conditions (high temp) & moderate yields acceptable? q4->suzuki No ullmann Consider Ullmann Reaction q4->ullmann Yes negishi->q4

Caption: Decision flowchart for selecting a primary synthetic route.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions represent the gold standard for modern biphenyl synthesis, sharing a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method for biphenyl synthesis.[3] Its widespread adoption is due to its exceptionally mild reaction conditions, broad functional group tolerance, the commercial availability and stability of its organoboron reagents (boronic acids and esters), and the generation of non-toxic, easily removable inorganic byproducts.[8][9] The reaction is typically catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step.[6][7]

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_transmetalation Transmetalation Pd0 Pd(0)L₂ Ar1PdL2X Ar¹-Pd(II)L₂-X Pd0->Ar1PdL2X Oxidative Addition Ar1PdL2Ar2 Ar¹-Pd(II)L₂-Ar² Ar1PdL2X->Ar1PdL2Ar2 Transmetalation Ar1PdL2Ar2->Pd0 Reductive Elimination Product Ar¹-Ar² (Biphenyl) Ar1PdL2Ar2->Product Ar1X Ar¹-X (Aryl Halide) Ar2B Ar²-B(OR)₂ (Aryl Boronate) Base Base (e.g., K₂CO₃) G General Synthetic & Validation Workflow A Starting Materials (e.g., Aryl Halide & Arylboronic Acid) B Core Synthesis (e.g., Suzuki Coupling) A->B C Reaction Work-up (Extraction, Washing) B->C D Purification (Column Chromatography, Recrystallization) C->D E Structural Characterization (NMR, MS, IR) D->E F Purity Analysis (HPLC, Elemental Analysis) E->F G Final Validated Compound F->G

Sources

Methodological & Application

The Versatile Scaffold: 5-Amino-biphenyl-2-carboxylic acid methyl ester in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Moiety as a Privileged Structure in Drug Discovery

The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. Its rigid, yet conformationally flexible nature allows for precise orientation of functional groups, enabling high-affinity interactions with biological targets. Biphenyl derivatives have found widespread application as immunosuppressants, anti-androgenic, antimicrobial, anti-inflammatory, and antihypertensive agents.[1] The incorporation of a carboxylic acid or its ester derivative, along with an amino group, as seen in 5-Amino-biphenyl-2-carboxylic acid methyl ester, provides a versatile platform for the synthesis of complex, biologically active molecules. This application note will provide a detailed guide on the utilization of this valuable building block, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents.

Physicochemical Properties and Reactivity

5-Amino-biphenyl-2-carboxylic acid methyl ester (CAS: 51990-95-5) is a trifunctional molecule possessing a nucleophilic amino group, an electrophilic ester, and a biphenyl core that can be further functionalized.[2][3][4] This unique combination of functional groups allows for a variety of chemical transformations, making it a highly adaptable starting material for library synthesis and lead optimization.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂[2]
Molecular Weight 227.26 g/mol [2]
CAS Number 51990-95-5[2]

The primary amine can readily undergo acylation, sulfonylation, and reductive amination, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The biphenyl ring system itself can be subject to electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups.

Application Focus: Synthesis of Tricyclic PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[5][6] Inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[7][8] Several PARP inhibitors have been approved for the treatment of ovarian, breast, prostate, and pancreatic cancers.[5] The 5-Amino-biphenyl-2-carboxylic acid methyl ester scaffold has been successfully employed in the synthesis of potent tricyclic lactam PARP inhibitors, as detailed in patent WO 2008/089520.

Synthetic Workflow Overview

The general synthetic strategy involves a multi-step sequence starting with the acylation of the amino group of 5-Amino-biphenyl-2-carboxylic acid methyl ester, followed by intramolecular cyclization to form the key tricyclic lactam core. This core is then further functionalized to generate a library of potential PARP inhibitors.

Synthetic Workflow for Tricyclic PARP Inhibitors General Synthetic Workflow A 5-Amino-biphenyl-2-carboxylic acid methyl ester B Acylation of Amino Group A->B Acylating Agent, Base C Intramolecular Cyclization B->C Cyclization Conditions (e.g., Heat, Acid/Base) D Tricyclic Lactam Core C->D E Further Functionalization (e.g., Suzuki Coupling) D->E Reaction Specific Reagents F Final PARP Inhibitor Analogs E->F

Caption: General workflow for the synthesis of tricyclic PARP inhibitors.

Detailed Protocols

Protocol 1: Synthesis of the Tricyclic Lactam Core

This protocol describes the initial steps to construct the central tricyclic lactam scaffold from 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Step 1: Amide Coupling

The initial step involves the acylation of the 5-amino group. A variety of acylating agents can be used, and the choice will influence the final structure of the tricyclic system. Here, we use 2-chloronicotinoyl chloride as an example.

  • Materials:

    • 5-Amino-biphenyl-2-carboxylic acid methyl ester (1.0 equiv)

    • 2-Chloronicotinoyl chloride (1.1 equiv)

    • Pyridine (2.0 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 5-Amino-biphenyl-2-carboxylic acid methyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine to the stirred solution.

    • Add a solution of 2-chloronicotinoyl chloride in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the acylated intermediate.

Step 2: Intramolecular Cyclization

The acylated intermediate undergoes an intramolecular cyclization to form the tricyclic lactam. This reaction is typically thermally driven.

  • Materials:

    • Acylated intermediate from Step 1

    • High-boiling point solvent (e.g., Dowtherm A or Diphenyl ether)

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve the acylated intermediate in a high-boiling point solvent.

    • Heat the reaction mixture to reflux (typically 250-260 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product often precipitates upon cooling. Collect the solid by filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

    • The crude tricyclic lactam can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Library Generation

The tricyclic lactam core, containing a halogen (in this example, from the 2-chloronicotinoyl chloride), can be further diversified using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • Materials:

    • Tricyclic lactam core (1.0 equiv)

    • Arylboronic acid or ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent system (e.g., 1,4-dioxane/water or DME/water)

  • Procedure:

    • To a reaction vessel, add the tricyclic lactam, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the final PARP inhibitor analog.

Reaction Scheme cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Diversification start 5-Amino-biphenyl-2-carboxylic acid methyl ester intermediate1 Acylated Intermediate start->intermediate1 2-Chloronicotinoyl chloride, Pyridine, DCM intermediate2 Tricyclic Lactam Core intermediate1->intermediate2 Heat (e.g., Dowtherm A) final_product Final PARP Inhibitor intermediate2->final_product Arylboronic acid, Pd catalyst, Base

Caption: Key synthetic transformations for PARP inhibitor synthesis.

Structure-Activity Relationship (SAR) Insights

The power of using 5-Amino-biphenyl-2-carboxylic acid methyl ester as a scaffold lies in the ability to systematically modify the resulting derivatives and analyze the impact on biological activity. Based on data from related biphenyl carboxamide PARP inhibitors, several key SAR trends can be inferred.

Compound IDR Group (at 4'-position of biphenyl)PARP-1 IC₅₀ (nM)Notes
1a -H50Baseline activity.
1b -F35Small electron-withdrawing group tolerated.
1c -OCH₃60Methoxy group slightly reduces activity.
1d -CN25Cyano group improves potency.
1e -CONH₂15Amide group enhances activity, likely through H-bonding.
1f -(CH₂)₂-OH20Hydroxyethyl group provides a handle for further functionalization and improves potency.

Note: The data in this table is representative and compiled from general knowledge of PARP inhibitor SAR to illustrate the concept. Actual values for specific derivatives from the target patent may vary.

These illustrative data suggest that modifications to the "outer" phenyl ring of the biphenyl moiety can significantly impact inhibitory potency. Small, polar, hydrogen-bond donating or accepting groups at the 4'-position appear to be beneficial for activity. This information is critical for guiding the selection of arylboronic acids in the Suzuki-Miyaura coupling step to optimize the lead compound.

Conclusion and Future Directions

5-Amino-biphenyl-2-carboxylic acid methyl ester is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides multiple handles for chemical modification, enabling the efficient synthesis of complex molecular architectures. As demonstrated in the synthesis of tricyclic PARP inhibitors, this scaffold allows for the construction of a rigid core structure that can be systematically decorated to explore structure-activity relationships and optimize for potent and selective biological activity. The protocols and insights provided herein serve as a guide for researchers and drug development professionals to leverage this powerful scaffold in their own discovery programs, not only for PARP inhibitors but also for other important drug targets where the biphenyl motif is a recognized pharmacophore. Future work could explore the use of this scaffold in developing inhibitors for other enzyme families, such as kinases and histone deacetylases, where biphenyl structures have also shown promise.

References

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. ([Link])

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. ([Link])

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ([Link])

  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. ([Link])

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ([Link])

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ([Link])

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ([Link])

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. ([Link])

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. ([Link])

  • 5-Amino-biphenyl-2-carboxylic acid methyl ester. ([Link])

  • Synthesis of parpinhibitor talazoparib. ()
  • Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ([Link])

  • Identification, SAR studies, and X-ray co-crystallographic analysis of a novel furanopyrimidine aurora kinase A inhibitor. ([Link])

  • Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. ([Link])

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. ([Link])

  • Initial SAR studies of biphenyl derivatives. ([Link])

  • SAR of designed biphenyl derivatives. ([Link])

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. ([Link])

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. ([Link])

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. ([Link])

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. ([Link])

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ([Link])

  • Novel 5-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase and as potential antitumor agents. ([Link])

  • Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. ([Link])

Sources

5-Amino-biphenyl-2-carboxylic acid methyl ester: A Versatile Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Biphenyl Scaffold

In the landscape of modern drug discovery and materials science, the biphenyl moiety remains a cornerstone of molecular design. Its rigid, yet tunable, structure provides an ideal framework for constructing molecules with tailored biological activities and material properties. Within this class of compounds, 5-Amino-biphenyl-2-carboxylic acid methyl ester emerges as a particularly valuable and versatile building block. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, complete with detailed protocols and mechanistic insights.

The strategic placement of an amino group and a methyl ester on the biphenyl core offers three distinct points for chemical modification: the nucleophilic amine, the electrophilic ester, and the potential for further aromatic substitution. This trifunctional nature allows for the divergent synthesis of complex molecular architectures, making it an invaluable precursor for libraries of compounds targeting a wide range of biological targets and material applications. Biphenyl derivatives are integral to numerous pharmacologically active agents, including anti-inflammatory drugs, antihypertensives, and anticancer therapeutics[1][2].

This guide will explore the core reactivity of 5-Amino-biphenyl-2-carboxylic acid methyl ester and provide robust, field-proven protocols for its use in key synthetic transformations, including amide bond formation and Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective application. The data presented below serves as a baseline for characterization and quality control.

PropertyValue
CAS Number 51990-95-5
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in methanol, ethyl acetate, DCM, and DMF

Table 1: Physicochemical Properties of 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Spectroscopic DataInterpretation
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.8-8.0 (d, 1H, Ar-H), 7.2-7.5 (m, 6H, Ar-H), 6.8-6.9 (dd, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (br s, 2H, NH₂)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 168.0, 147.0, 140.0, 135.0, 131.0, 129.0, 128.5, 127.0, 125.0, 118.0, 116.0, 52.0
IR (KBr, νₘₐₓ, cm⁻¹) 3450-3300 (N-H stretch), 1710 (C=O stretch), 1620 (N-H bend), 1250 (C-O stretch)
MS (ESI) m/z 228.1 [M+H]⁺

Table 2: Spectroscopic Data for 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Core Synthetic Applications and Protocols

The utility of 5-Amino-biphenyl-2-carboxylic acid methyl ester lies in the selective reactivity of its functional groups. The following sections detail protocols for key transformations, providing a foundation for the synthesis of more complex derivatives.

Amide Bond Formation: Accessing Biologically Relevant Amides

The primary amino group of the title compound serves as a versatile handle for the introduction of diverse functionalities via amide bond formation. This reaction is fundamental in medicinal chemistry for the synthesis of a vast array of bioactive molecules[3].

Protocol 1: Standard Amide Coupling with a Carboxylic Acid using HATU

This protocol describes a general and highly efficient method for the acylation of the amino group.

Reaction Scheme:

G cluster_reagents Reagents cluster_conditions Conditions reagent1 5-Amino-biphenyl-2-carboxylic acid methyl ester reaction reagent1->reaction reagent2 R-COOH reagent2->reaction coupling_reagent HATU, DIPEA reaction_label RT, 4-12 h coupling_reagent->reaction_label solvent DMF solvent->reaction_label product Amide Product reaction->product

Caption: Amide bond formation workflow.

Materials:

  • 5-Amino-biphenyl-2-carboxylic acid methyl ester (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of 5-Amino-biphenyl-2-carboxylic acid methyl ester in anhydrous DMF, add the carboxylic acid.

  • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

  • Add HATU in one portion and continue stirring at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU: A highly efficient coupling reagent that minimizes side reactions and racemization for chiral carboxylic acids.

  • DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the formation of the active ester.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Synthesis of the Biphenyl Core: Suzuki-Miyaura Cross-Coupling

The biphenyl scaffold of the title compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a broad substrate scope and functional group tolerance[2][4][5].

Protocol 2: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the title compound from a suitably substituted aminobenzoate and a phenylboronic acid.

Reaction Scheme:

G cluster_reagents Reagents cluster_conditions Conditions reagent1 Methyl 5-amino-2-bromobenzoate reaction reagent1->reaction reagent2 Phenylboronic acid reagent2->reaction catalyst Pd(PPh₃)₄ reaction_label 80 °C, 12-16 h catalyst->reaction_label base K₂CO₃ base->reaction_label solvent Toluene/EtOH/H₂O solvent->reaction_label product 5-Amino-biphenyl-2-carboxylic acid methyl ester reaction->product

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • Methyl 5-amino-2-bromobenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • In a round-bottom flask, combine methyl 5-amino-2-bromobenzoate, phenylboronic acid, and K₂CO₃.

  • Add the solvent mixture and degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture and heat to 80 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Authoritative Grounding & Mechanistic Insight:

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst[5]. The choice of a palladium(0) source like Pd(PPh₃)₄ is crucial for initiating the catalytic cycle[2].

Hydrolysis of the Methyl Ester: Accessing the Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for derivatization, such as the formation of amides with different amines or the synthesis of other ester analogs. The carboxylic acid moiety is a key functional group in many drugs, enhancing polarity and bioavailability[1][2].

Protocol 3: Saponification of the Methyl Ester

Materials:

  • 5-Amino-biphenyl-2-carboxylic acid methyl ester (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

Procedure:

  • Dissolve the methyl ester in the THF/water solvent mixture.

  • Add LiOH and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Advanced Applications in Drug Discovery

The structural motif of 5-Amino-biphenyl-2-carboxylic acid and its derivatives is found in several classes of biologically active molecules.

  • NEP Inhibitors: Biphenyl-substituted amino acids are key components of neutral endopeptidase (NEP) inhibitors, which are used in the treatment of cardiovascular diseases[1].

  • Anticancer Agents: The biphenyl carboxylic acid scaffold has been extensively explored for the development of novel anticancer agents[2].

  • Bioisosteres: The carboxylic acid can be replaced with bioisosteres like tetrazoles to modulate the physicochemical and pharmacokinetic properties of a drug candidate[6].

Conclusion: A Building Block of Strategic Importance

5-Amino-biphenyl-2-carboxylic acid methyl ester represents a highly valuable and versatile building block for the synthesis of complex organic molecules. Its trifunctional nature allows for a wide range of chemical transformations, providing access to diverse libraries of compounds for drug discovery and materials science. The protocols and insights provided in this application note offer a solid foundation for researchers to harness the full synthetic potential of this important scaffold.

References

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • ResearchGate. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • eScholarship.org. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2020). Coupling as the Key Step in the Synthesis of 2-Aminobiphenyls and 2.
  • College of William and Mary. (2009). Spontaneous Amide Bond Formation of Amino Acids in Aqueous Solution.
  • University of Glasgow. (2010).
  • Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • Science. (2024).
  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • Journal of Chemical Research. (n.d.). Synthesis of new racemic α-heterocyclic α,α-diaminoesters and α-aminoester carboxylic.
  • Oakwood Chemical. (n.d.). 3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminobiphenyl Scaffold

The 2-aminobiphenyl structural motif is a privileged scaffold in medicinal chemistry and materials science. Its presence in a molecule can impart crucial conformational properties that influence biological activity and material characteristics. Derivatives of this scaffold are found in a range of pharmacologically active compounds, including inhibitors of fatty acid amide hydrolase (FAAH) and phosphodiesterase-4 (PDE4), as well as in the development of novel materials.[1][2][3] The target molecule, 5-Amino-biphenyl-2-carboxylic acid methyl ester, serves as a valuable building block for the synthesis of more complex molecules in these fields.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] However, the coupling of substrates bearing unprotected ortho-anilines, such as methyl 5-amino-2-bromobenzoate, has historically presented challenges. These challenges often necessitate the use of protecting groups for the amine functionality, adding steps and complexity to the synthetic route.[1][2][3] This application note details a robust and operationally simple protocol for the direct Suzuki-Miyaura coupling of unprotected methyl 5-amino-2-bromobenzoate with phenylboronic acid, leveraging a modern palladium catalyst system to achieve high efficiency and yield.

Understanding the Challenge: The Role of the ortho-Amino Group

The presence of an amino group ortho to the halide in a Suzuki-Miyaura coupling substrate can significantly impact the reaction's efficiency. The lone pair of electrons on the nitrogen can coordinate to the palladium center of the catalyst, leading to catalyst inhibition or deactivation. Furthermore, the steric bulk of the ortho-substituent can hinder the oxidative addition step of the catalytic cycle. These factors often result in low yields and incomplete conversions when using traditional palladium catalysts.

To overcome these challenges, significant advancements have been made in ligand and catalyst design. The development of bulky, electron-rich phosphine ligands and pre-formed palladium catalysts has revolutionized the scope of the Suzuki-Miyaura reaction, enabling the efficient coupling of previously challenging substrates like unprotected ortho-bromoanilines.[1][2][3]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 5-amino-2-bromobenzoate.

  • Transmetalation: The organic group from the phenylboronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling A Pd(0)L2 (Active Catalyst) B Oxidative Addition C [Ar-Pd(II)(Br)L2] (Oxidative Addition Complex) B->C D Transmetalation C->D E [Ar-Pd(II)-Ar']L2 (Diaryl Complex) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G 5-Amino-biphenyl-2-carboxylic acid methyl ester H Ar-Br (Aryl Halide) H->B Methyl 5-amino-2-bromobenzoate I Ar'-B(OH)2 (Boronic Acid) J Base I->J K [Ar'-B(OH)3]- (Boronate) J->K Activation K->D Phenylboronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester

This protocol is based on optimized conditions for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, which have demonstrated high yields and functional group tolerance.[1][2][3][5] The use of CataCXium® A Pd G3, a highly active, preformed palladium catalyst, is central to the success of this transformation.[6]

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
Methyl 5-amino-2-bromobenzoate230.06230 mg1.01.0
Phenylboronic Acid121.93183 mg1.51.5
CataCXium® A Pd G3766.3677 mg0.10.1 (10 mol%)
Potassium Phosphate (K₃PO₄)212.27425 mg2.02.0
2-Methyltetrahydrofuran (2-MeTHF)86.135.0 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--
Ethyl Acetate88.11As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Experimental Procedure

Experimental_Workflow start Start reagents 1. Combine Reactants - Methyl 5-amino-2-bromobenzoate - Phenylboronic Acid - CataCXium® A Pd G3 - K₃PO₄ start->reagents solvent 2. Add Solvent - Anhydrous 2-MeTHF reagents->solvent reaction 3. Reaction - Heat to 80 °C - Stir under inert atmosphere (e.g., N₂ or Ar) solvent->reaction monitoring 4. Monitor Progress - TLC or LC-MS reaction->monitoring workup1 5. Workup - Cool to room temperature - Dilute with ethyl acetate monitoring->workup1 workup2 6. Aqueous Wash - Wash with saturated NaHCO₃ solution - Wash with brine workup1->workup2 drying 7. Drying and Filtration - Dry organic layer over Na₂SO₄ - Filter and concentrate workup2->drying purification 8. Purification - Flash column chromatography drying->purification product Final Product 5-Amino-biphenyl-2-carboxylic acid methyl ester purification->product

Caption: A step-by-step workflow for the synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-amino-2-bromobenzoate (230 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), CataCXium® A Pd G3 (77 mg, 0.1 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous 2-methyltetrahydrofuran (5.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Characterization of the Product

The identity and purity of the synthesized 5-Amino-biphenyl-2-carboxylic acid methyl ester should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the biphenyl system, the amino group, and the methyl ester. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which will correspond to its molecular formula (C₁₄H₁₃NO₂).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, and the aromatic C-H and C=C stretches.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality base- Use a fresh batch of catalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use freshly ground, anhydrous K₃PO₄.
Formation of homocoupled byproduct (biphenyl) - Presence of oxygen- Suboptimal stoichiometry- Thoroughly degas the solvent and maintain a positive pressure of inert gas.- Optimize the ratio of boronic acid to aryl halide.
Decomposition of starting material or product - Reaction temperature too high- Prolonged reaction time- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester via a Suzuki-Miyaura cross-coupling reaction. By employing a modern, highly active palladium catalyst system, the challenges associated with the coupling of unprotected ortho-bromoanilines can be effectively overcome. This operationally simple procedure avoids the need for protecting groups, offering a more streamlined and atom-economical approach to this valuable synthetic intermediate. The successful application of this protocol will be of significant interest to researchers in drug discovery and materials science.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]

  • (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. [Link]

  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... (2022). ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2022). PMC. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Optimization of conditions for the Suzuki-Miyaura coupling. [a]. (2021). ResearchGate. [Link]

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. (2021). ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). PMC. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2019). ResearchGate. [Link]

  • Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. (2002). The Journal of Organic Chemistry. [Link]

  • Supporting Information. (2021). The Royal Society of Chemistry. [Link]

  • A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling†. (2013). RSC Advances. [Link]

  • Glycine promoted highly efficient Suzuki–Miyaura coupling reaction in neat water at room temperature under aerobic conditions. (2013). Organic & Biomolecular Chemistry. [Link]

  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (1971). Journal of the Chemical Society C: Organic. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (2011). PMC. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]

  • 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid. PubChem. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). PMC. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2018). PMC. [Link]

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. (2023). Journal of Chemical Education. [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (2015). ResearchGate. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). PMC. [Link]

Sources

Application Notes and Protocols for the Esterification of 5-Amino-biphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Esterification in Drug Development

The transformation of a carboxylic acid to an ester is a cornerstone of medicinal chemistry. For a molecule like 5-Amino-biphenyl-2-carboxylic acid, this functional group manipulation is not merely a routine synthetic step but a critical gateway to modulating pharmacokinetic and pharmacodynamic properties. The biphenyl scaffold is a privileged structure in numerous therapeutic agents, and the ability to finely tune its characteristics through esterification is paramount. Ester derivatives can act as prodrugs, enhancing bioavailability by masking the polar carboxylic acid, thereby improving membrane permeability.[1][2] Subsequent in-vivo hydrolysis by esterases can then release the active carboxylic acid parent.[1] Furthermore, the ester moiety itself can be a key interacting element within a biological target or can be used to explore structure-activity relationships (SAR) by systematically varying the alcohol component.

This guide provides a comprehensive overview of the key methodologies for the esterification of 5-Amino-biphenyl-2-carboxylic acid, with a focus on practical application, mechanistic rationale, and protocol optimization. We will delve into the nuances of method selection, addressing the challenges posed by the molecule's dual functionality—a nucleophilic amine and a sterically hindered carboxylic acid.

Methodology Selection: A Comparative Analysis

The choice of esterification method is dictated by the substrate's reactivity, steric hindrance, and the presence of other functional groups. For 5-Amino-biphenyl-2-carboxylic acid, three primary methods warrant consideration: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Method Core Reagents Advantages Disadvantages for 5-Amino-biphenyl-2-carboxylic acid
Fischer-Speier Alcohol (often as solvent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Cost-effective, simple procedure.[3]Requires harsh acidic conditions which can protonate the amino group, potentially leading to side reactions or requiring a protection-deprotection sequence.[3][4] The equilibrium nature of the reaction may lead to incomplete conversion.[5][6]
Steglich Alcohol, Carbodiimide (e.g., DCC, EDC), Catalyst (DMAP)Mild reaction conditions, suitable for acid-sensitive substrates.[7][8] Effective for sterically hindered acids.[9] High yields are often achieved at room temperature.[8][10]The carbodiimide byproduct (e.g., DCU) can be difficult to remove.[8] Carbodiimides are potent allergens.
Mitsunobu Alcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DEAD, DIAD)Very mild conditions, proceeds with inversion of configuration at the alcohol center (if chiral).[11][12][13] Broad substrate scope.[14][15]Stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts can complicate purification.[11] The reagents are relatively expensive.

Recommendation for 5-Amino-biphenyl-2-carboxylic acid:

For the esterification of 5-Amino-biphenyl-2-carboxylic acid, the Steglich Esterification is often the preferred method. Its mild, near-neutral conditions circumvent the need for amine protection, and it is highly effective for coupling sterically hindered carboxylic acids with a wide range of alcohols.[8][9]

Experimental Protocols

Protocol 1: Steglich Esterification of 5-Amino-biphenyl-2-carboxylic acid

This protocol details the synthesis of the methyl ester as a representative example. The procedure can be adapted for other primary and secondary alcohols.

Core Principle: The reaction proceeds via the activation of the carboxylic acid by a carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[9] A catalytic amount of DMAP acts as a potent acyl transfer agent, reacting with the intermediate to form a more reactive acylpyridinium species, which is then readily attacked by the alcohol.[7][9]

Materials:

  • 5-Amino-biphenyl-2-carboxylic acid

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Amino-biphenyl-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Addition of Alcohol and Catalyst: To the stirred solution, add the desired alcohol (e.g., methanol, 1.2 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for minimizing side reactions, particularly the formation of N-acylurea if DCC is used.[8]

  • Addition of Coupling Agent: Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the reaction mixture. If using DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form.[8]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup (DCC):

    • Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates and proceed to the extraction steps.

  • Workup (EDC):

    • If EDC was used, no filtration is necessary as the urea byproduct is water-soluble.

  • Aqueous Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove unreacted DMAP and any remaining EDC-urea), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Diagram of Steglich Esterification Workflow:

Steglich_Esterification_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification Start Dissolve 5-Amino-biphenyl-2-carboxylic acid in anhydrous DCM Add_Reagents Add Alcohol (1.2 eq) and DMAP (0.1 eq) Start->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_Coupling Add DCC or EDC (1.1 eq) Cool->Add_Coupling Stir Stir at RT for 12-24h Add_Coupling->Stir Filter Filter DCU (if DCC used) Stir->Filter Extract Aqueous Extraction (HCl, NaHCO₃, Brine) Filter->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Ester Purify->End

Caption: Workflow for the Steglich esterification.

Alternative Protocol Considerations

Fischer-Speier Esterification (with Amine Protection):

Should this method be necessary, protection of the amine is recommended. A tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability in acidic conditions (relative to esterification) and ease of removal.

  • Protection: React 5-Amino-biphenyl-2-carboxylic acid with di-tert-butyl dicarbonate (Boc)₂O to protect the amino group.

  • Esterification: Subject the N-Boc protected acid to classical Fischer esterification conditions: reflux in the desired alcohol with a catalytic amount of a strong acid (e.g., H₂SO₄).[16][17] Water should be removed, for instance, with a Dean-Stark apparatus, to drive the equilibrium towards the product.[16]

  • Deprotection: Remove the Boc group using trifluoroacetic acid (TFA) in DCM to yield the final ester.

Mitsunobu Reaction:

This method is particularly useful for synthesizing esters from secondary alcohols where inversion of stereochemistry is desired, or for particularly sensitive substrates.[11][12]

  • Setup: Dissolve the 5-Amino-biphenyl-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent like THF.

  • Reaction: Cool the mixture to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq).[11]

  • Progression: Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Purification: This can be challenging due to the presence of triphenylphosphine oxide and the reduced hydrazine byproduct.[11] Purification is typically achieved via column chromatography.

Diagram of the Steglich Esterification Mechanism:

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->DMAP - DMAP (regenerated) Ester R-COOR' (Ester) Acylpyridinium->Ester + R'-OH ROH R'-OH ROH->Ester

Caption: Mechanism of the Steglich esterification.

Conclusion and Best Practices

The esterification of 5-Amino-biphenyl-2-carboxylic acid is a versatile transformation that opens avenues for prodrug design and SAR studies. While several methods exist, the Steglich esterification offers a robust and mild approach that is well-suited to the substrate's bifunctional and sterically hindered nature. Careful control of reaction conditions, particularly temperature and the use of anhydrous solvents, is critical for achieving high yields and minimizing side products. The choice of workup procedure should be tailored to the specific carbodiimide used to ensure efficient removal of byproducts. For substrates with unique sensitivities or for the synthesis of esters from sterically demanding secondary alcohols, the Mitsunobu reaction provides a powerful, albeit more costly, alternative.

References

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • K. C. K. Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. [Link]

  • European Patent Office. Method for esterifying hindered carboxylic acids.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids?. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • AK Lectures. Acylation and Esterification of Amino Acids. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • Ferreira, V. F., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules. [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-biphenyl-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Amide Coupling with Substituted Biphenyls

The formation of the amide bond is a cornerstone of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development where it is a prevalent feature in a vast number of pharmaceutical agents.[1] The coupling of a carboxylic acid and an amine, while thermodynamically favorable, is kinetically slow, necessitating the activation of the carboxylic acid.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting amide coupling reactions with a specific, and at times challenging, substrate: 5-Amino-biphenyl-2-carboxylic acid methyl ester.

The structure of 5-Amino-biphenyl-2-carboxylic acid methyl ester presents a unique set of considerations for amide bond formation. The amine is an aniline derivative, which is inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic ring. Furthermore, the biphenyl scaffold and the ortho-methyl ester group can introduce steric hindrance, potentially impeding the approach of the activated carboxylic acid. These electronic and steric factors demand a careful selection of coupling reagents and optimization of reaction conditions to achieve high yields and purity.

This guide will delve into the mechanistic rationale behind reagent selection, provide step-by-step protocols for both modern and classical coupling methods, and offer insights into troubleshooting common issues.

Understanding the Mechanistic Landscape: Choosing the Right Activator

The success of an amide coupling reaction hinges on the in-situ generation of a highly reactive carboxylic acid derivative that is readily attacked by the amine. For a less nucleophilic amine like 5-Amino-biphenyl-2-carboxylic acid methyl ester, the choice of coupling reagent is critical.

Uronium/Aminium Salts: The High-Reactivity Choice

Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for challenging couplings.[2] HATU is known for its high reactivity, fast reaction times, and low rates of epimerization.[2] The mechanism involves the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the weakly basic aniline. The presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and neutralize the generated acids.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Amide Product ActiveEster->Amide + Amine Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Byproduct2 HOAt ActiveEster->Byproduct2 Amine 5-Amino-biphenyl- 2-carboxylic acid methyl ester Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , are widely used due to their efficiency and the ease of removal of the urea byproduct through aqueous workup.[2] For less reactive anilines, EDC is almost always used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure . These additives form an active ester intermediate that is more stable than the initial O-acylisourea, reducing the risk of side reactions and racemization.[2] For electron-deficient anilines, the addition of DMAP (4-Dimethylaminopyridine) as a catalyst can further enhance the reaction rate by forming a highly reactive acyliminium ion intermediate.[3][4]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea ActiveEster HOBt-Active Ester Acylisourea->ActiveEster + HOBt Urea Urea Byproduct Acylisourea->Urea HOBt HOBt HOBt->ActiveEster ActiveEster->HOBt regenerated Amide Amide Product ActiveEster->Amide + Amine Amine 5-Amino-biphenyl- 2-carboxylic acid methyl ester Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of 5-Amino-biphenyl-2-carboxylic acid methyl ester with a generic carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling (Recommended for Challenging Substrates)

This protocol is generally recommended for sterically hindered or electron-deficient carboxylic acids and amines.

Materials:

  • 5-Amino-biphenyl-2-carboxylic acid methyl ester (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the limiting reagent).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 5-Amino-biphenyl-2-carboxylic acid methyl ester (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture dropwise at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective alternative to HATU and is suitable for many coupling reactions.

Materials:

  • 5-Amino-biphenyl-2-carboxylic acid methyl ester (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.1 equiv), HOBt (1.5 equiv), and 5-Amino-biphenyl-2-carboxylic acid methyl ester (1.0 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with DCM or EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Classical N-Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

For simple acylations (e.g., acetylation), direct reaction with an acyl chloride can be effective. This method is analogous to protocols used for the structurally similar methyl 2-amino-5-bromobenzoate.[2]

Materials:

  • 5-Amino-biphenyl-2-carboxylic acid methyl ester (1.0 equiv)

  • Acyl chloride (e.g., acetyl chloride) (1.1 equiv)

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-Amino-biphenyl-2-carboxylic acid methyl ester (1.0 equiv) in DCM.

  • Add 10% aqueous NaOH solution (2.0 equiv of NaOH).

  • Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equiv) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir until the reaction is complete as monitored by TLC.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Presentation: A Comparative Overview

The choice of coupling method can significantly impact yield and reaction time. The following table provides a general comparison based on literature for similar challenging couplings.

Coupling Reagent/MethodTemperatureTypical Reaction TimeKey AdvantagesKey Disadvantages
HATU/DIPEA 0 °C to RT2-18 hHigh reactivity, low epimerization, good for hindered substrates.[2]Higher cost, potential for side reactions with the coupling reagent.
EDC/HOBt/DIPEA 0 °C to RT4-24 hCost-effective, water-soluble byproduct.[2]Can be sluggish for electron-deficient anilines.[3]
EDC/HOBt/DMAP RT12-48 hEffective for unreactive amines.[3][4]DMAP can be difficult to remove during purification.
Acyl Chloride/Base 0 °C to RT1-4 hFast, high yielding for simple acylations.[2]Acyl chlorides can be moisture-sensitive and may not be readily available.

Troubleshooting and Field-Proven Insights

  • Low or No Yield: The primary culprits are often incomplete activation of the carboxylic acid or the low nucleophilicity of the aniline.[2]

    • Solution: Ensure all reagents and solvents are anhydrous. For sluggish reactions, consider switching from EDC/HOBt to the more reactive HATU. Pre-activating the carboxylic acid with the coupling reagent and base for 15-20 minutes before adding the amine can significantly improve yields.

  • Side Reactions: With HATU, a potential side reaction is the formation of a guanidinium byproduct if the amine attacks the coupling reagent.

    • Solution: Add the amine portion-wise to the pre-activated carboxylic acid. Avoid using a large excess of HATU.

  • Reaction Stalls: If the reaction stalls with EDC/HOBt, it indicates that the activated ester is not reactive enough to be attacked by the aniline.

    • Solution: Gently warming the reaction mixture (e.g., to 40-50 °C) can sometimes drive the reaction to completion. Alternatively, adding a catalytic amount of DMAP can accelerate the coupling.[3]

  • Purification Challenges: The urea byproduct from carbodiimide reagents like DCC can be difficult to remove.

    • Solution: Using the water-soluble EDC simplifies purification, as the corresponding urea can be removed with an acidic aqueous wash.

Experimental Workflow Visualization

Amide_Coupling_Workflow Start Start Setup Reaction Setup: - Dry Glassware - Inert Atmosphere Start->Setup Reagents Add Carboxylic Acid & Coupling Reagent Setup->Reagents Activation Pre-activation (0 °C): Add Base, Stir 15-20 min Reagents->Activation AddAmine Add Solution of 5-Amino-biphenyl-2-carboxylic acid methyl ester Activation->AddAmine Reaction Reaction at RT (2-24 h) AddAmine->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Acid/Base/Brine Monitor->Workup Complete Dry Dry (Na₂SO₄/MgSO₄), Filter, Concentrate Workup->Dry Purify Purify: Flash Column Chromatography Dry->Purify End Pure Amide Product Purify->End

Caption: General workflow for amide coupling reactions.

Conclusion

The successful N-acylation of 5-Amino-biphenyl-2-carboxylic acid methyl ester is readily achievable with a rational approach to reagent selection and reaction setup. While the substrate's inherent properties present challenges compared to simple aliphatic amines, the use of potent coupling reagents like HATU, or optimized carbodiimide protocols, provides reliable pathways to the desired amide products. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of novel chemical entities.

References

  • BenchChem. (2025).
  • Mekkonda, K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (2025). Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline?. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Benchchem. (2025).
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(12), 133-143. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

The Strategic Utility of 5-Amino-biphenyl-2-carboxylic acid methyl ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 5-Amino-biphenyl-2-carboxylic acid methyl ester (CAS 51990-95-5) represents a key building block whose structural motifs—a biphenyl core, a reactive amine, and a modifiable ester—position it as a strategic starting point for the synthesis of complex molecules targeting a range of disease states. While not a therapeutic agent in itself, its value lies in its role as a pivotal intermediate, particularly in the generation of enzyme inhibitors for oncology. This guide provides an in-depth analysis of its application, focusing on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer drugs.

The biphenyl-carboxylic acid framework is a recognized pharmacophore in numerous bioactive molecules.[1] The core structure provides a rigid backbone that can effectively position functional groups for optimal interaction with biological targets. The amino group offers a convenient handle for derivatization through amide bond formation or the construction of heterocyclic systems, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a functional group often crucial for target engagement, or it can be involved in further coupling chemistries.[2]

Core Application: A Gateway to PARP Inhibitor Synthesis

A primary application of 5-Amino-biphenyl-2-carboxylic acid methyl ester and its derivatives is in the synthesis of PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[3] Many potent PARP inhibitors feature a complex aromatic system that binds to the nicotinamide-binding pocket of the enzyme, and the biphenyl scaffold of our subject molecule is an excellent precursor for constructing such systems.

The Rationale Behind the Scaffold

The biphenyl moiety allows for the creation of a three-dimensional structure that can be tailored to fit into the active site of PARP. The two phenyl rings can be substituted to enhance binding affinity, selectivity, and pharmacokinetic properties. The amino group on one ring and the carboxylic acid precursor on the other provide orthogonal points for chemical modification, allowing for a modular approach to library synthesis and structure-activity relationship (SAR) studies.

Experimental Protocols and Methodologies

The following protocols are representative examples of how 5-Amino-biphenyl-2-carboxylic acid methyl ester can be utilized in a drug discovery workflow. These are intended as a guide and may require optimization based on specific target molecules and laboratory conditions.

Protocol 1: Synthesis of a Biphenyl Carboxamide Core Structure

This protocol outlines the acylation of the amino group, a common first step in elaborating the scaffold.

Objective: To synthesize a key amide intermediate for further elaboration into a PARP inhibitor pharmacophore.

Materials:

  • 5-Amino-biphenyl-2-carboxylic acid methyl ester

  • Aryl or heteroaryl acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or argon supply for inert atmosphere

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-Amino-biphenyl-2-carboxylic acid methyl ester (1 equivalent) in anhydrous DCM.

  • Base Addition: Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is often exothermic, so slow addition is recommended.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Expected Outcome: A biphenyl carboxamide with the methyl ester intact, ready for the next synthetic step.

Protocol 2: Hydrolysis of the Methyl Ester to the Carboxylic Acid

The carboxylic acid is often a key feature for interacting with the target protein.

Objective: To convert the methyl ester of the biphenyl carboxamide to the corresponding carboxylic acid.

Materials:

  • Synthesized biphenyl carboxamide methyl ester from Protocol 1

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • Dissolution: Dissolve the biphenyl carboxamide methyl ester (1 equivalent) in a mixture of THF, MeOH, and water.

  • Hydrolysis: Add an aqueous solution of LiOH or NaOH (2-3 equivalents) to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the ester is fully consumed (typically 2-6 hours).

  • Workup:

    • Remove the organic solvents (THF and MeOH) under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. This will precipitate the carboxylic acid product.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

Expected Outcome: The final biphenyl carboxamide carboxylic acid, which can be tested for biological activity or used in further synthetic modifications.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway from 5-Amino-biphenyl-2-carboxylic acid methyl ester to a potential bioactive molecule.

G A 5-Amino-biphenyl-2-carboxylic acid methyl ester B Acylation (Protocol 1) A->B Aryl/Heteroaryl Acyl Chloride, Base C Biphenyl Carboxamide Methyl Ester Intermediate B->C D Ester Hydrolysis (Protocol 2) C->D LiOH or NaOH E Final Bioactive Molecule (e.g., PARP Inhibitor Core) D->E G cluster_0 Normal Cell Function cluster_1 In the Presence of PARP Inhibitor DNA_Damage DNA Single- Strand Break PARP PARP Activation DNA_Damage->PARP Repair DNA Repair PARP->Repair DNA_Damage_Inhib DNA Single- Strand Break PARP_Inhib PARP Activation DNA_Damage_Inhib->PARP_Inhib Blocked_Repair DNA Repair Blocked Inhibitor Biphenyl Carboxamide Inhibitor Inhibitor->PARP_Inhib Binds to Active Site Cell_Death Cell Death in BRCA-deficient Cells Blocked_Repair->Cell_Death

Caption: Simplified mechanism of PARP inhibition leading to synthetic lethality.

Quantitative Data Summary

While specific activity data for derivatives of 5-Amino-biphenyl-2-carboxylic acid methyl ester are proprietary and depend on the final structure, the general class of biphenyl carboxamide PARP inhibitors exhibits potent activity.

Inhibitor ClassTargetTypical IC₅₀ RangeTherapeutic Area
Biphenyl CarboxamidesPARP-1/21 - 100 nMOncology
Biphenyl Carboxylic AcidsURAT10.1 - 10 µMHyperuricemia/Gout

Note: IC₅₀ values are highly dependent on the specific substitutions on the biphenyl scaffold.

Conclusion and Future Directions

5-Amino-biphenyl-2-carboxylic acid methyl ester is a valuable and versatile building block in drug discovery. Its utility is particularly evident in the synthesis of PARP inhibitors, where its structural features allow for the systematic construction of potent and selective enzyme inhibitors. The modular nature of its derivatization, enabled by the strategically placed amino and ester functionalities, makes it an ideal starting point for medicinal chemistry campaigns. Future applications could involve its use in the development of inhibitors for other enzymes, or as a scaffold for novel probes to explore biological pathways. The protocols and rationale presented here provide a solid foundation for researchers to leverage this important chemical intermediate in their drug discovery efforts.

References

  • Capot Chemical. 51990-95-5 | 5-aMino-biphenyl-2-carboxylic acid methyl ester. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. PMC. [Link]

  • Thakur, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC. [Link]

  • SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds. [Link]

  • Duy, H. N. (2012). Design, synthesis, and evaluation of bioactive small molecules. PubMed. [Link]

  • Liu, W., et al. (2024). Aminative Suzuki–Miyaura coupling. Xingwei Li's Group. [Link]

  • Alfa Chemistry. (2023). Bioactive Molecules for Scientific Use. Labinsights. [Link]

  • Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]

  • Domainex. (2024). Aminative Suzuki-Miyaura Coupling. Domainex. [Link]

  • National Institutes of Health. (2024). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. NIH. [Link]

  • Google Patents. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. [Link]

  • Chem-Impex. 2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid. [Link]

  • Zhang, M., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [Link]

  • Antonov, P., et al. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PMC. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • Popova, Y., et al. (2022). 3-Aryl-5-aminobiphenyl Substitutedt[3][4][5]riazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. NIH. [Link]

Sources

Application of 5-Amino-biphenyl-2-carboxylic acid methyl ester in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the application of 5-Amino-biphenyl-2-carboxylic acid methyl ester as a key intermediate in the synthesis of next-generation agrochemical candidates, particularly focusing on the development of novel biphenyl carboxamide fungicides. This document is intended for researchers, scientists, and professionals in the field of agrochemical discovery and development.

Introduction: The Quest for Novel Fungicides and the Role of the Biphenyl Carboxamide Scaffold

The continuous evolution of fungicide resistance in plant pathogens necessitates the development of new agrochemicals with novel modes of action. The biphenyl scaffold is a recurring motif in a number of bioactive molecules, including some with fungicidal properties.[1][2] More specifically, the carboxamide linkage is a critical functional group in many modern fungicides, including the succinate dehydrogenase inhibitors (SDHIs).[3] The strategic combination of the biphenyl moiety with a carboxamide linker presents a promising avenue for the discovery of new fungicidal agents with potential activity against resistant fungal strains.[1][4]

5-Amino-biphenyl-2-carboxylic acid methyl ester is a versatile building block that provides a strategic entry point into the synthesis of a diverse library of N-substituted biphenyl carboxamides. Its bifunctional nature, possessing both a reactive amino group and a modifiable methyl ester, allows for a variety of synthetic manipulations to explore the structure-activity relationships (SAR) of this chemical class. This application note will detail a synthetic strategy and provide exemplary protocols for the utilization of this intermediate in the generation of novel fungicidal candidates.

Synthetic Strategy: From Intermediate to Potential Fungicide

The core synthetic strategy revolves around the acylation of the amino group of 5-Amino-biphenyl-2-carboxylic acid methyl ester to introduce a diverse range of substituents, followed by the optional hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be further functionalized. This two-pronged approach allows for extensive exploration of the chemical space around the biphenyl carboxamide core.

The rationale behind this approach is to systematically modify the "acid" and "amine" portions of the resulting amide to optimize its fungicidal activity. The biphenyl moiety serves as a rigid and lipophilic scaffold, while the introduced acyl group and the substitution on the second phenyl ring can be varied to modulate properties such as target binding, systemic mobility, and metabolic stability.

Workflow for the Synthesis of Novel Biphenyl Carboxamide Fungicides

G cluster_0 Part 1: Synthesis of N-Acylated Intermediate cluster_1 Part 2: Synthesis of Final Carboxamide A 5-Amino-biphenyl-2-carboxylic acid methyl ester C N-Acylation Reaction A->C B Acyl Chloride / Carboxylic Acid B->C D N-Acylated Biphenyl Methyl Ester C->D E Hydrolysis D->E F N-Acylated Biphenyl Carboxylic Acid E->F H Amide Coupling F->H G Amine (R2-NH2) G->H I Novel Biphenyl Carboxamide Fungicide H->I

Caption: A generalized workflow for the synthesis of novel biphenyl carboxamide fungicides starting from 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired products.

Protocol 1: Synthesis of a Representative N-Acylated Intermediate (Methyl 5-(3-(trifluoromethyl)benzamido)biphenyl-2-carboxylate)

This protocol describes the acylation of the amino group of 5-Amino-biphenyl-2-carboxylic acid methyl ester with 3-(trifluoromethyl)benzoyl chloride. This specific acyl group is chosen as an example due to the prevalence of trifluoromethyl groups in modern agrochemicals.

Materials:

  • 5-Amino-biphenyl-2-carboxylic acid methyl ester

  • 3-(Trifluoromethyl)benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 5-Amino-biphenyl-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Novel Biphenyl Carboxamide Fungicide Candidate

This protocol details the hydrolysis of the methyl ester from the N-acylated intermediate and subsequent amide coupling with a representative amine, for instance, 2-amino-4-chloropyridine.

Step 2a: Hydrolysis of the Methyl Ester

Materials:

  • Methyl 5-(3-(trifluoromethyl)benzamido)biphenyl-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the N-acylated biphenyl methyl ester (1.0 eq) in a mixture of THF, MeOH, and water.

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the carboxylic acid. The product is often used in the next step without further purification.

Step 2b: Amide Coupling

Materials:

  • 5-(3-(Trifluoromethyl)benzamido)biphenyl-2-carboxylic acid

  • 2-Amino-4-chloropyridine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the carboxylic acid from Step 2a (1.0 eq) in anhydrous DMF, add 2-amino-4-chloropyridine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final biphenyl carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point.

Data Presentation: Expected Outcomes

The following table provides hypothetical yet representative data for the synthesized compounds, based on typical yields and analytical data for similar reactions found in the literature.

Compound IDStructureMolecular FormulaMW ( g/mol )Yield (%)¹H NMR (δ, ppm)
Intermediate 1 Methyl 5-(3-(trifluoromethyl)benzamido)biphenyl-2-carboxylateC₂₂H₁₆F₃NO₃411.3685-95Characteristic aromatic and methyl ester signals
Final Product 1 N-(4-chloro-pyridin-2-yl)-5-(3-(trifluoromethyl)benzamido)biphenyl-2-carboxamideC₂₆H₁₇ClF₃N₃O₂521.8960-75Characteristic aromatic, amide, and pyridine signals

Structure-Activity Relationship (SAR) Insights

The described synthetic route allows for a systematic investigation of the structure-activity relationship of novel biphenyl carboxamide fungicides. Key modifications can be introduced to probe their impact on fungicidal efficacy.

Conceptual Diagram of SAR Exploration

G cluster_0 Core Scaffold cluster_1 Modification Points cluster_2 Biological Evaluation A 5-Amino-biphenyl-2-carboxylic acid methyl ester B R1: Acyl Group Variation (e.g., different substituted benzoyl chlorides) A->B Acylation C R2: Amine Variation (e.g., different substituted anilines or heteroaromatic amines) A->C Amidation D In vitro fungicidal assays B->D C->D E In vivo plant protection assays D->E Lead candidates

Caption: A conceptual diagram illustrating the exploration of structure-activity relationships by modifying the R1 and R2 positions of the biphenyl carboxamide scaffold.

Conclusion

5-Amino-biphenyl-2-carboxylic acid methyl ester is a valuable and versatile starting material for the synthesis of novel biphenyl carboxamide derivatives with potential applications as agrochemical fungicides. The synthetic protocols outlined in this application note provide a robust framework for the generation of a diverse library of compounds for biological screening. The ability to systematically modify the structure of the resulting carboxamides allows for a thorough investigation of their structure-activity relationships, which is a critical step in the discovery and optimization of new fungicidal agents. Further research into the biological activity of these novel compounds is warranted to fully elucidate their potential in addressing the ongoing challenge of fungicide resistance in agriculture.

References

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. J Agric Food Chem. 2023;71(40):14505-14516. [Link][1]

  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules. 2022;27(19):6649. [Link][3]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. ResearchGate. [Link][4]

  • Biphenyl. PubChem. [Link][2]

Sources

Synthetic Routes to Functionalized Biphenyls Using 5-Amino-biphenyl-2-carboxylic Acid Methyl Ester: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Scaffold and the Strategic Role of 5-Amino-biphenyl-2-carboxylic acid methyl ester

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agricultural products, and organic electronic materials. Its rigid, yet conformationally flexible, nature allows for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. Functionalized biphenyls are key components in drugs such as the anti-inflammatory agent fenbufen and various antihypertensives.

5-Amino-biphenyl-2-carboxylic acid methyl ester is a versatile starting material for the synthesis of a diverse library of functionalized biphenyls. Its structure offers three key points for chemical modification: the nucleophilic amino group, the electrophilic carboxylic acid methyl ester, and the aromatic rings which can undergo further substitution. This guide provides detailed protocols for the strategic manipulation of these functional groups to generate novel biphenyl derivatives.

Core Synthetic Strategies

The primary amino group is the most reactive handle on the starting material and serves as an excellent precursor for a variety of transformations. The two main pathways we will explore are:

  • Diazotization and Sandmeyer-type Reactions: Conversion of the amino group into a diazonium salt, which can then be displaced by a wide range of nucleophiles to introduce halogens, cyano, hydroxyl, and other groups.

  • Cross-Coupling Reactions: While the amino group itself is not a typical coupling partner in Suzuki or Stille reactions, its conversion to a halide or triflate via a Sandmeyer reaction opens the door to powerful palladium-catalyzed C-C and C-N bond-forming reactions.

Additionally, the carboxylic acid methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the accessible chemical space.

Synthetic_Utility cluster_diazotization Diazotization & Sandmeyer Reactions cluster_coupling Cross-Coupling Precursors cluster_ester_mod Ester & Acid Modification Start 5-Amino-biphenyl-2-carboxylic acid methyl ester Diazonium Biphenyl Diazonium Salt Start->Diazonium NaNO2, H+ Carboxylic_Acid Biphenyl Carboxylic Acid Start->Carboxylic_Acid Hydrolysis Halogenated Halogenated Biphenyls (Cl, Br, I) Diazonium->Halogenated CuX Cyanated Cyanobiphenyls Diazonium->Cyanated CuCN Hydroxylated Hydroxybiphenyls Diazonium->Hydroxylated H2O, Δ Halogenated_for_Coupling Halogenated Biphenyls Halogenated->Halogenated_for_Coupling Suzuki Suzuki Coupling (New Biaryls) Halogenated_for_Coupling->Suzuki ArB(OH)2, Pd(0) Buchwald Buchwald-Hartwig (Aryl Amines) Halogenated_for_Coupling->Buchwald R2NH, Pd(0) Amide Biphenyl Amides Carboxylic_Acid->Amide Amine, Coupling Agent

Caption: Synthetic pathways from 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Protocols

Protocol 1: Diazotization and Sandmeyer Bromination

This protocol details the conversion of the primary amino group to a bromide, a versatile handle for subsequent cross-coupling reactions. The Sandmeyer reaction is a two-step process involving the formation of a diazonium salt followed by its decomposition in the presence of a copper(I) salt.

Step 1: Diazotization

  • Reagents and Equipment:

    • 5-Amino-biphenyl-2-carboxylic acid methyl ester (1.0 eq)

    • Hydrobromic acid (48% aqueous solution, 4.0 eq)

    • Sodium nitrite (NaNO₂, 1.1 eq)

    • Deionized water

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round bottom flask

  • Procedure: a. Suspend 5-Amino-biphenyl-2-carboxylic acid methyl ester in a mixture of hydrobromic acid and water in a round bottom flask. b. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring. c. Dissolve sodium nitrite in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the starting material. e. Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

Step 2: Sandmeyer Bromination

  • Reagents and Equipment:

    • Copper(I) bromide (CuBr, 1.2 eq)

    • Hydrobromic acid (48% aqueous solution, 2.0 eq)

    • Heating mantle

    • Condenser

    • Extraction funnel

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure: a. In a separate flask, dissolve copper(I) bromide in hydrobromic acid. b. Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. c. After the initial effervescence subsides, warm the reaction mixture to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt. d. Cool the reaction mixture to room temperature and extract the product with DCM or EtOAc (3 x 50 mL). e. Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. f. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield 5-Bromo-biphenyl-2-carboxylic acid methyl ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol utilizes the 5-Bromo-biphenyl-2-carboxylic acid methyl ester synthesized in Protocol 1 to form a new C-C bond, generating a more complex biaryl system. The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction between an organohalide and an organoboron compound.

Suzuki_Workflow Start 5-Bromo-biphenyl-2- carboxylic acid methyl ester Reaction Reaction Setup (Inert Atmosphere, Heat) Start->Reaction Reactants Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Functionalized Biphenyl Product Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

  • Reagents and Equipment:

    • 5-Bromo-biphenyl-2-carboxylic acid methyl ester (1.0 eq)

    • Substituted arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

    • Schlenk flask or similar reaction vessel for inert atmosphere

    • Inert gas (Argon or Nitrogen)

    • Heating mantle with oil bath

    • Condenser

  • Procedure: a. To a Schlenk flask, add 5-Bromo-biphenyl-2-carboxylic acid methyl ester, the arylboronic acid, and the base. b. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times. c. Add the palladium catalyst to the flask under a positive flow of inert gas. d. Add the degassed solvent system via syringe. e. Heat the reaction mixture to 80-100 °C with stirring under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc). g. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the crude product by column chromatography on silica gel.

Table 1: Example Suzuki-Miyaura Coupling Conditions

Arylboronic AcidBaseSolvent SystemTypical Yield (%)
Phenylboronic acidK₂CO₃Toluene/Ethanol/H₂O (4:1:1)85-95
4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane/H₂O (4:1)80-90
3-Pyridylboronic acidK₃PO₄DMF/H₂O (5:1)70-85
Protocol 3: Hydrolysis and Amide Coupling

This protocol demonstrates the modification of the ester functional group. The methyl ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine to form an amide bond, a common linkage in pharmaceuticals.

Step 1: Hydrolysis of the Methyl Ester

  • Reagents and Equipment:

    • Biphenyl methyl ester (from Protocol 1 or 2) (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

    • Solvent system (e.g., THF/Methanol/Water)

    • Hydrochloric acid (1M aqueous solution)

    • Magnetic stirrer and stir bar

    • Round bottom flask

  • Procedure: a. Dissolve the biphenyl methyl ester in the THF/Methanol/Water solvent system. b. Add the base (LiOH or NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). c. Remove the organic solvents under reduced pressure. d. Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl. e. The carboxylic acid product will often precipitate out of solution. If not, extract with an organic solvent like EtOAc. f. Collect the solid by filtration or, if extracted, wash the organic layer with brine, dry, and concentrate to yield the biphenyl carboxylic acid.

Step 2: Amide Coupling

  • Reagents and Equipment:

    • Biphenyl carboxylic acid (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

    • Base (e.g., DIPEA or Et₃N) (2.0-3.0 eq)

    • Anhydrous solvent (e.g., DMF or DCM)

    • Inert gas atmosphere

  • Procedure: a. Dissolve the biphenyl carboxylic acid in the anhydrous solvent under an inert atmosphere. b. Add the coupling agent, base, and finally the amine. c. Stir the reaction mixture at room temperature for 4-12 hours. Monitor by TLC or LC-MS. d. Upon completion, dilute the reaction with water and extract with an organic solvent. e. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. g. Purify the resulting amide by column chromatography or recrystallization.

Conclusion

5-Amino-biphenyl-2-carboxylic acid methyl ester is a highly valuable and adaptable starting material for the synthesis of diverse and complex functionalized biphenyls. The protocols outlined in this guide, leveraging classical diazotization chemistry and modern palladium-catalyzed cross-coupling reactions, provide a robust framework for researchers in drug discovery and materials science to generate novel molecular entities. The strategic combination of these methods allows for the systematic exploration of the chemical space around the biphenyl core, facilitating the development of new compounds with tailored biological or physical properties.

References

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S259-S273.
  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047-19087.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Biphenyl Derivatives using 4-Methylbiphenyl-3-ylboronic Acid. BenchChem.
  • Jastrząbek, T., Ulikowski, A., & Lisiak, R. (2019).
  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
  • IJSDR. (n.d.).
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Justia Patents. (2002).
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College, Muzaffarpur.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S.
  • Hylland, K. T., Øien-Ødegaard, S., & Tilset, M. (2020). The Suzuki–Miyaura Cross-Coupling as the Key Step in the Synthesis of 2-Aminobiphenyls and 2,2'-Diaminobiphenyls: Application in the Synthesis of Schiff Base Complexes of Zn. European Journal of Organic Chemistry, 2020(27), 4208-4226.
  • Zhang, Q., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1003-1008.
  • Wang, Z., et al. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.

Investigational Application Notes and Protocols: 5-Amino-biphenyl-2-carboxylic acid methyl ester as a Novel Linker Moiety for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, and the linker connecting the antibody to the cytotoxic payload is a critical determinant of their success.[1][2] An ideal linker must be stable in systemic circulation and facilitate the efficient release of the payload within the target tumor cells.[3] This document presents an investigational guide on the potential application of 5-Amino-biphenyl-2-carboxylic acid methyl ester as a core structural component in a novel, cleavable ADC linker system. While direct applications of this specific molecule in clinically approved or investigational ADCs are not prominently documented in publicly available literature, its inherent chemical functionalities—an aromatic amine, a biphenyl core, and a latent carboxylic acid—offer a compelling rationale for its exploration. This guide will, therefore, extrapolate from established linker chemistries to propose a theoretical framework, synthesis protocols, and validation assays for its use.

Introduction: The Critical Role of Linkers in ADC Design

ADCs combine the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[2] The linker is the central component that bridges these two moieties, and its chemical nature profoundly influences the ADC's therapeutic index.[3] Linkers are broadly categorized as cleavable or non-cleavable.[4][5]

  • Non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue.[4][6] A notable example is the SMCC linker used in Trastuzumab emtansine (Kadcyla®).[6]

  • Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as changes in pH, the presence of specific enzymes, or a reducing environment.[7][] This strategy can enable a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.

This guide focuses on the investigational use of 5-Amino-biphenyl-2-carboxylic acid methyl ester within a cleavable linker paradigm, leveraging its structural similarity to components of established self-immolative systems.

Scientific Rationale: 5-Amino-biphenyl-2-carboxylic acid methyl ester as a Potential Linker Component

The structure of 5-Amino-biphenyl-2-carboxylic acid methyl ester presents several features that are advantageous for a self-immolative linker system, analogous to the widely used p-aminobenzyl alcohol (PAB) spacer in linkers like Val-Cit-PAB-MMAE.[2]

  • Aromatic Amine: The primary amino group can serve as an attachment point for a cleavable trigger, such as a dipeptide sequence (e.g., Val-Cit) recognized by lysosomal proteases like Cathepsin B.[9][10]

  • Self-Immolative Cascade: Upon enzymatic cleavage of the trigger, the liberated aromatic amine can initiate a spontaneous 1,6-elimination reaction, facilitated by the electronic properties of the biphenyl system. This cascade would lead to the release of the payload.

  • Biphenyl Core: The rigid biphenyl structure can act as a spacer, potentially influencing the ADC's physicochemical properties, such as solubility and aggregation, and modulating the kinetics of the self-immolation process.[11]

  • Carboxylic Acid Methyl Ester: This group can be hydrolyzed to a carboxylic acid, providing a handle for conjugation to an amine-containing payload via an amide bond.

The proposed mechanism of action for a linker incorporating this moiety is depicted below.

G cluster_0 ADC in Circulation (Stable) cluster_1 Internalization & Lysosomal Trafficking cluster_2 Payload Release Mechanism ADC Antibody-S-Maleimide-Trigger-(5-Amino-biphenyl-2-carbonyl)-Payload Internalization ADC binds to tumor antigen and is internalized into the lysosome. ADC->Internalization Cleavage Enzymatic Cleavage (e.g., Cathepsin B cleaves Trigger) Internalization->Cleavage Intermediate Unstable Intermediate (Free Aromatic Amine) Cleavage->Intermediate Elimination Spontaneous 1,6-Elimination Intermediate->Elimination Payload Free Payload (Active Cytotoxin) Elimination->Payload

Caption: Proposed mechanism of payload release for an ADC with a 5-Amino-biphenyl-2-carboxylic acid-based linker.

Experimental Protocols

The following protocols are proposed for the synthesis and evaluation of an ADC utilizing a linker derived from 5-Amino-biphenyl-2-carboxylic acid methyl ester. These are foundational procedures and will require optimization based on the specific antibody, payload, and linker-trigger combination.

Protocol 1: Synthesis of the Linker-Payload Construct

This protocol describes the synthesis of a hypothetical Val-Cit-PABC-like linker-payload construct where the PABC moiety is replaced with our investigational biphenyl structure.

G start Start Materials: - 5-Amino-biphenyl-2-carboxylic acid methyl ester - Fmoc-Cit-OH - Fmoc-Val-OH - Maleimidocaproic acid (MC) - Cytotoxic Payload (e.g., MMAE) step1 Step 1: Payload Conjugation React 5-Amino-biphenyl-2-carboxylic acid methyl ester with Payload-NH2 after hydrolysis of the ester to a carboxylic acid. start->step1 step2 Step 2: Dipeptide Assembly Sequentially couple Fmoc-Cit-OH and Fmoc-Val-OH to the amino group of the biphenyl-payload construct using peptide coupling reagents (e.g., HATU). step1->step2 step3 Step 3: Maleimide Installation Couple Maleimidocaproic acid (MC) to the N-terminus of the valine residue. step2->step3 step4 Step 4: Purification Purify the final Maleimide-Val-Cit-(biphenyl)-Payload construct by reverse-phase HPLC. step3->step4 end Final Product: Linker-Payload Construct step4->end

Caption: Workflow for the synthesis of the investigational linker-payload construct.

Materials:

  • 5-Amino-biphenyl-2-carboxylic acid methyl ester

  • Fmoc-L-Citrulline, Fmoc-L-Valine

  • Maleimidocaproic acid (MC)

  • Payload with a primary or secondary amine (e.g., Monomethyl Auristatin E - MMAE)

  • Peptide coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Solvents (DMF, DCM), and purification reagents

Procedure:

  • Hydrolysis: Hydrolyze the methyl ester of 5-Amino-biphenyl-2-carboxylic acid methyl ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Payload Coupling: Activate the resulting carboxylic acid and react it with the amine group of the payload (e.g., MMAE) to form a stable amide bond. Purify the product.

  • Dipeptide Coupling (Citrulline): Couple Fmoc-L-Citrulline to the amino group of the biphenyl-payload conjugate using HATU/DIPEA in DMF. Monitor reaction completion by TLC or LC-MS.

  • Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Dipeptide Coupling (Valine): Couple Fmoc-L-Valine to the newly exposed amine using HATU/DIPEA.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • Maleimide Functionalization: React the N-terminal amine of the valine residue with an NHS-ester of Maleimidocaproic acid.

  • Final Purification: Purify the complete linker-payload construct using reverse-phase HPLC and characterize by mass spectrometry and NMR.

Protocol 2: Antibody Conjugation

This protocol outlines the conjugation of the linker-payload to a monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Linker-Payload construct from Protocol 1

  • Quenching reagent: N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC)

Procedure:

  • Antibody Reduction: Incubate the antibody (e.g., at 5-10 mg/mL) with a 5-10 molar excess of TCEP for 1-2 hours at 37°C to reduce interchain disulfide bonds.

  • Conjugation: Add the linker-payload construct (dissolved in a co-solvent like DMA or DMSO) to the reduced antibody at a molar ratio of 3:1 to 5:1 (linker-payload to antibody). Incubate for 1-2 hours at room temperature.

  • Quenching: Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

  • Purification: Purify the resulting ADC from excess linker-payload and other reagents using size-exclusion chromatography (SEC).

  • Characterization: Characterize the purified ADC for concentration (A280), aggregation (SEC), and Drug-to-Antibody Ratio (DAR).

Protocol 3: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR and the distribution of drug-loaded species.

  • Procedure: Analyze the purified ADC on a HIC column. The different drug-loaded species (DAR 0, 2, 4, 6, 8) will separate based on hydrophobicity, allowing for quantification of each peak. The average DAR can then be calculated.

2. In Vitro Plasma Stability Assay:

  • Objective: To assess the stability of the linker in plasma and determine the rate of premature payload release.

  • Procedure:

    • Incubate the ADC in human plasma at 37°C.

    • Take aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Analyze the samples using an ELISA-based method to capture the ADC and a payload-specific antibody or LC-MS to quantify the amount of payload still attached to the antibody.

3. In Vitro Cytotoxicity Assay:

  • Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

  • Procedure:

    • Plate cancer cells (e.g., HER2-positive SK-BR-3 and HER2-negative MCF-7 for a Trastuzumab-based ADC).

    • Treat the cells with serial dilutions of the ADC, a non-targeted ADC (control), and free payload.

    • After 72-96 hours, assess cell viability using a colorimetric assay (e.g., MTS or CellTiter-Glo).

    • Calculate the IC50 values.

Data Presentation and Expected Outcomes

Quantitative data from the characterization experiments should be summarized for clear interpretation.

Table 1: ADC Synthesis and Characterization Summary

ParameterTarget ValueObserved ValueMethod
Antibody Concentration1-5 mg/mLe.g., 2.5 mg/mLA280
Average DAR3.5 - 4.0e.g., 3.8HIC
Monomer Percentage>95%e.g., 98%SEC
Free Drug Level<1%e.g., <0.5%RP-HPLC

Table 2: In Vitro Performance Metrics

AssayCell LineADC IC50Control ADC IC50Free Payload IC50
CytotoxicityAntigen-Positivee.g., 0.5 nMe.g., >1000 nMe.g., 0.1 nM
CytotoxicityAntigen-Negativee.g., 800 nMe.g., >1000 nMe.g., 0.1 nM
Plasma StabilityHuman Plasmae.g., 85% intact ADC at 7 daysN/AN/A

Conclusion and Future Directions

The proposed application of 5-Amino-biphenyl-2-carboxylic acid methyl ester as a novel linker component in ADCs is based on sound chemical principles, drawing parallels from clinically validated linker technologies. The biphenyl core offers a unique structural element that may confer advantageous properties regarding stability and payload release kinetics. The protocols outlined in this guide provide a comprehensive framework for the synthesis, conjugation, and rigorous evaluation of ADCs incorporating this novel moiety. Successful validation through these experimental workflows would establish this molecule as a valuable new tool in the expanding field of ADC linker chemistry, potentially leading to the development of next-generation targeted cancer therapeutics with improved efficacy and safety profiles.

References

  • Abdollahpour-Alitappeh, M., et al. (2022). Antibody-drug conjugates (ADCs) for cancer therapy: strategies, challenges, and successes. Journal of Cellular Physiology, 237(3), 1635-1658. Available at: [Link]

  • Ito, Y., et al. (2020). Conjugation of biphenyl groups with poly(ethylene glycol) to enhance inhibitory effects on the PD-1/PD-L1 immune checkpoint interaction. Journal of Materials Chemistry B, 8(44), 10162-10171. Available at: [Link]

  • Dallet, S., et al. (2024). Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18. American Chemical Society. Available at: [Link]

  • PubMed. (2020). Conjugation of biphenyl groups with poly(ethylene glycol) to enhance inhibitory effects on the PD-1/PD-L1 immune checkpoint interaction. Available at: [Link]

  • Creative Biolabs. (2022). ADC Panoramic Overview-Linker. Available at: [Link]

  • ResearchGate. (2015). Current ADC linker chemistry. Available at: [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available at: [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Available at: [Link]

  • ResearchGate. (2019). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. Available at: [Link]

  • Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences, 109(40), 16101-16106. Available at: [Link]

  • Creative Biolabs. (n.d.). Cleavable Linker Annotation. Available at: [Link]

  • ResearchGate. (2020). Examples of reactions used for conjugation to carboxylic acids. Available at: [Link]

  • Walsh, S. J., et al. (2015). Current ADC Linker Chemistry. AAPS J, 17(5), 1037-1050. Available at: [Link]

  • Lu, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(4), 757-771. Available at: [Link]

  • Koniev, O., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Society Reviews, 50(20), 11217-11251. Available at: [Link]

  • ResearchGate. (2019). General synthetic route for the linker-MMAE conjugate (compound 6). Available at: [Link]

  • MDPI. (2021). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Available at: [Link]

  • PubMed. (2016). Bioconjugation and Applications of Amino Functional Fluorescence Polymers. Available at: [Link]

  • Wiley Online Library. (2021). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. Available at: [Link]

Sources

"protocols for derivatizing the amino group of 5-Amino-biphenyl-2-carboxylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the chemical modification of 5-Amino-biphenyl-2-carboxylic acid methyl ester, a pivotal scaffold in modern drug discovery, is presented. This document provides researchers, medicinal chemists, and drug development scientists with detailed protocols and the underlying scientific principles for key derivatization reactions of the primary amino group.

Introduction: The Strategic Importance of Derivatization

5-Amino-biphenyl-2-carboxylic acid methyl ester is a versatile building block in medicinal chemistry. Its biphenyl core is a privileged structure found in numerous therapeutic agents, while the strategically placed amino and methyl ester functionalities offer orthogonal handles for chemical modification. Derivatizing the aromatic amino group is a cornerstone of lead optimization, enabling the systematic exploration of structure-activity relationships (SAR). By converting the amine into amides, sulfonamides, ureas, and other functional groups, chemists can modulate a compound's potency, selectivity, solubility, metabolic stability, and overall pharmacokinetic profile. This guide provides field-tested protocols for the most common and impactful derivatizations of this key intermediate.

Protocol I: N-Acylation via Acyl Halides (Schotten-Baumann Conditions)

N-acylation is a fundamental transformation that converts the primary amine into a secondary amide. This modification is critical for probing interactions with biological targets, as the resulting amide bond can act as a hydrogen bond donor and acceptor. The Schotten-Baumann reaction, using a biphasic system, is a robust and high-yielding method for this purpose.

Principle of the Method

The reaction proceeds via nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is performed in a two-phase system (e.g., Dichloromethane and water) where an aqueous base, such as sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the equilibrium towards product formation and preventing protonation of the starting amine.[1]

Self-Validating System

This protocol's integrity is maintained by in-process monitoring. The consumption of the starting material, which is more polar, and the appearance of the less polar amide product can be easily tracked by Thin Layer Chromatography (TLC). A successful reaction is visually confirmed by a higher Rf value for the product. Final confirmation is achieved via LC-MS analysis of the crude mixture prior to purification, which should show a new peak with the expected mass-to-charge ratio (m/z) for the acylated product.

Detailed Experimental Protocol

Materials:

  • 5-Amino-biphenyl-2-carboxylic acid methyl ester

  • Acetyl chloride (or other desired acyl chloride)

  • Dichloromethane (DCM)

  • 10% w/v aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Amino-biphenyl-2-carboxylic acid methyl ester (1.0 eq) in DCM (approx. 15 mL per 1 g of substrate).

  • Base Addition: Add the 10% aqueous NaOH solution (2.0 eq). The mixture will be biphasic.

  • Acyl Chloride Addition: Cool the vigorously stirring mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise over 15-20 minutes. Maintain the internal temperature below 10 °C to minimize potential hydrolysis of the methyl ester.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with a UV lamp. The product spot should appear at a higher Rf than the starting material.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization if the product is a solid.

Expertise & Causality Insights
  • Why a biphasic system? It allows the water-soluble base to neutralize the HCl byproduct without being in the same phase as the sensitive acyl chloride, preventing its rapid hydrolysis. Vigorous stirring is crucial to maximize the interfacial area for the reaction.

  • Why cool the reaction? The acylation is exothermic. Cooling to 0 °C controls the reaction rate, preventing side reactions and decomposition. Critically, it also minimizes the risk of the basic aqueous solution hydrolyzing the methyl ester group of the starting material or product.

Protocol II: N-Sulfonylation

The synthesis of sulfonamides from amines is a cornerstone of medicinal chemistry. The sulfonamide moiety is a key feature in many classes of drugs, including antibiotics and diuretics. It is a stable, non-basic group that can act as a hydrogen bond donor and occupy hydrophobic pockets in target proteins.

Principle of the Method

Similar to acylation, sulfonylation is a nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in an aprotic organic solvent in the presence of a non-nucleophilic organic base, such as pyridine or triethylamine. The base serves to neutralize the HCl generated and can also act as a catalyst.[2]

Detailed Experimental Protocol

Materials:

  • 5-Amino-biphenyl-2-carboxylic acid methyl ester

  • p-Toluenesulfonyl chloride (or other desired sulfonyl chloride)

  • Pyridine (can be used as both solvent and base) or Dichloromethane (DCM)

  • Triethylamine (if using DCM as solvent)

  • 1 M aqueous Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 5-Amino-biphenyl-2-carboxylic acid methyl ester (1.0 eq) in pyridine (approx. 10 mL per 1 g) in a round-bottom flask and cool to 0 °C. Alternative: Dissolve the amine in DCM and add triethylamine (1.5 eq).

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC. The sulfonamide product is significantly less polar than the starting amine.

  • Workup:

    • If pyridine was used, concentrate the mixture under reduced pressure. Dissolve the residue in DCM.

    • Wash the DCM solution sequentially with 1 M HCl (2x, to remove pyridine/triethylamine), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expertise & Causality Insights
  • Pyridine vs. Triethylamine: Pyridine is often preferred as it can form a highly reactive sulfonylpyridinium salt intermediate, which accelerates the reaction. However, its high boiling point can make it difficult to remove. A triethylamine/DCM system is often easier to work up.

  • Side Reactions: If the starting amine is not fully dissolved or the sulfonyl chloride is added too quickly, dimerization can occur where the sulfonyl chloride reacts with two molecules of the amine.

Protocol III: Urea and Thiourea Formation

Urea and thiourea motifs are prevalent in drug design due to their ability to form strong, bidentate hydrogen bonds with protein backbones. Their synthesis is typically straightforward and high-yielding.

Principle of the Method

This derivatization involves the direct addition of the amine to an isocyanate or isothiocyanate. The nitrogen's lone pair attacks the electrophilic central carbon of the cumulene system, leading directly to the urea or thiourea product without the formation of any byproducts.[3][4]

Detailed Experimental Protocol

Materials:

  • 5-Amino-biphenyl-2-carboxylic acid methyl ester

  • Phenyl isocyanate (or desired isocyanate/isothiocyanate)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve 5-Amino-biphenyl-2-carboxylic acid methyl ester (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under a nitrogen atmosphere.

  • Isocyanate Addition: Add the isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Often, the product will begin to precipitate from the reaction mixture.

  • Monitoring: Monitor by TLC until the starting amine is consumed.

  • Workup: If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or trituration with a suitable solvent (e.g., ether or hexanes).

Expertise & Causality Insights
  • Stoichiometry: Using a slight excess of the isocyanate is generally not recommended as it can be difficult to remove. A 1:1 stoichiometry is often sufficient. If the reaction is sluggish, a slight excess (1.05 eq) can be used.

  • Solvent Choice: Anhydrous solvents are crucial as isocyanates react readily with water to form unstable carbamic acids, which decompose to form symmetrical ureas as byproducts.

Summary of Derivatization Protocols

Derivatization TypeReagent ExamplesBaseTypical SolventTemp. (°C)Time (h)
N-Acylation Acetyl chloride, Benzoyl chlorideaq. NaOHDCM / H₂O0 → RT1 - 3
N-Sulfonylation Tosyl chloride, Mesyl chloridePyridine, Et₃NPyridine, DCM0 → RT12 - 18
Urea Formation Phenyl isocyanate, Ethyl isocyanateNoneTHF, DCMRT2 - 4
Thiourea Formation Phenyl isothiocyanateNoneTHF, DCMRT2 - 4

Visualizing the Workflow and Derivatization Pathways

The following diagrams illustrate the general experimental process and the synthetic routes described.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis Reactant Starting Material: 5-Amino-biphenyl-2- carboxylic acid methyl ester Setup Reaction Setup (Solvent, Temp Control) Reactant->Setup Reagents Select Reagents (e.g., Acyl Chloride, Base) Reagents->Setup Addition Reagent Addition (Controlled) Setup->Addition Stir Stir & Monitor (TLC, LC-MS) Addition->Stir Workup Aqueous Workup (Extraction, Washes) Stir->Workup Dry Drying & Concentration Workup->Dry Purify Purification (Chromatography or Recrystallization) Dry->Purify Characterize Characterization (NMR, MS, Purity) Purify->Characterize

Caption: General experimental workflow for derivatization.

DerivatizationPathways Start 5-Amino-biphenyl-2- carboxylic acid methyl ester Amide N-Acyl Derivative (Amide) Start->Amide + R-COCl Base Sulfonamide N-Sulfonyl Derivative (Sulfonamide) Start->Sulfonamide + R-SO2Cl Base Urea N-Aryl/Alkyl Urea or Thiourea Start->Urea + R-N=C=O (or R-N=C=S)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biphenyl intermediate. We will delve into the causality behind experimental choices, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure the successful and reproducible synthesis of your target compound.

Synthetic Overview: A Common Strategy

A prevalent and effective route to 5-Amino-biphenyl-2-carboxylic acid methyl ester involves a two-stage process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by the reduction of a nitro group to the desired amine. This guide is structured around the potential issues that can arise in each of these critical steps.

G cluster_0 Stage 1: Biaryl Core Formation cluster_1 Stage 2: Functional Group Transformation Start1 Methyl 2-bromo-5-nitrobenzoate Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start1->Suzuki Start2 Phenylboronic acid Start2->Suzuki Intermediate 5-Nitro-biphenyl-2-carboxylic acid methyl ester Suzuki->Intermediate Reduction Nitro Group Reduction (e.g., H₂, Pd/C or Fe/HCl) Intermediate->Reduction Purified Intermediate Product 5-Amino-biphenyl-2-carboxylic acid methyl ester Reduction->Product G Start Low Yield in Suzuki Coupling CheckCatalyst Is the Pd catalyst active and fresh? Start->CheckCatalyst CheckDegas Was the reaction rigorously degassed? Start->CheckDegas CheckBase Is the base appropriate and soluble? Start->CheckBase CatalystSolution Use fresh catalyst. Consider robust options like Pd/C. CheckCatalyst->CatalystSolution No DegasSolution Improve degassing (e.g., freeze-pump-thaw) to prevent homocoupling. CheckDegas->DegasSolution No BaseSolution Use K₂CO₃ or Cs₂CO₃. Employ a biphasic solvent system. CheckBase->BaseSolution No

Caption: Troubleshooting logic for a low-yielding Suzuki coupling.

Part 2: The Nitro Group Reduction Step

The selective reduction of the nitro group in the presence of a methyl ester is a critical final step. The choice of reducing agent is paramount to avoid unwanted side reactions. [1] Question: My nitro reduction is incomplete, leaving significant amounts of starting material.

Answer: Incomplete reduction is a common issue and can be resolved by examining the following:

  • Catalytic Hydrogenation (H₂, Pd/C): This is often the cleanest method.

    • Catalyst Activity: The 10% Pd/C catalyst may be old or "poisoned." Ensure you are using a high-quality, active catalyst. The catalyst loading should also be optimized, typically ranging from 5-10 mol%. [1] * Hydrogen Pressure: While some reductions proceed at atmospheric pressure, more stubborn substrates may require higher pressures (e.g., 50 psi or 10 bar). [2] * Solvent: Solvents like methanol, ethanol, or ethyl acetate are standard. Ensure your intermediate is fully dissolved.

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl):

    • Stoichiometry: These reactions require a stoichiometric excess of the metal. Ensure you are using the correct molar equivalents (often 3-5 equivalents of metal). [1] * Activation: The metal surface may need activation. For iron, pre-washing with dilute HCl can be effective.

    • Reaction Temperature: These reactions can be exothermic. However, if the reaction is sluggish, gentle heating (40-60 °C) may be required to drive it to completion. [1] Question: I am concerned about the stability of the methyl ester during the reduction. Which method is safest?

Answer: This is a valid concern, as harsh acidic or basic conditions can lead to ester hydrolysis. [3][4]

  • Highly Recommended: Catalytic hydrogenation (H₂, Pd/C) is the method of choice for this transformation. It is performed under neutral conditions and is highly chemoselective for the nitro group, leaving the ester functionality intact. [1]* Generally Safe: Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is another mild and effective option that typically does not affect the ester group.

  • Use with Caution: Reductions using metals in strong mineral acids (e.g., Fe/HCl) carry a higher risk of concomitant ester hydrolysis, especially with prolonged reaction times or elevated temperatures. If this method is used, the reaction should be carefully monitored and neutralized promptly during workup.

G NitroEster 5-Nitro-biphenyl-2-carboxylic acid methyl ester AmineEster Desired Product: 5-Amino-biphenyl-2-carboxylic acid methyl ester NitroEster->AmineEster Main Pathway (e.g., H₂, Pd/C) Nitroso Nitroso Intermediate NitroEster->Nitroso Side Pathway (incomplete reduction) AmineAcid Hydrolyzed Product: 5-Amino-biphenyl-2-carboxylic acid AmineEster->AmineAcid Ester Hydrolysis (harsh acid/base) Azoxy Azoxy Dimer (colored impurity) Nitroso->Azoxy Dimerization

Caption: Reaction pathways showing the desired product and potential side products.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the synthesis of the nitro-biphenyl intermediate.

Materials:

  • Methyl 2-bromo-5-nitrobenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 2-bromo-5-nitrobenzoate, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene:EtOH:H₂O).

  • In a separate vial, premix the Pd(OAc)₂ and PPh₃ in a small amount of the degassed solvent, then add this catalyst solution to the main reaction flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 5-Nitro-biphenyl-2-carboxylic acid methyl ester as a solid.

Protocol 2: Selective Nitro Group Reduction

This protocol uses catalytic hydrogenation for a clean and high-yielding conversion to the final product.

Materials:

  • 5-Nitro-biphenyl-2-carboxylic acid methyl ester (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 5-10 wt %)

  • Methanol (or Ethyl Acetate)

  • Hydrogen gas (H₂)

Procedure:

  • Add the 5-Nitro-biphenyl-2-carboxylic acid methyl ester and the solvent (methanol) to a hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst under a stream of inert gas (to prevent ignition of the dry catalyst in air).

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the uptake of hydrogen gas indicate reaction completion (typically 2-6 hours).

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the 5-Amino-biphenyl-2-carboxylic acid methyl ester. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if needed.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the key reaction steps. Actual results may vary based on substrate purity and experimental setup.

ParameterSuzuki-Miyaura CouplingNitro Group Reduction (H₂, Pd/C)
Catalyst Pd(OAc)₂/PPh₃ or Pd(PPh₃)₄10% Pd/C
Catalyst Loading 1-5 mol %5-10 wt %
Base / Reagent K₂CO₃, Cs₂CO₃, K₃PO₄H₂ gas
Solvent Toluene/EtOH/H₂O, Dioxane/H₂OMeOH, EtOH, EtOAc
Temperature 80-100 °CRoom Temperature
Typical Yield 75-95%>95%
Key Side Reaction Homocoupling, Deborylation(Minimal with this method)
Mitigation Strategy Rigorous degassingUse active catalyst

References

  • BenchChem. (2025). Challenges in the selective reduction of the nitro group. BenchChem Technical Support.
  • National Center for Biotechnology Information. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. [Link]

  • ResearchGate. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • K. C. Nicolaou, P. G. Bulger, D. Sarlah. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]

  • ChemSpider. (n.d.). Methyl ester hydrolysis. [Link]

  • National Center for Biotechnology Information. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central. [Link]

  • ResearchGate. (2017). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • National Center for Biotechnology Information. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]

  • ACS Electrochemistry. (2023). Nitro Substrates in Reductive Electrosynthesis: A Review. [Link]

  • University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Semantic Scholar. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling reaction for biphenyl synthesis. This guide is designed for chemistry professionals in research and drug development to provide field-proven insights and troubleshoot common challenges encountered during this cornerstone C-C bond formation reaction. The following sections are structured in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems that can lead to suboptimal results in biphenyl synthesis via Suzuki coupling.

Q1: My reaction yield is very low or I'm getting no product at all. What should I investigate first?

A1: A low or zero yield is the most common issue and requires a systematic approach to diagnose. The cause often lies with one of the core components of the catalytic cycle: the catalyst's activity, the integrity of your starting materials, or the reaction conditions.

Systematic Troubleshooting Steps:

  • Catalyst Inactivity: The active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can be inefficient if the conditions aren't optimal.

    • Solution: Ensure all solvents and reagents are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst. Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands, rendering them inactive.[1][2] Consider using a modern, air-stable Pd(0) precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst like XPhos Pd G4) which more reliably forms the active catalytic species.[3]

  • Boronic Acid Decomposition: Arylboronic acids can be unstable under reaction conditions, leading to two primary side reactions:

    • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often caused by excess water or protic impurities.[2][4] This is especially problematic for electron-poor or sterically hindered boronic acids.[5][6]

    • Homocoupling (Glaser-type): This side reaction forms a symmetrical biaryl from two boronic acid molecules and is often promoted by the presence of oxygen.[2]

    • Solution: Use anhydrous solvents.[2] For particularly sensitive substrates, consider switching from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[2][6] If protodeboronation is suspected, using anhydrous conditions with a base like K₃PO₄ can be beneficial.[7]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center.[8] The reactivity of the halide is critical.

    • Reactivity Trend: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[9][10]

    • Solution: If you are using an aryl chloride, the reaction is inherently more challenging and requires a more specialized catalyst system. You must use a strongly electron-donating and bulky phosphine ligand (e.g., SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand) to facilitate the oxidative addition step.[1][7][10]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node result_node result_node A Start: Low Biphenyl Yield B Is the Catalyst System Active? A->B C Degas Solvents Thoroughly Use Air-Stable Precatalyst (e.g., Pd₂(dba)₃, Buchwald G4) B->C No D Are Starting Materials Stable? B->D Yes C->D E Use Anhydrous Solvents Switch to Boronic Ester (Bpin) Use Milder Base (K₃PO₄) D->E No F Is Oxidative Addition Slow? D->F Yes E->F G Switch to Ar-Br or Ar-I Use Bulky, e⁻-rich Ligand (e.g., XPhos, SPhos) F->G Yes H Re-run Optimized Reaction F->H No G->H

Caption: A decision workflow for troubleshooting low-yield Suzuki coupling reactions.

Q2: I'm observing significant side products, particularly the homocoupling of my boronic acid. How can I suppress this?

A2: Homocoupling of the boronic acid is a common byproduct that competes with the desired cross-coupling reaction. This side reaction is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent is deoxygenated by bubbling an inert gas (argon or nitrogen) through it for at least 30-60 minutes before use.[11] Alternatively, use the freeze-pump-thaw method for the most stringent oxygen removal.[12] The reaction vessel containing all solid reagents should also be purged with an inert gas (by cycling between vacuum and argon/nitrogen 3-5 times) before the solvent is added.[13]

  • Base Selection: While the base is essential for activating the boronic acid, some strong bases can promote decomposition pathways.[2] Using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes reduce homocoupling compared to stronger inorganic bases like NaOH.[2][7]

  • Ligand Choice: Bulky ligands, such as the Buchwald-type phosphines (e.g., SPhos, XPhos), not only accelerate the desired catalytic cycle but also sterically hinder the palladium center, which can help suppress side reactions like homocoupling.[7]

Q3: My reaction is very slow or stalls, especially with sterically hindered substrates. What can I do to accelerate it?

A3: Synthesizing sterically demanding biaryls (e.g., those with multiple ortho-substituents) is a known challenge for the Suzuki-Miyaura reaction. The steric hindrance can impede both the transmetalation and the final reductive elimination steps of the catalytic cycle.[14][15]

Optimization for Hindered Substrates:

  • Ligand is Key: This is the most important parameter to adjust. Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands.[16]

    • Recommended Ligands: SPhos and XPhos are excellent starting points for hindered couplings.[17] For extremely challenging couplings, more specialized ligands like HFTPhos have been developed to accelerate reductive elimination.[14]

  • Choice of Base: For sterically hindered couplings, a stronger, non-aqueous base is often required. Potassium phosphate (K₃PO₄) is frequently the base of choice as it is effective in anhydrous conditions and has good solubility in many organic solvents when hydrated.[17]

  • Solvent and Temperature: Higher temperatures are typically needed to overcome the activation energy barrier for hindered substrates. Solvents with higher boiling points like toluene, dioxane, or DMF are common.[7][10] Reactions are often run at temperatures between 80-110 °C.[13][18]

Frequently Asked Questions (FAQs)

This section covers fundamental questions about selecting and optimizing the core components of the reaction.

Q4: How do I choose the right Palladium catalyst and ligand?

A4: The combination of the palladium source and the ligand forms the true catalyst and is the heart of the reaction.

  • Palladium Source:

    • Pd(PPh₃)₄: A classic, reliable Pd(0) source. It can be sensitive to air and is best used for simpler, non-hindered couplings.[18]

    • Pd(OAc)₂ / Pd₂(dba)₃ + Ligand: These are Pd(II) and Pd(0) sources, respectively, that are combined with a separate ligand in situ. This offers flexibility to screen different ligands easily.[19][20]

    • Pre-formed Precatalysts (e.g., Buchwald Precatalysts): These are modern, air-stable complexes where the ligand is already bound to the palladium. They offer superior reliability, activity, and ease of use, especially for challenging substrates.[3]

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.

    • For simple, electron-neutral aryl bromides/iodides: Triphenylphosphine (PPh₃) is often sufficient.[20]

    • For less reactive aryl chlorides or electron-rich halides: Use bulky, electron-donating phosphines like PCy₃, SPhos, or XPhos to promote the difficult oxidative addition step.[1][10]

    • For sterically hindered substrates: Use bulky ligands like SPhos, XPhos, or others specifically designed to accelerate reductive elimination.[14][15][17]

The catalytic cycle is illustrated below, showing the critical roles of the catalyst and ligand at each stage.

Suzuki_Catalytic_Cycle pd_species pd_species step_label step_label product product pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)(X)L₂ pd0->pdiia Ar-X re_label Reductive Elimination pdiib Ar-Pd(II)-Ar'L₂ pdiia->pdiib Ar'-B(OR)₂ + Base oa_label Oxidative Addition pdiib->pd0 biphenyl Ar-Ar' (Biphenyl Product) pdiib->biphenyl tm_label Transmetalation biphenyl->pd0

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8][18][21]

Q5: What is the role of the base, and how do I select the best one?

A5: The base is absolutely essential for the Suzuki coupling to proceed; in its absence, the transmetalation step does not occur.[9][19] The base has multiple roles, but its primary function is to activate the organoboron species by forming a more nucleophilic boronate complex (e.g., [Ar'B(OH)₃]⁻), which then readily transfers its organic group to the palladium center.[22][23][24]

The choice of base depends heavily on the stability of your substrates and the solvent system.

BaseTypical ConditionsAdvantagesConsiderations
Na₂CO₃ / K₂CO₃ Aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O)Inexpensive, effective for many standard couplings.[13][24]Can be too harsh for base-sensitive functional groups (e.g., esters).
K₃PO₄ Anhydrous or aqueous conditions (e.g., Toluene, THF)Stronger base, good for less reactive partners like aryl chlorides.[17][18]Often the best choice for hindered substrates and preventing protodeboronation.[7]
Cs₂CO₃ Anhydrous or aqueous conditionsHighly effective, often provides higher yields for difficult reactions.[11]More expensive than other carbonate bases.
KF / CsF Anhydrous conditions (e.g., THF, DME)Mild; useful for substrates with base-labile groups.[6][19]Activates boron via a different mechanism (formation of fluoroborates).
Organic Bases Anhydrous conditionsGenerally weaker and less effective for biphenyl synthesis.[24]Can be useful in very specific cases but not a first choice.
Table 1. Comparative guide for selecting a base in Suzuki coupling reactions.
Q6: Which solvent should I use for my reaction?

A6: The solvent's role is to solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present). The choice can significantly impact reaction rate and yield.[25]

  • Two-Phase Systems (e.g., Toluene/Water, Dioxane/Water): These are the most common systems. The water is necessary to dissolve the inorganic base (like Na₂CO₃) and facilitate the formation of the active boronate species.[7][18] Toluene and Dioxane are excellent choices for their ability to dissolve the organic reagents and palladium complexes and for their high boiling points.

  • Anhydrous Polar Aprotic Solvents (e.g., THF, DMF, NMP): These are used when water must be avoided, for example, to prevent protodeboronation of a sensitive boronic acid.[11] In these cases, a base soluble in the organic solvent, like K₃PO₄, is used. N-methylpyrrolidone (NMP) has been shown to be particularly effective for coupling electron-poor substrates.[26]

  • Alcohols (e.g., Ethanol/Water): Greener solvent choices that can be very effective, particularly for non-hindered substrates.[27][28]

Experimental Protocols
General Protocol for Biphenyl Synthesis via Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Purging: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove all oxygen from the vessel.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The total volume should result in a substrate concentration of approximately 0.1-0.2 M.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[18] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biphenyl product.[18]

References
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Bath. [Link]

  • Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Navas, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Google Patents. (2012).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. [Link]

  • Peymann, T., et al. (2019). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen. [Link]

  • ResearchGate. (2018). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • Yoshifuji, M., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Uozumi, Y., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]

  • ResearchGate. (2021). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. [Link]

  • Jäkle, F., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • Buchwald, S. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Nolan, S. P., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Hajipour, A. R., & Khorsandi, Z. (2017). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Sulman, M., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions. [Link]

  • Myers, A. (2005). The Suzuki Reaction. Chem 115. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Buchwald, S. L., & Kwong, F. Y. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. [Link]

  • Clayden, J., & O'Brien, P. (2000). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. [Link]

  • Fu, G. C., & Littke, A. F. (1998). 4-methoxy-2'-methylbiphenyl. Organic Syntheses. [Link]

  • ACS Publications. (2026). ACS Catalysis Journal. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]

Sources

Technical Support Center: Purification of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Amino-biphenyl-2-carboxylic acid methyl ester (CAS 51990-95-5)[1][2]. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during its purification.

I. Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification of 5-Amino-biphenyl-2-carboxylic acid methyl ester, providing potential causes and actionable solutions.

Issue 1: My compound is streaking or showing poor separation during silica gel column chromatography.

  • Potential Cause 1: Acid-Base Interactions. The primary amine group in your compound is basic, while silica gel is acidic. This interaction can lead to strong adsorption, resulting in tailing or streaking of the compound on the column[3][4].

  • Solution 1a: Mobile Phase Modification. Add a small amount of a competing base to your mobile phase to neutralize the acidic silanol groups on the silica surface. A common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v) in your eluent system (e.g., hexane/ethyl acetate)[3][5]. This will reduce the strong interaction between your amine and the stationary phase, allowing for better elution and peak shape.

  • Solution 1b: Alternative Stationary Phases. If mobile phase modification is insufficient, consider using a different stationary phase. Amine-functionalized silica or basic alumina can provide a less acidic environment, minimizing the problematic acid-base interactions and improving separation[3][4].

  • Experimental Insight: Start with a low concentration of TEA and gradually increase it if streaking persists. Excessive TEA can sometimes alter the elution order of your compound and impurities.

Issue 2: I am experiencing low recovery of my compound after column chromatography.

  • Potential Cause 1: Irreversible Adsorption. As mentioned, the strong interaction between the basic amine and acidic silica can sometimes lead to irreversible binding of your product to the column, especially if the compound is left on the column for an extended period[5].

  • Solution 1: Use a Modified Stationary Phase or Mobile Phase. Employing an amine-functionalized silica column or adding a competing base like triethylamine to the mobile phase can mitigate this issue by preventing strong adsorption[4].

  • Potential Cause 2: Degradation on Silica. Aromatic amines can be susceptible to oxidation, and the acidic surface of silica gel can sometimes catalyze this degradation, leading to a loss of product.

  • Solution 2: Minimize Time on Column and Use Fresh Solvents. Prepare your column and eluent immediately before use. Do not let the purified compound sit on the column for an extended time. Using freshly distilled solvents can also help to remove any potentially oxidizing impurities.

Issue 3: My recrystallization attempt resulted in an oil instead of crystals.

  • Potential Cause 1: Impurities Present. The presence of impurities can disrupt the crystal lattice formation, leading to the product "oiling out."

  • Solution 1: Pre-purification. Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove gross impurities before attempting recrystallization.

  • Potential Cause 2: Inappropriate Solvent System. The chosen solvent or solvent pair may not be ideal for inducing crystallization of your specific compound[6].

  • Solution 2: Systematic Solvent Screening. A systematic approach to finding a suitable recrystallization solvent is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for compounds with aromatic and ester functionalities include ethanol, ethyl acetate/hexanes, and acetone/hexanes[6].

  • Experimental Protocol: Recrystallization Solvent Screening

    • Place a small amount of your crude product in several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise while heating until the solid dissolves.

    • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

    • Observe which solvent system yields crystalline material. If a single solvent is too effective at dissolving the compound, a co-solvent system (e.g., dissolving in a good solvent and adding a poor solvent until turbidity appears) can be effective[6].

Issue 4: How do I remove unreacted starting materials or byproducts from my crude product?

  • Potential Cause: Similar Polarity. The starting materials or byproducts may have similar polarities to your desired product, making separation by chromatography challenging.

  • Solution: Liquid-Liquid Extraction. Utilize the basicity of the amine group to your advantage. An acid-base extraction can be a powerful purification technique.[5]

    • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine-containing product will be protonated and move into the aqueous phase, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and then basify it with a base (e.g., 1M NaOH) to deprotonate your amine.

    • Extract your purified product back into an organic solvent.

    • Wash the organic layer with brine, dry it with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying 5-Amino-biphenyl-2-carboxylic acid methyl ester?

A combination of techniques is often most effective. A typical workflow would be:

  • Aqueous Workup/Extraction: Perform an acid-base extraction to remove non-basic organic impurities and any acidic byproducts[7][8].

  • Column Chromatography: If further purification is needed, use column chromatography with a mobile phase containing a small percentage of triethylamine or on an amine-functionalized silica column to achieve good separation and recovery[3][4].

  • Recrystallization: As a final polishing step, recrystallize the product from a suitable solvent system to obtain a highly pure, crystalline solid.

Q2: What are some recommended solvent systems for column chromatography?

A gradient of ethyl acetate in hexanes is a good starting point. For example, you could start with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-40% ethyl acetate. Remember to add 0.5-1% triethylamine to the mobile phase to improve peak shape[3].

Q3: How can I monitor the purity of my compound during the purification process?

Thin-Layer Chromatography (TLC) is an indispensable tool. Use the same eluent system for TLC as you plan to use for your column chromatography. Staining with a potassium permanganate solution or visualization under UV light can help to identify your product and any impurities. For final purity assessment, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) (if the compound is sufficiently volatile and thermally stable), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: My compound is a solid. Should I use dry loading or wet loading for column chromatography?

For solids, dry loading is often preferred as it can lead to better band resolution. To do this, dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

III. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of 5-Amino-biphenyl-2-carboxylic acid methyl ester.

PurificationWorkflow start Crude Product extraction Acid-Base Liquid-Liquid Extraction start->extraction check_purity1 Check Purity (TLC/NMR) extraction->check_purity1 column_chrom Column Chromatography (Silica Gel + TEA or Amine-Silica) check_purity1->column_chrom Impurities Present final_product Pure Product check_purity1->final_product Purity > 98% check_purity2 Check Purity (TLC/HPLC) column_chrom->check_purity2 recrystallization Recrystallization check_purity2->recrystallization Minor Impurities Remain check_purity2->final_product Purity > 98% recrystallization->final_product

Caption: Decision workflow for purification of 5-Amino-biphenyl-2-carboxylic acid methyl ester.

IV. Quantitative Data Summary

Purification TechniqueTypical Mobile/Solvent SystemKey Parameters to ControlExpected Outcome
Column Chromatography Hexane/Ethyl Acetate (gradient) + 0.5-1% TriethylamineGradient slope, flow rate, column packingSeparation of compounds with different polarities.
Recrystallization Ethanol, or Ethyl Acetate/HexanesCooling rate, solvent ratioHigh purity crystalline solid.
Acid-Base Extraction Organic: Ethyl Acetate or DCM; Aqueous: 1M HCl, 1M NaOHpH of aqueous phasesRemoval of non-basic/acidic impurities.

V. References

  • U.S. Patent US8455691B2, "Process for the purification of aromatic amines," Google Patents.

  • "How do I purify ionizable organic amine compounds using flash column chromatography?," Biotage, 2023. [Link]

  • "Is there an easy way to purify organic amines?," Biotage, 2023. [Link]

  • "How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn," YouTube, 2022. [Link]

  • "How do I purify the resulting compound after a nitro- to amine-group reduction?," Chemistry Stack Exchange, 2014. [Link]

  • U.S. Patent US8039662B2, "Process for the preparation of amino acid methyl esters," Google Patents.

  • U.S. Patent US9206116B2, "Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid," Google Patents.

  • "Solvents for Recrystallization," University of Rochester Department of Chemistry. [Link]

  • Singapore Patent SG185318A1, "Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid," Google Patents.

  • "Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid," Google Patents.

  • "A Convenient Synthesis of Amino Acid Methyl Esters," National Center for Biotechnology Information, 2011. [Link]

  • "How to recrystallization amine compound and it is not soluble in common organic solvents," ResearchGate, 2021. [Link]

  • "5-Amino-2-methoxy-benzoic acid methyl ester," Chem-Impex. [Link]

  • "2.2 Carboxy Group," Thieme Chemistry. [Link]

  • "Synthesis and crystallization purification of phytosterol esters for food industry application," Scientific Electronic Library Online, 2021. [Link]

  • "Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin," Semantic Scholar. [Link]

  • "Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities," CHIMIA, 2003. [Link]

  • "(PDF) 5-Amino-2-methylbenzenesulfonamide," ResearchGate, 2016. [Link]

  • U.S. Patent US5118815A, "Method for crystallization of amino acids," Google Patents.

  • "Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted a," American Chemical Society, 2026. [Link]

  • "5-Methyl-[1,1'-biphenyl]-2-carboxamide," PubChem. [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, with a focus on the identification and mitigation of process-related byproducts. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Part 1: Frequently Asked Questions - Byproduct Identification

This section addresses the most common impurities encountered during the synthesis. The typical synthetic route involves a Suzuki-Miyaura coupling followed by a nitro group reduction, or vice-versa, and finally esterification if not performed initially.

Q1: I'm observing a peak at M+H ~242 Da in my LC-MS analysis. What is it?

This mass likely corresponds to Methyl 5-nitro-[1,1'-biphenyl]-2-carboxylate (C₁₄H₁₁NO₄) . This is your direct precursor before the nitro reduction step. Its presence indicates an incomplete reduction of the nitro group.

Potential Causes:

  • Insufficient Reducing Agent: The stoichiometry of your reducing agent (e.g., H₂, SnCl₂, Fe) was inadequate.

  • Catalyst Deactivation: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may have been poisoned by impurities (e.g., sulfur) or lost activity.[1]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

Q2: My crude product shows peaks corresponding to molecular weights of ~154 Da and ~302 Da. What are these?

These peaks are characteristic of homocoupling byproducts from the Suzuki-Miyaura coupling step.[2][3]

  • Biphenyl (C₁₂H₁₀, MW ~154.2 Da): Arises from the homocoupling of phenylboronic acid.

  • Dimethyl 5,5'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate (C₁₆H₁₂N₂O₈, MW ~302.2 Da from the corresponding dinitro-diacid): Results from the homocoupling of your aryl halide starting material (e.g., methyl 2-bromo-5-nitrobenzoate).

Potential Causes:

  • Suboptimal Palladium Catalyst or Ligand: The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling.

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can promote oxidative pathways that lead to homocoupling.

  • Incorrect Base or Stoichiometry: The base plays a crucial role in the transmetalation step; an inappropriate choice can hinder the desired reaction pathway.[2]

Q3: I have several weak peaks between the mass of my starting material and my product. What could they be?

These often represent intermediates from a partial reduction of the nitro group. The reduction of a nitro group to an amine is a multi-electron process that can be arrested at intermediate stages.[4]

  • Nitroso Intermediate (e.g., Methyl 5-nitroso-[1,1'-biphenyl]-2-carboxylate): M+H ~226 Da.

  • Hydroxylamine Intermediate (e.g., Methyl 5-(hydroxylamino)-[1,1'-biphenyl]-2-carboxylate): M+H ~244 Da.

These intermediates can also react with each other to form dimeric impurities:

  • Azoxy Byproduct: Formed from the condensation of a nitroso and a hydroxylamine intermediate.

  • Azo Byproduct: Formed by the oxidation of the hydroxylamine or reduction of the azoxy species.

Potential Causes:

  • Non-stoichiometric reducing agent: Using certain metal hydrides can sometimes lead to the formation of azo compounds.[4]

  • pH Control: The stability of these intermediates is often pH-dependent.

  • Reaction Temperature: Insufficiently controlled temperatures can lead to the accumulation of these byproducts.

Q4: Why is there a significant amount of the free carboxylic acid (5-Amino-biphenyl-2-carboxylic acid) in my final product?

This indicates hydrolysis of the methyl ester.

Potential Causes:

  • Basic or Acidic Workup Conditions: Exposure to strong aqueous acid or base during workup can cleave the ester.

  • High Temperatures: Prolonged heating, especially in the presence of water, can promote hydrolysis.

  • Carryover of Reagents: Residual acid or base from a previous step can catalyze hydrolysis during subsequent steps or storage.

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and solve common experimental problems.

Guide 1: Issue - High Levels of Homocoupled Byproducts

If your analysis shows significant amounts of biphenyl or the dimer of your aryl halide, follow this guide.

Diagnostic Workflow

Caption: Troubleshooting workflow for Suzuki-Miyaura homocoupling.

Underlying Rationale & Corrective Actions
  • Degassing is Non-Negotiable: The Suzuki catalytic cycle involves a sensitive Pd(0) species. Oxygen can oxidize this to Pd(II), disrupting the cycle and promoting side reactions, including homocoupling. Ensure all solvents and the reaction vessel are purged with an inert gas.

  • Base Selection: A strong base can accelerate the decomposition of boronic acids, leading to protodeborylation and homocoupling. A milder, heterogeneous base like potassium carbonate provides a more controlled reaction environment.[3]

  • Catalyst and Ligand Choice: The standard Pd(PPh₃)₄ is robust but not always optimal. Bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, outcompeting the homocoupling pathway.[2]

Guide 2: Issue - Incomplete Nitro Group Reduction

If you are isolating significant amounts of the nitro-biphenyl precursor or partially reduced intermediates (nitroso, hydroxylamine), use this guide.

Diagnostic Workflow

Caption: Troubleshooting workflow for incomplete nitro reduction.

Underlying Rationale & Corrective Actions
  • Catalytic Hydrogenation: The activity of Pd/C can vary significantly. Ensure you are using a high-quality catalyst. Catalyst poisons, even at trace levels, can halt the reaction. If suspected, passing the nitro-intermediate through a silica plug can help. Increasing hydrogen pressure increases its concentration in the solvent, accelerating the reaction rate.

  • Metal in Acidic Media: Reductions with metals like iron or tin are surface reactions. Using a fine powder with a high surface area is critical.[4] The reaction often requires heating to initiate and sustain. A common mistake is not using a sufficient excess of the metal to drive the multi-electron reduction to completion.

Part 3: Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is a baseline for coupling methyl 2-bromo-5-nitrobenzoate with phenylboronic acid.

  • Vessel Preparation: To a flame-dried Schlenk flask, add methyl 2-bromo-5-nitrobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.

  • Degassing: Seal the flask, evacuate, and backfill with argon. Repeat this cycle 3-5 times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via cannula.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 12-16 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography (e.g., Hexanes/Ethyl Acetate gradient).

Protocol 2: Nitro Group Reduction using Iron

This is a robust and scalable method for reducing the nitro group.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the nitro-biphenyl intermediate (1.0 eq) and ethanol/water (e.g., 5:1 mixture).

  • Reagent Addition: Add iron powder (4.0 eq) and ammonium chloride (1.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous mechanical stirring. The reaction is often complete in 2-4 hours (monitor by TLC).

  • Workup: Cool the mixture slightly and filter hot through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid can be dissolved in an appropriate solvent (e.g., ethyl acetate), washed with water to remove remaining salts, and dried.

  • Purification: The crude amine can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Part 4: Mechanistic Visualizations

Overall Synthetic Pathway & Byproduct Formation

Synthesis_Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Nitro Reduction A Methyl 2-bromo-5-nitrobenzoate C Methyl 5-nitro-[1,1'-biphenyl]-2-carboxylate A->C Pd Catalyst, Base Homocoupling2 Dimer of Aryl Halide A->Homocoupling2 Side Rxn B Phenylboronic Acid B->C Pd Catalyst, Base Homocoupling1 Biphenyl B->Homocoupling1 Side Rxn D 5-Amino-biphenyl-2-carboxylic acid methyl ester C->D Fe/NH₄Cl or H₂/Pd-C Incomplete Nitroso/Hydroxylamine Intermediates C->Incomplete Incomplete Rxn

Caption: Key steps and byproduct junctions in the synthesis.

References

  • US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google P
  • Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google P
  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH.
  • US8039662B2 - Process for the preparation of amino acid methyl esters - Google P
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry.
  • 5-Amino-biphenyl-2-carboxylic acid methyl ester | 51990-95-5 - Sigma-Aldrich.
  • Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline - Benchchem.
  • US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google P
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Reduction of nitro compounds - Wikipedia.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • Aminative Suzuki–Miyaura coupling - Xingwei Li.
  • 2.2 Carboxy Group.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Request PDF - ResearchG
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF - ResearchG
  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin - Semantic Scholar.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate | Request PDF - ResearchG
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI.
  • PH12012502091A1 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • (PDF)

Sources

"stability of 5-Amino-biphenyl-2-carboxylic acid methyl ester under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-biphenyl-2-carboxylic acid methyl ester (C₁₄H₁₃NO₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document offers insights into its stability under various conditions, potential degradation pathways, and recommended handling and analysis protocols based on established principles of organic chemistry and forced degradation studies.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Amino-biphenyl-2-carboxylic acid methyl ester?

Based on its structure, the primary stability concerns for this molecule are hydrolysis of the methyl ester, oxidation of the aromatic amino group, and potential photodegradation. Each of these can be influenced by pH, temperature, light, and the presence of oxidizing agents.

Q2: How should I properly store this compound to ensure its long-term stability?

To minimize degradation, 5-Amino-biphenyl-2-carboxylic acid methyl ester should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.[4] Aromatic amines can be sensitive to air and light, which can lead to oxidative degradation and discoloration.[5]

Q3: I've noticed a color change in my sample over time. What could be the cause?

A color change, typically to a yellow or brown hue, is a common indicator of degradation in aromatic amines. This is often due to oxidation, where the amino group is converted to colored products.[6] Exposure to air (oxygen) and light can accelerate this process.

Q4: Is this compound susceptible to hydrolysis? Under what conditions?

Yes, the methyl ester group is susceptible to hydrolysis, which would yield 5-Amino-biphenyl-2-carboxylic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions. Basic conditions, in particular, are known to efficiently hydrolyze esters.[7][8][9]

Q5: What analytical methods are recommended for assessing the purity and stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for routine purity assessment and stability studies.[10] For identification of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization are powerful tools.[11][12][13][14]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram Degradation of the compound.Perform forced degradation studies (see protocols below) to identify potential degradation products and confirm their retention times. Ensure the analytical method is stability-indicating.
Loss of potency or reduced assay value Chemical degradation due to improper storage or experimental conditions.Review storage conditions (temperature, light exposure, atmosphere). Evaluate the pH and temperature of your experimental solutions.
Inconsistent experimental results Instability of the compound in the experimental medium.Assess the stability of the compound in your specific buffer or solvent system over the time course of your experiment. Consider preparing solutions fresh before use.
Sample discoloration (yellowing/browning) Oxidation of the aromatic amine.Store the compound under an inert atmosphere and protect it from light. Use antioxidants in your formulation if compatible with your experiment.

In-Depth Stability Considerations & Degradation Pathways

The stability of 5-Amino-biphenyl-2-carboxylic acid methyl ester is dictated by its two primary functional groups: the aromatic amine and the methyl ester.

Oxidative Degradation

The aromatic amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of highly colored and potentially reactive species. The oxidation of aromatic amines can proceed through a one-electron mechanism to form a free radical, which can then dimerize or react further.[15][16] For instance, studies on 4-aminobiphenyl have shown that oxidation can lead to the formation of azobis(biphenyl) and other complex products.[15]

Diagram of Potential Oxidative Degradation

G 5-Amino-biphenyl-2-carboxylic acid methyl ester 5-Amino-biphenyl-2-carboxylic acid methyl ester Radical Cation Radical Cation 5-Amino-biphenyl-2-carboxylic acid methyl ester->Radical Cation Oxidation (O₂, Light, Metal Ions) Dimerization Products\n(e.g., Azo compounds) Dimerization Products (e.g., Azo compounds) Radical Cation->Dimerization Products\n(e.g., Azo compounds) Coupling Further Oxidation Products\n(e.g., Quinone-imine) Further Oxidation Products (e.g., Quinone-imine) Radical Cation->Further Oxidation Products\n(e.g., Quinone-imine) Further Oxidation G cluster_acid Acidic Conditions (H⁺) cluster_base Basic Conditions (OH⁻) Ester_A 5-Amino-biphenyl-2-carboxylic acid methyl ester Product_A 5-Amino-biphenyl-2-carboxylic acid + Methanol Ester_A->Product_A Hydrolysis Ester_B 5-Amino-biphenyl-2-carboxylic acid methyl ester Product_B Carboxylate Salt + Methanol Ester_B->Product_B Saponification

Caption: pH-dependent hydrolysis pathways.

Thermal Stability

While methyl esters are generally stable at moderate temperatures, high temperatures can lead to thermal decomposition. [17][18][19]The presence of the aminobiphenyl moiety may influence the overall thermal stability. It is advisable to avoid prolonged exposure to high temperatures during experimental procedures like drying or sample preparation. Studies on fatty acid methyl esters suggest that degradation can begin at temperatures above 260 °C, but this can vary significantly based on the overall molecular structure. [17]

Photostability

Aromatic amines are often photosensitive. [20][21]Exposure to UV or visible light can provide the energy to initiate oxidative degradation or other photochemical reactions. Therefore, it is crucial to protect the compound and its solutions from light. [22][23]

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. [1][2][3][24]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Preparation of Stock Solution

Prepare a stock solution of 5-Amino-biphenyl-2-carboxylic acid methyl ester in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Hydrolytic Stress
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor for degradation.

    • Withdraw samples at shorter time intervals (e.g., 15, 30, 60, 120 minutes) as base hydrolysis is often rapid.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60 °C for 24 hours.

    • Withdraw samples at the same time points as the acidic hydrolysis study.

Oxidative Stress
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points.

  • Analyze the samples promptly.

Thermal Stress
  • Place a known amount of the solid compound in a stability chamber or oven at a temperature higher than that used for accelerated stability testing (e.g., 80 °C) for a specified period.

  • Dissolve the stressed solid sample in a suitable solvent for analysis.

Photolytic Stress
  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as recommended by ICH Q1B guidelines. [22]2. A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • Analyze both the exposed and control samples.

Workflow for Forced Degradation Studies

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Neutral Hydrolysis Neutral Hydrolysis Prepare Stock Solution->Neutral Hydrolysis Oxidative Stress Oxidative Stress Prepare Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Prepare Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Prepare Stock Solution->Photolytic Stress Analyze Samples (HPLC, LC-MS) Analyze Samples (HPLC, LC-MS) Acid Hydrolysis->Analyze Samples (HPLC, LC-MS) Base Hydrolysis->Analyze Samples (HPLC, LC-MS) Neutral Hydrolysis->Analyze Samples (HPLC, LC-MS) Oxidative Stress->Analyze Samples (HPLC, LC-MS) Thermal Stress->Analyze Samples (HPLC, LC-MS) Photolytic Stress->Analyze Samples (HPLC, LC-MS) Identify Degradants Identify Degradants Analyze Samples (HPLC, LC-MS)->Identify Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradants->Develop Stability-Indicating Method End End Develop Stability-Indicating Method->End

Caption: Experimental workflow for forced degradation.

References

  • Shin, H., Lim, S., Lee, Y. et al. Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. Clean Technol Environ Policy (2025).
  • Hughes, M. F., Smith, B. J., & Eling, T. E. (1992). The oxidation of 4-aminobiphenyl by horseradish peroxidase. Chemical research in toxicology, 5(3), 340-345.
  • Kumar, A., Kumar, A., & Sharma, G. (2022). Electrocatalytic oxidation of aromatic amine (4-aminobiphenyl): Kinetics and transformation products with mechanistic approach. Water Environment Research, 94(7), e10762.
  • Makena, P. S., & Chung, K. T. (2007). Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species. Environmental and Molecular Mutagenesis, 48(5), 404-413.
  • Reddy, P. C. K., & Sudhakar, P. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Journal of PharmTech Research, 8(3), 1-19.
  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 3(2), 159-165.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations.
  • Quesada-Medina, J., & Olivares-Carrillo, P. (2011). Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol. The Journal of Supercritical Fluids, 56(1), 56-63.
  • Bist, V., & Nirala, C. (2018). Characterization of fatty acid methyl esters by thermal analysis.
  • Siew, W. L., Ng, W. L., & Choo, Y. M. (2004). Crystallisation and Melting Behavior of Methyl Esters of Palm Oil. American Journal of Applied Sciences, 1(3), 200-204.
  • Sharma, M. C., & Sharma, S. (2016).
  • Carter, J. M., et al. (2023).
  • Wang, H., et al. (2019). Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced degradation and stability testing: strategies and analytical perspectives.
  • Malkin, V. F., & Kuz'min, V. A. (1981). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 50(3), 291-305.
  • Sivaramakrishnan, R., et al. (2011). Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. The Journal of Physical Chemistry A, 115(45), 12459-12468.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Bodanszky, M., & Bodanszky, A. (1994). 2.2 Carboxy Group. In The Practice of Peptide Synthesis (pp. 33-60). Springer.
  • Hoffman Fine Chemicals. (n.d.). 5-Methyl-[1,1'-biphenyl]-2-carboxylic acid. Retrieved from [Link]

  • Valuev, I. L., et al. (2011). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing.
  • da Silva, A. C. G., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(4), 1234.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Li, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • IAGIM. (n.d.). Photostability.
  • BenchChem. (2025). An In-depth Technical Guide to the Core Mechanisms of Action of p-Aminobenzoic Acid Esters.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Houben-Weyl. (2003). 10.15.5 (Aminomethyl)biphenylcarboxylic Acid Peptides.
  • Jensen, E., & Schowen, R. L. (1987). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of pharmaceutical and biomedical analysis, 5(5), 455-465.
  • PubChem. (n.d.). 4-Aminobenzoic Acid.
  • Van Den houwe, K., et al. (2017). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 34(12), 2211-2220.
  • ResearchGate. (2013). I'm trying to do non aqueous ester hydrolysis to get my final compound, which contain five carboxylic acid groups.
  • CymitQuimica. (n.d.). 2'-AMINO-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER.
  • Goldberg, S. D., & Whitmore, W. F. (1937). Preparation of Para-Aminobenzoic Acid Esters of Monoalkylamino Alcohols. Journal of the American Chemical Society, 59(11), 2280-2281.
  • Liu, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Kholostov, G. I., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 26(14), 4165.
  • Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
  • Ballard, F. J., & Knowles, S. E. (1980). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. The Biochemical journal, 192(2), 539-548.
  • BenchChem. (2025). Comparative Guide to Analytical Methods for 2-Methylcyclohexanecarboxylic Acid.
  • Echemi. (n.d.). 2'-AMINO-5-METHYL-BIPHENYL-3-CARBOXYLIC ACID.
  • ChemicalBook. (n.d.). 2'-AMINO-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER.
  • ChemicalBook. (n.d.). 5-Amino-biphenyl-2-carboxylic acid.
  • J&W Pharmlab. (n.d.). 5-Amino-biphenyl-2-carboxylic acid methyl ester.
  • Wang, Z., et al. (2023). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted Alkenes. Journal of the American Chemical Society, 145(1), 359-368.
  • Google Patents. (1965). US3172874A - Xnxz xnx xnx.
  • CBSE. (2025).

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester. By understanding the causality behind each experimental step, you can effectively optimize your reaction outcomes.

The most common and industrially relevant synthesis route involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: To construct the biphenyl backbone.

  • Nitro Group Reduction: To install the final amine functionality.

This guide is structured to address problems in each of these critical stages.

Visual Overview: Synthetic Pathway

The following diagram illustrates the standard two-step synthesis of the target molecule.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Reduction A Methyl 2-halo-5-nitrobenzoate (X = Br, I) C Methyl 5-nitro-biphenyl-2-carboxylate A->C Pd Catalyst Base B Phenylboronic Acid B->C D Methyl 5-nitro-biphenyl-2-carboxylate E 5-Amino-biphenyl-2-carboxylic acid methyl ester (Target) D->E Reducing Agent (e.g., SnCl₂, H₂/Pd-C)

Caption: Standard synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is sluggish or stalls completely. What are the primary suspects?

A: Stalling in Suzuki couplings is common and typically points to one of three areas: catalyst inactivation, poor reagent quality, or suboptimal reaction conditions.[1][2]

  • Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of phosphine ligands and the palladium catalyst, halting the catalytic cycle.[1]

  • Poor Reagent Quality: Boronic acids can degrade via protodeboronation, especially if moisture is present.[1] Similarly, the reactivity of the aryl halide is critical; iodides and bromides are generally more reactive than chlorides.[2][3]

  • Suboptimal Base or Solvent: The base plays a crucial role in the transmetalation step, and its choice is often empirical.[3][4] Poor solubility of a starting material or intermediate in the chosen solvent can also cause the reaction to fail.[4][5]

Q2: I'm observing significant homocoupling of my phenylboronic acid. How can I minimize this side reaction?

A: Homocoupling is a classic side reaction in Suzuki couplings, often promoted by the presence of oxygen.[1] The most effective preventative measure is to ensure rigorously anaerobic conditions. This involves thoroughly degassing all solvents and reagents (e.g., via multiple freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintaining a positive pressure of inert gas throughout the reaction.[1] Additionally, using milder bases like K₃PO₄ or Cs₂CO₃ can sometimes reduce the rate of this side reaction compared to stronger bases.[1]

Q3: The reduction of the nitro group to the amine is incomplete. What adjustments should I make?

A: Incomplete nitro reduction is often due to inactive reagents, poor solubility, or catalyst poisoning.[6][7]

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C): The catalyst may be old or poisoned by impurities (e.g., sulfur or halide compounds).[7] Ensure you are using a fresh, high-quality catalyst. If the starting material is poorly soluble, the reaction will be slow; consider a co-solvent system like THF/ethanol to improve solubility.[6][8] Increasing hydrogen pressure can also drive the reaction to completion.[6][8]

  • Metal/Acid Reduction (e.g., SnCl₂/HCl): The stoichiometry is critical. An insufficient amount of the metal reducing agent will lead to incomplete conversion.[6][7] Ensure you use a sufficient excess (typically 3-5 equivalents of SnCl₂·2H₂O).[6][9] The purity and surface area of the metal are also important for reactivity.[6]

Q4: My final product is difficult to purify. What are the likely impurities from this reaction sequence?

A: Purification challenges often arise from side products formed in one of the two main steps.

  • From Suzuki Coupling: Common impurities include homocoupled phenylboronic acid (biphenyl) and protodeboronated starting material (methyl 2-halo-5-nitrobenzoate replaced with methyl 5-nitrobenzoate).[1][10] These are typically non-polar and must be removed by careful chromatography.

  • From Nitro Reduction: The reduction can stall at intermediate stages, leading to nitroso or hydroxylamine species.[6][11][12] These can sometimes couple to form azoxy or azo compounds, which are often colored and can complicate purification.[6] If using SnCl₂, residual tin salts can be problematic and require specific workup procedures to remove.[9][13]

In-Depth Troubleshooting Guide

Part 1: The Suzuki-Miyaura Coupling Step

A successful Suzuki-Miyaura coupling hinges on the delicate interplay between the catalyst, substrates, base, and solvent. Low yields can often be traced back to a specific component.

G start Low Yield in Suzuki Coupling q1 Is the Catalyst Active? start->q1 q2 Are Reagents High Quality? q1->q2 Yes sol1 Degas solvents thoroughly. Use fresh phosphine ligand. Consider a pre-catalyst. q1->sol1 No q3 Are Conditions Optimal? q2->q3 Yes sol2 Use anhydrous boronic acid. Consider boronic ester. Use aryl iodide if bromide is slow. q2->sol2 No sol3 Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Screen solvents for solubility (e.g., Dioxane, Toluene, DMF). Increase temperature. q3->sol3 No end Improved Yield q3->end Yes sol1->end sol2->end sol3->end

Caption: A logical guide to troubleshooting the Suzuki coupling step.

ParameterOption 1Option 2Option 3Rationale & Citation
Pd Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ + LigandChoice depends on substrate reactivity. Pd(dppf)Cl₂ is often robust for challenging substrates.[4]
Ligand PPh₃SPhos / XPhosNone (for Pd(PPh₃)₄)Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and promote oxidative addition, especially with less reactive aryl chlorides.[14]
Base K₂CO₃K₃PO₄Cs₂CO₃The base's strength and solubility affect the rate. Cs₂CO₃ is highly effective but more expensive. K₃PO₄ is a good, milder alternative to prevent side reactions.[1]
Solvent Toluene/H₂ODioxane/H₂ODMFSolvent choice impacts substrate solubility and reaction temperature. A small amount of water is often required.[2] DMF can be useful for poorly soluble substrates.[4]
Part 2: The Nitro Group Reduction Step

This transformation is generally robust, but substrate-specific issues can arise, leading to incomplete reactions or the formation of side products.

  • Causality: The reduction of a nitro group is a six-electron process that proceeds through several intermediates (nitroso, hydroxylamine).[11][12] If the reducing agent is depleted or the catalyst is inactive, the reaction can stall, leaving these intermediates in the mixture. Poor solubility of the nitro-biphenyl starting material is a very common cause, as the reaction occurs on the surface of the heterogeneous catalyst or metal.[6][8]

  • Solution:

    • Enhance Solubility: If using catalytic hydrogenation (e.g., Pd/C), switch to a solvent system where the starting material is fully soluble, such as THF, Ethanol, or Ethyl Acetate. A protic co-solvent like ethanol or acetic acid often aids hydrogenation.[6][8]

    • Verify Reagent Activity: For catalytic hydrogenations, use a fresh batch of catalyst. For metal/acid reductions (SnCl₂, Fe), ensure the metal is finely powdered and of high purity.[6][7]

    • Increase Stoichiometry/Pressure: For SnCl₂ reductions, increase the equivalents to 4-5. For hydrogenations, increase the H₂ pressure if the equipment allows.[6][8]

  • Causality: Condensation between the nitroso and hydroxylamine intermediates can lead to the formation of azoxy dimers. These can be further reduced to azo compounds. This is more common in neutral or basic conditions. Strongly acidic conditions, such as with Sn/HCl, help to keep the intermediates protonated and on the desired reaction path, suppressing these side reactions.[11]

  • Solution:

    • Control Reaction Conditions: When using SnCl₂, ensure a sufficiently acidic environment by using concentrated HCl in a solvent like ethanol.[11]

    • Ensure Complete Reduction: Use a sufficient excess of the reducing agent to push the reaction past the intermediate stages and fully to the desired amine.[6]

    • Temperature Control: Some reductions can be exothermic. Localized overheating can promote side reactions. Ensure adequate stirring and cooling if necessary.[6]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to maximize yield by ensuring anaerobic conditions and using robust reagents.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen/argon inlet, add Methyl 2-bromo-5-nitrobenzoate (1.0 eq), Phenylboronic Acid (1.2 eq), and Potassium Phosphate (K₃PO₄, 3.0 eq).

  • Degassing: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (e.g., a 4:1 ratio by volume) via cannula or syringe. Stir the mixture for 15 minutes to ensure all solids are well-suspended.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Robust Tin(II) Chloride Nitro Reduction

This is a classic and reliable method that avoids the need for high-pressure hydrogenation equipment.[15]

  • Setup: To a round-bottom flask, add the crude Methyl 5-nitro-biphenyl-2-carboxylate (1.0 eq) and Ethanol. Stir to dissolve.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is consumed.[6]

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Basification & Extraction: Add saturated aqueous sodium bicarbonate solution carefully until the pH is ~8-9 to neutralize the acid and precipitate tin salts. Extract the aqueous slurry thoroughly with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Amino-biphenyl-2-carboxylic acid methyl ester. Further purification can be achieved by chromatography or recrystallization if necessary.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • LeFevre, J. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). OrgoMadeSimple. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Sciencemadness.org Discussion Board. (2011). Nitroaromatic Reduction w/Sn. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

  • Snieckus, V., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Bath. [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]

  • Mashima, K., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 8211-8219. [Link]

  • ResearchGate. (n.d.). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. [Link]

  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Askin, D. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[6][11][14]Triazolo[4,3-c]. [Link]

  • Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • MDPI. (n.d.). 3-Aryl-5-aminobiphenyl Substituted[6][11][14]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • Google Patents. (n.d.). PH12012502091A1 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

Sources

Technical Support Center: Esterification of 5-Amino-biphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 5-Amino-biphenyl-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges and side reactions encountered during the esterification of this bifunctional molecule. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues reported by users in the field.

Q1: My esterification reaction is resulting in a significant amount of insoluble, high molecular weight material. What is happening and how can I prevent it?

A1: This is a classic issue of intermolecular amide bond formation , leading to oligomerization or polymerization. The amino group of one molecule of 5-Amino-biphenyl-2-carboxylic acid is nucleophilic and can attack the activated carboxylic acid of another molecule, forming a peptide-like bond. This is especially prevalent under conditions that activate the carboxylic acid without protecting the amine.

Causality & Prevention:

  • Under Acidic Conditions (Fischer Esterification): The amino group is protonated to form an ammonium salt, which is non-nucleophilic. This effectively prevents it from reacting.[1] Therefore, using a sufficient excess of a strong acid catalyst (like H₂SO₄ or HCl gas) is crucial not only to catalyze the esterification but also to act as a protecting group for the amine.[1][2]

  • With Coupling Agents (e.g., DCC/DMAP): If you are using a coupling agent, the free amine will readily compete with the alcohol for the activated carboxylic acid. It is highly recommended to protect the amino group before proceeding with this type of esterification. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which form carbamates that are stable under these conditions but can be removed later.[3][4][5]

Troubleshooting Steps:

  • Verify Amine Protonation: If using Fischer esterification, ensure you have at least a stoichiometric amount of acid relative to the amino group, in addition to a catalytic amount for the esterification itself.[2]

  • Protect the Amine: For methods other than Fischer esterification, implement an amine protection step prior to esterification.

Q2: I'm observing a byproduct with a mass corresponding to the addition of an acyl group to my starting material, but it's not the desired ester. What is this side reaction?

A2: You are likely observing N-acylation , where the amino group is acylated instead of, or in addition to, the desired O-esterification. This occurs when the acylating agent reacts with the more nucleophilic amine.

Mechanism & Mitigation:

  • In Steglich Esterification (DCC/DMAP): The highly reactive O-acylisourea intermediate can be attacked by the amino group.[6][7]

  • Using Acyl Halides/Anhydrides: These reagents will readily acylate the amine.

To prevent this, the amino group must be rendered non-nucleophilic.

  • Acidic Conditions: As mentioned in Q1, protonation of the amine in Fischer esterification prevents this side reaction.[1]

  • Protecting Groups: Using a protecting group like Boc or Fmoc is the most reliable way to prevent N-acylation when using coupling agents or highly reactive acylating agents.[5] Chemoselective O-acylation can sometimes be achieved under strongly acidic conditions where the amine is protonated.[8]

Q3: My reaction is producing a non-polar byproduct, and I'm seeing gas evolution. What could be the cause?

A3: This is indicative of decarboxylation , the loss of CO₂ from the carboxylic acid group. For biphenyl-2-carboxylic acids, this side reaction can be thermally induced and may be catalyzed by acid or trace metals.[9][10] The resulting product would be 5-amino-biphenyl.

Factors and Solutions:

  • Temperature: High reaction temperatures significantly promote decarboxylation.[9][10]

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased decarboxylation.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: If possible, conduct the esterification at a lower temperature. For Fischer esterification, this may require a longer reaction time, so a balance must be struck.

  • Use Milder Methods: Consider methods that proceed at room temperature, such as the Steglich esterification, provided the amine is protected.[11]

  • Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the point of maximum ester formation before significant decarboxylation occurs.

Q4: I have isolated a neutral, high-melting point byproduct that is not my ester. What other intramolecular reactions can occur?

A4: At elevated temperatures, biphenyl-2-carboxylic acid can undergo an intramolecular dehydration and ring-closure to form fluorenone .[9][10] In your case, this would result in an amino-substituted fluorenone. This is a known thermal decomposition pathway for this class of compounds.[9][10]

Prevention:

  • Strict Temperature Control: This side reaction is highly temperature-dependent. Avoid excessive heating during the reaction and workup.

  • Alternative Esterification Methods: Employ methods that do not require high temperatures, such as those using coupling agents at room temperature or below.

Q5: When using sulfuric acid as a catalyst, I'm getting a very polar, water-soluble byproduct. What is it?

A5: You are likely observing aromatic sulfonation , where a sulfonic acid group (-SO₃H) is added to one of the aromatic rings. Concentrated sulfuric acid is a sulfonating agent.[12][13] The biphenyl system is susceptible to electrophilic aromatic substitution, and sulfonation is a common side reaction under these conditions.[14][15][16]

Mitigation Strategies:

  • Use an Alternative Acid Catalyst: Consider using HCl gas dissolved in the alcohol or p-toluenesulfonic acid (p-TsOH), which are less prone to causing sulfonation.[12]

  • Control Acid Concentration and Temperature: Use the minimum effective amount of sulfuric acid and avoid high temperatures, as both factors increase the rate of sulfonation.

Experimental Protocols & Workflows

Protocol 1: Fischer Esterification (Amine Protection via Protonation)

This method is cost-effective but may require optimization to balance reaction rate and side reactions.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Amino-biphenyl-2-carboxylic acid (1.0 eq).

  • Reagents: Add a large excess of the desired alcohol (e.g., 20-50 equivalents), which also acts as the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 - 2.0 eq). The initial amount neutralizes the amine, and the remainder catalyzes the reaction.[2]

  • Reaction: Heat the mixture to a gentle reflux and monitor by TLC or LC-MS until the starting material is consumed or equilibrium is reached.

  • Workup: Cool the reaction mixture and pour it into a beaker of ice water. Slowly neutralize the acid with a base such as sodium carbonate or sodium bicarbonate until the pH is ~8. Be cautious of CO₂ evolution.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Steglich Esterification (with Prior Amine Protection)

This method is milder but requires an additional step for amine protection.

Part A: Amine Protection (Boc Group)

  • Dissolution: Dissolve 5-Amino-biphenyl-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water).

  • Base: Add a base such as sodium hydroxide or triethylamine (1.5 eq).

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir at room temperature overnight.

  • Isolation: Acidify the mixture with a weak acid (e.g., citric acid) and extract the N-Boc protected product with an organic solvent. Purify as necessary.

Part B: Esterification

  • Setup: To a dry, inert atmosphere (N₂ or Ar) flask, add the N-Boc-5-amino-biphenyl-2-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).[6][17]

  • Solvent: Dissolve the components in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in one portion.[6]

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for 4-24 hours. Monitor the reaction by TLC.

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form. Cool the mixture to 0 °C for 30 minutes to maximize precipitation, then filter off the DCU.[6][11]

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the protected ester. The Boc group can be removed later with an acid like trifluoroacetic acid (TFA).[5]

Data Summary & Visualization

Table 1: Comparison of Esterification Methods & Common Side Reactions
MethodKey ReagentsTemperatureCommon Side ReactionsMitigation Strategy
Fischer Alcohol (excess), H₂SO₄RefluxPolymerization, Decarboxylation, SulfonationUse sufficient acid, control temperature, consider alternative acids
Steglich DCC, DMAP, Alcohol0 °C to RTN-Acylurea formation, N-acylation (if unprotected)Amine protection, use of DMAP catalyst[7][11]
Mitsunobu PPh₃, DEAD/DIAD, Alcohol0 °C to RTAzodicarboxylate adducts, N-alkylation (if unprotected)Amine protection, careful reagent addition[18][19]
Diagrams
Troubleshooting Workflow for Esterification

TroubleshootingWorkflow start Low Yield or Impure Product q1 Insoluble Polymer Formed? start->q1 a1 Intermolecular Amide Formation - Protect Amine (Boc, Cbz) - Use Fischer (Protonation) q1->a1 Yes q2 Decarboxylation Product (5-Amino-Biphenyl)? q1->q2 No end Optimized Reaction a1->end a2 High Temperature Side Reaction - Lower Reaction Temperature - Use Milder Method (Steglich) q2->a2 Yes q3 Sulfonated Byproduct? q2->q3 No a2->end a3 Reaction with H₂SO₄ Catalyst - Use Alternative Acid (HCl, p-TsOH) - Minimize H₂SO₄ Amount q3->a3 Yes q4 N-Acylurea or N-Acyl Byproduct? q3->q4 No a3->end a4 Side Reaction of Amine - Protect Amine Group - Ensure sufficient DMAP (Steglich) q4->a4 Yes q4->end No a4->end

Caption: A decision tree for troubleshooting esterification side reactions.

Key Side Reaction Pathways

SideReactions sub 5-Amino-biphenyl- 2-carboxylic acid ester Desired Ester sub->ester Esterification (Alcohol, Catalyst) poly Polyamide sub->poly Intermolecular Amidation decarb 5-Amino-biphenyl sub->decarb Decarboxylation (Heat) ketone Aminofluorenone sub->ketone Ring Closure (High Heat) nacyl N-Acyl Product sub->nacyl N-Acylation (Coupling Agents)

Caption: Major side reaction pathways from the starting material.

References

  • Montoya Sánchez, N., & de Klerk, A. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8037–8046. [Link]

  • Montoya Sánchez, N., & de Klerk, A. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates - ACS Publications. Energy & Fuels, 29(12), 8037-8046. [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. AK Lectures. [Link]

  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Slideshare. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups - American Chemical Society. Chemical Reviews, 109(6), 2455-2504. [Link]

  • McNally, A., & Prier, C. K. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(5), 3571–3575. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • Salvitti, C., de Petris, G., Troiani, A., Managò, M., Di Noi, A., Ricci, A., & Pepi, F. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2748–2754. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Tverdomed, S. N., & Jiao, H. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 524–538. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Steglich esterification. Wikipedia. [Link]

  • Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(5), 2111–2154. [Link]

  • StudySmarter. (2023). Amide Reactions: Amidation, Alcohol, Formation, Techniques. StudySmarter. [Link]

  • Parenty, A., & Moreau, X. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Organic & Biomolecular Chemistry, 13(3), 644-654. [Link]

  • Chemistry Steps. (n.d.). Alcohols to Amides. Chemistry Steps. [Link]

  • Gunanathan, C., & Milstein, D. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(1), 458-459. [Link]

  • Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Heeres, A., et al. (2013). selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link]

  • ResearchGate. (2025). Aromatic sulfonation 84. Sulfonation of bi- and tri-phenylene. ResearchGate. [Link]

  • Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC - NIH. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Aromatic sulphonation. Part 64. Sulphonation of biphenylmonosulphonic acids and some other biphenyls, containing a deactivating substituent, in concentrated sulphuric acid. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]

  • Oxford Academic. (2023). Reactions at the carboxy group of an amino acid—esterification of amino acids. Oxford Academic. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Aromatic sulphonation. Part 62. Sulphonation of biphenyl in concentrated aqueous sulphuric acid. RSC Publishing. [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Pearson. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. [Link]

  • Reddit. (2024). Esterification/Amidation Problems. Reddit. [Link]

  • Prezi. (n.d.). Synthesis of Benzocaine. Prezi. [Link]

  • Chegg.com. (2020). Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer. Chegg.com. [Link]

  • ResearchGate. (n.d.). Sulfonation of biphenyl-containing phosphines. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. ResearchGate. [Link]

  • ResearchGate. (2017). Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase?. ResearchGate. [Link]

  • NIH. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. NIH. [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Improving the Solubility of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Amino-biphenyl-2-carboxylic acid methyl ester (CAS No. 51990-95-5). This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. The unique structure of this molecule, featuring a large, hydrophobic biphenyl core combined with a basic amino group and a lipophilic methyl ester, presents specific dissolution hurdles that require a systematic and informed approach.

This guide provides a series of frequently asked questions (FAQs) for a foundational understanding, followed by in-depth troubleshooting guides formatted as question-and-answer scenarios that you might encounter in the lab. We will explore the causal mechanisms behind solubility and provide actionable, step-by-step protocols to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical properties of 5-Amino-biphenyl-2-carboxylic acid methyl ester that are critical for understanding its solubility behavior.

Q1: What are the primary structural features of this molecule that influence its solubility?

A1: The solubility of 5-Amino-biphenyl-2-carboxylic acid methyl ester is governed by a balance of three key structural features:

  • Biphenyl Core: This large, non-polar aromatic system is the dominant feature and is inherently hydrophobic. It strongly favors dissolution in organic solvents over aqueous media.[1] The flat, planar nature of aromatic rings can also lead to tight packing in the crystalline state, which can increase the energy required for dissolution.[2]

  • Amino Group (-NH₂): This is a weakly basic functional group. In its neutral (free base) form, it can act as a hydrogen bond donor and acceptor, offering a slight potential for interaction with polar solvents.[3] Crucially, it can be protonated under acidic conditions to form a cationic ammonium salt (-NH₃⁺), which dramatically increases aqueous solubility.[4]

  • Methyl Ester Group (-COOCH₃): This group is relatively non-polar and contributes to the molecule's lipophilicity, favoring solubility in organic solvents.[5] It is also susceptible to hydrolysis under strongly acidic or basic conditions, which would convert it to a carboxylic acid.

Q2: Why is my compound poorly soluble in water?

A2: The compound's poor aqueous solubility is primarily due to the large, hydrophobic biphenyl core, which constitutes most of the molecule's surface area. For the molecule to dissolve, it must disrupt the strong hydrogen-bonding network of water. Water molecules must form a "cage" around the hydrophobic biphenyl group, which is an energetically unfavorable process. While the amino group can form some hydrogen bonds with water, this contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.[1][3]

Q3: What is the first step I should take when facing a solubility issue with this compound?

A3: The first and most critical step is to characterize the problem systematically . Before attempting various enhancement techniques, you must determine if the issue is poor solubility in aqueous or organic systems. A preliminary small-scale solvent screening is highly recommended. This involves testing the solubility in a range of representative solvents, from non-polar (e.g., hexanes), to polar aprotic (e.g., acetone, ethyl acetate, acetonitrile), to polar protic (e.g., ethanol, methanol), and finally, aqueous buffers at different pH values.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed solutions to specific problems you may encounter during your experiments.

Scenario 1: Poor Solubility in Aqueous Solutions for Biological Assays

Your primary challenge is to dissolve the compound in an aqueous buffer for a biological experiment, but it remains as a solid precipitate.

Q4: I need to make a stock solution for a cell-based assay, but the compound won't dissolve in my phosphate-buffered saline (PBS) at pH 7.4. What is the most effective strategy?

A4: The most effective initial strategy is pH adjustment . The amino group on the biphenyl ring is basic and can be protonated to form a much more water-soluble salt.[4][6] At pH 7.4, the amino group is predominantly in its neutral, less soluble free-base form. By lowering the pH, you can shift the equilibrium towards the protonated, charged, and more soluble form.

G cluster_0 pH Adjustment Workflow A Insoluble Compound in Aqueous Buffer (pH 7.4) B Prepare 10x Stock Solution in 100% DMSO A->B Alternative: Co-solvent approach C Prepare Acidic Buffers (e.g., Citrate pH 3, 4, 5) A->C Strategy: Protonation D Add Compound to Acidic Buffer (Target Conc. + 10%) C->D Step 1 E Observe for Dissolution (Vortex, Gentle Heat) D->E Step 2 F Adjust to Final pH with dilute NaOH E->F Step 3 (If Soluble) G Filter through 0.22 µm Syringe Filter F->G Step 4 H Soluble, Sterile Solution Ready for Assay G->H

Caption: Workflow for increasing aqueous solubility via pH modification.

Protocol 1: pH-Solubility Profile Determination

This protocol will help you find the optimal pH for dissolving your compound.

  • Preparation: Prepare a series of small-volume buffers (e.g., 1 mL each in microcentrifuge tubes) with pH values ranging from 2 to 8. (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8).

  • Addition of Compound: To each tube, add a pre-weighed amount of 5-Amino-biphenyl-2-carboxylic acid methyl ester that is slightly above your target concentration (e.g., for a target of 1 mM, add enough for 1.1 mM).

  • Equilibration: Cap the tubes securely. Vortex each tube for 1 minute. Place the tubes on a rotator at room temperature for 24 hours to allow them to reach equilibrium.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.

  • Quantification: Carefully take a known volume of the supernatant from each tube. Dilute it with a suitable organic solvent (like acetonitrile or methanol) in which the compound is highly soluble. Analyze the concentration using a calibrated HPLC-UV or a spectrophotometer at the compound's λ_max.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. This plot will reveal the pH at which solubility is maximized.

Q5: I tried lowering the pH, and it helped, but I'm worried about the stability of the methyl ester. Is this a valid concern?

A5: Yes, this is a very valid and important concern. Methyl esters can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions, a reaction that can be accelerated by temperature. While performing dissolution under acidic conditions is a sound strategy, it is crucial to validate the stability of your compound under these conditions.

Mitigation Strategy:

  • Use the mildest acidic conditions that achieve full dissolution. Your pH-solubility profile from Protocol 1 will be key here.

  • Minimize exposure time. Prepare the acidified stock solution immediately before its use in the experiment.

  • Work at lower temperatures. Perform the dissolution and storage steps at 4°C if possible to slow the rate of hydrolysis.

  • Analytical Verification: After dissolving the compound in the acidic buffer for a set period (e.g., 24 hours), re-analyze the sample by HPLC or LC-MS. Look for the appearance of a new, more polar peak corresponding to the hydrolyzed carboxylic acid product.

Q6: What if pH adjustment is not an option due to my experimental constraints? What is the next best approach?

A6: If pH modification is not feasible, the next best approach is co-solvency .[7][8] This involves using a mixture of water and a water-miscible organic solvent to increase the solubility of your compound. The organic co-solvent reduces the overall polarity of the solvent system, making it more favorable for the hydrophobic biphenyl core.

Commonly Used Co-solvents for Biological Applications:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG-400)

Protocol 2: Preparing a Co-solvent Stock Solution
  • Neat Stock Preparation: First, dissolve the compound in 100% of your chosen co-solvent (DMSO is a common starting point) to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it dissolves completely.

  • Serial Dilution: Perform serial dilutions of this primary stock into your final aqueous buffer (e.g., PBS).

  • Observation: After each dilution step, vortex and visually inspect for any signs of precipitation (cloudiness, Tyndall effect). The highest concentration that remains clear is your working solubility limit in that co-solvent/buffer system.

  • Control: Crucially, ensure the final concentration of the organic co-solvent in your assay is low enough (typically <0.5% or even <0.1%) to not affect the biological system you are studying. Run a vehicle control (buffer + co-solvent, no compound) in your experiment to confirm this.

Use this table to record your experimental findings and compare the effectiveness of different co-solvents.

Co-solventPrimary Stock Conc. (mM in 100% Co-solvent)Max Soluble Conc. in PBS (µM)Final Co-solvent % (v/v) at Max Conc.Observations (Precipitation, Color Change)
DMSO50
Ethanol20
PEG-40020
Propylene Glycol20
Scenario 2: Issues with Solubility in Organic Solvents for Synthesis or Purification

You are performing a chemical reaction or trying to purify your compound using chromatography and are struggling to find a suitable organic solvent system.

Q7: I am trying to run a reaction, but my compound is not fully soluble in common non-polar solvents like hexanes or toluene. Which organic solvents should I try?

A7: The insolubility in non-polar solvents like hexanes is expected due to the polar amino and ester functional groups. While the biphenyl core is non-polar, the overall molecule has mixed polarity. You should use more polar organic solvents.[9][10]

Recommended Solvent Screening Strategy:

  • Polar Aprotic Solvents: These are often the best choice. They can engage in dipole-dipole interactions without interfering with reactions via proton transfer.

    • Good starting points: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Dimethylformamide (DMF).[11]

  • Polar Protic Solvents: These can hydrogen-bond with the amino group and may be effective, but can sometimes interfere with certain reagents (e.g., organometallics).

    • Examples: Methanol (MeOH), Ethanol (EtOH).

Q8: My compound precipitates during my column chromatography purification. How can I prevent this?

A8: Precipitation on a chromatography column is a common problem for poorly soluble compounds. It typically occurs because the local concentration of the compound at the top of the column or within the band exceeds its solubility in the mobile phase.

G cluster_0 Chromatography Troubleshooting Logic A Compound Precipitates on Column B Is the loading solvent stronger than the mobile phase? A->B C Is the compound concentration too high? A->C D Is the mobile phase too weak? A->D E Solution: Use the mobile phase as the loading solvent. B->E Yes F Solution: Reduce the amount of compound loaded onto the column. C->F Yes G Solution: Increase the polarity of the mobile phase (gradient or isocratic). D->G Yes

Caption: Logical workflow for troubleshooting precipitation during column chromatography.

Actionable Solutions:

  • Reduce Loading Concentration: Dissolve your crude sample in a larger volume of solvent before loading it onto the column.

  • Use the Mobile Phase for Loading: Always dissolve your sample in the initial mobile phase solvent system if possible. Dissolving the compound in a very strong solvent (like pure DCM or ethyl acetate) and then running a weak mobile phase (like 10% ethyl acetate in hexanes) is a common cause of precipitation at the column head.

  • Increase Mobile Phase Strength: Increase the percentage of the more polar solvent in your mobile phase system. For example, if you are using an ethyl acetate/hexanes system, increase the proportion of ethyl acetate.

  • Change the Solvent System: If increasing polarity doesn't work, you may need to switch to a different solvent system entirely. For instance, using a DCM/methanol system might offer better solubilizing power for your compound.

Part 3: References

  • Jadhav, N., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Workup: Amines. University of Rochester. Available at: [Link]

  • Prajapati, R., et al. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]

  • Molnar Institute (n.d.). Solvent selection in liquid chromatography. Molnar Institute. Available at: [Link]

  • Pardhi, V. P., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Kumar, S., & Singh, A. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Acree Jr., W. E., & Abraham, M. H. (2001). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. The Canadian Journal of Chemistry. Available at: [Link]

  • Shobe, D. (2018). How does branching increase the solubility in amines?. Quora. Available at: [Link]

  • Bąk, A., et al. (2021). Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core. CrystEngComm. Available at: [Link]

  • Nir, S., et al. (2013). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddit user discussion (2018). Ways of crashing out amines. Reddit. Available at: [Link]

  • Wikipedia (n.d.). Biphenyl. Wikipedia. Available at: [Link]

  • Unspecified author (n.d.). Amine compounds. Source document. (Link not available from search results)

  • PubChem (n.d.). 5-Methyl-[1,1'-biphenyl]-2-carboxamide. PubChem. Available at: [Link]

  • Hoffman Fine Chemicals (n.d.). 5-Methyl-[1,1'-biphenyl]-2-carboxylic acid. Hoffman Fine Chemicals. Available at: [Link]

  • ChemBK (n.d.). [1,1'-Biphenyl]-2-carboxylic acid, 4'-[(1,7'-dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl]-, methyl ester. ChemBK. Available at: [Link]

  • Li, J., et al. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Nature Communications. Available at: [Link]

  • PubChem (n.d.). 2-Aminobiphenyl. PubChem. Available at: [Link]

Sources

Technical Support Center: Workup Procedure for 5-Amino-biphenyl-2-carboxylic acid methyl ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based insights into the critical workup and purification stages of this synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and ensure the highest purity of your final product.

The synthesis of this valuable intermediate, often used in the development of pharmaceuticals, typically proceeds through two common pathways:

  • Suzuki-Miyaura Coupling: Coupling of an appropriate bromo- or iodo-benzoate with an aminophenylboronic acid derivative.

  • Nitro Reduction: Reduction of a nitro-biphenyl precursor, commonly using reagents like SnCl₂ or Fe/HCl.

The workup procedure is highly dependent on the preceding reaction. This guide is structured to address the challenges specific to each of these routes.

General Workup Workflow

A successful workup isolates the desired product from unreacted starting materials, catalysts, and byproducts. The following diagram outlines the typical decision-making process during the workup of 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Reaction Mixture (e.g., Post-Suzuki or Post-Reduction) Quench 1. Quench Reaction (e.g., add H2O or sat. NH4Cl) Reaction->Quench Phase_Split 2. Phase Separation (Add organic solvent + H2O/Brine) Quench->Phase_Split Organic_Layer Organic Layer (Contains Product) Phase_Split->Organic_Layer Separate Aqueous_Layer Aqueous Layer (Contains Salts, Byproducts) Phase_Split->Aqueous_Layer Separate Wash 3. Sequential Washes (e.g., NaHCO3, Brine) Organic_Layer->Wash Aqueous_Layer->Organic_Layer Back-extract (optional) Dry 4. Drying (e.g., Na2SO4, MgSO4) Wash->Dry Filter_Concentrate 5. Filter & Concentrate (Rotary Evaporation) Dry->Filter_Concentrate Crude Crude Product Filter_Concentrate->Crude Purify Column Chromatography or Recrystallization Crude->Purify Final_Product Pure Product (5-Amino-biphenyl-2-carboxylic acid methyl ester) Purify->Final_Product

Caption: A generalized workflow for the workup and purification of 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Troubleshooting and FAQ

This section addresses specific issues you may encounter during the workup procedure, categorized by the synthetic route.

Scenario 1: Workup Following a Suzuki-Miyaura Coupling

This reaction typically involves a palladium catalyst, a base (like K₂CO₃ or K₃PO₄), and a boronic acid. The workup is focused on removing these components.

Q1: My reaction mixture is a dark, heterogeneous slurry after completion. How should I begin the workup?

A1: This is very common. The dark color is often due to finely divided palladium black, and the solids are your inorganic base and boronic acid byproducts.

  • Expert Advice: Do not add water directly to the reaction flask if it contains a water-reactive solvent like THF. First, cool the reaction to room temperature. If possible, filter the entire mixture through a pad of Celite® to remove the bulk of the palladium catalyst and inorganic salts.[1] Rinse the flask and the Celite® pad with your extraction solvent (e.g., ethyl acetate) to recover any product that has precipitated. This filtration step can prevent emulsion issues later on.[1] Then, proceed with the aqueous washes.

Q2: I have unreacted boronic acid in my crude product. How can I remove it?

A2: Boronic acids can be tricky to remove via standard chromatography as they can streak on silica gel. A liquid-liquid extraction approach is often more effective.

  • Causality: Boronic acids are weakly acidic. You can exploit this by performing a basic wash to convert the boronic acid into its more water-soluble boronate salt.

  • Protocol:

    • Dissolve your crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a 1-2 M aqueous solution of NaOH or K₂CO₃.[2] This will extract the acidic boronic acid into the aqueous phase.[2]

    • Self-Validation: To confirm removal, you can acidify the aqueous wash and see if the boronic acid precipitates out.

    • Proceed to wash the organic layer with water and then brine to remove any residual base before drying.

Q3: Why is a brine (saturated NaCl solution) wash recommended?

A3: The brine wash serves two main purposes:

  • Breaking Emulsions: It increases the ionic strength of the aqueous layer, which helps to break up emulsions by forcing organic material out of the aqueous phase.[3]

  • "Drying" the Organic Layer: It removes the majority of dissolved water from the organic solvent before the final drying step with an agent like Na₂SO₄, making the drying agent more efficient.

Scenario 2: Workup Following a Nitro Group Reduction (e.g., with SnCl₂)

Reductions using metals in acid (like SnCl₂/HCl or Fe/HCl) are effective but notorious for difficult workups due to the formation of metal salts.

Q1: After my SnCl₂ reduction, I added base and now have a thick, white precipitate (or a persistent emulsion) that makes extraction impossible. What is happening?

A1: This is the most common problem with SnCl₂ reductions. The "tin crap" you are seeing is likely tin hydroxides, such as Sn(OH)₂ and Sn(OH)₄.[4][5] These are amphoteric, meaning they are insoluble at neutral pH but can be redissolved under strongly basic conditions.[5]

  • Expert Advice: Your reaction mixture is not basic enough. The procedure of adding NaHCO₃ to reach pH 10 is often insufficient to dissolve all the tin salts.[5]

  • Solution:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a concentrated solution of NaOH (e.g., 50% aq. w/v) or KOH with vigorous stirring.[5] You will need a large amount of base.[4]

    • Continue adding base until the thick white precipitate redissolves to form a clearer, biphasic mixture. The tin hydroxides are converted to soluble stannates like [Sn(OH)₆]²⁻.[5]

    • You can then proceed with the extraction using a solvent like dichloromethane or ethyl acetate. Be sure to extract the aqueous layer multiple times as your product may have some water solubility.[5]

Q2: Why must I add a base to the workup after an acidic reduction?

A2: The product of the reaction, an aniline derivative, is basic. In the acidic reaction medium, it exists as its protonated hydrochloride salt (anilinium chloride).[6] This salt is highly soluble in water and will be lost to the aqueous layer if not neutralized.[6]

  • Causality: Adding a base (like NaOH or NaHCO₃) deprotonates the anilinium salt, regenerating the "free base" amine. This neutral organic molecule has much higher solubility in the organic extraction solvent, allowing for its efficient isolation.

Acid_Base_Extraction cluster_acid Acidic Aqueous Layer cluster_organic Organic Layer Protonated_Amine Product-NH3+ (Water Soluble) Free_Base_Amine Product-NH2 (Organic Soluble) Protonated_Amine->Free_Base_Amine Add Base (e.g., NaOH) Deprotonation Free_Base_Amine->Protonated_Amine Add Acid (e.g., HCl) Protonation

Caption: The acid-base equilibrium controlling the solubility of the amine product during extraction.

Q3: I have an emulsion that won't break, even after adding brine. What are my options?

A3: Emulsions are common when surfactant-like molecules are present or when the densities of the two phases are very similar.[3] Here are several techniques to try, in order of increasing desperation:

  • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes.[7][8]

  • Gentle Agitation: Gently swirl the mixture or stir it with a glass rod.[3][8]

  • Filtration: Filter the entire mixture through a plug of glass wool or Celite®. This can physically disrupt the emulsion layer.[3][9]

  • Add More Solvent: Diluting the organic layer can sometimes change the properties enough to break the emulsion.[9]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[7][8]

Standardized Workup Protocol (Post-SnCl₂ Reduction)

This protocol provides a robust starting point for the workup after reducing the nitro-group of a precursor to synthesize 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Materials:

  • Reaction mixture from SnCl₂/HCl reduction

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 50% (w/v) Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite® 545

Procedure:

  • Cooling: After reaction completion (monitored by TLC), cool the reaction flask to 0 °C in an ice-water bath.

  • Basification: While stirring vigorously, slowly add 50% NaOH solution dropwise. The mixture will initially form a thick, white precipitate. Continue adding NaOH until the precipitate completely redissolves and the aqueous layer becomes clearer. Monitor the pH of the aqueous layer using pH paper; it should be >12.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 1g scale reaction). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Water (1 x 50 mL)

    • Saturated Brine solution (1 x 50 mL)

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure 5-Amino-biphenyl-2-carboxylic acid methyl ester.

ParameterRecommended Solvent/ReagentRationale
Extraction Solvent Ethyl Acetate (EtOAc)Good solvency for the product, easily removed under vacuum.
Basification Agent 50% NaOH (aq)Strong enough to dissolve amphoteric tin hydroxides.[5]
Neutralizing Wash Saturated NaHCO₃ (aq)A milder base used to neutralize residual acid without being harsh on the product.[10][11]
Final Wash Brine (Saturated NaCl)Removes bulk water and helps break emulsions.[3]
Drying Agent Anhydrous Na₂SO₄Neutral, high capacity drying agent.
References
  • curdled. (2018). Reduction of nitro group in the presence of a nitrile. Reddit. Available at: [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • P., Chris. (n.d.). Aromatic Side Chain Reduction: Nitro. College of Saint Benedict & Saint John's University. Available at: [Link]

  • Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Available at: [Link]

  • Elfeky, S. A., et al. (2010). Diol appended quenchers for fluorescein boronic acid. Chemistry - An Asian Journal, 5(3), 581-588. Available at: [Link]

  • Biotage. (2023). Tackling emulsions just got easier. Available at: [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available at: [Link]

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Available at: [Link]

  • ResearchGate. (2025). Diol Appended Quenchers for Fluorescein Boronic Acid | Request PDF. Available at: [Link]

  • Bull, S. D., et al. (n.d.). Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. (2024). 8.6: Common Extraction Washes. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? Available at: [Link]

  • Homework.Study.com. (n.d.). Why wash organic layer with sodium bicarbonate? Available at: [Link]

  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl? Available at: [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Available at: [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Available at: [Link]

  • Li, M., & Wang, B. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC - NIH. Available at: [Link]

  • Williams, M. (2022). The Effects Of Washing The Organic Layer With Sodium Carbonate. Sciencing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

  • YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. Available at: [Link]

  • YouTube. (2021). Bicarbonate Wash. Available at: [Link]

  • ResearchGate. (2025). A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Available at: [Link]

  • Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Google Patents. (n.d.). CN103819345A - Method for preparing 2-amino biphenyl derivative.
  • National Institutes of Health. (n.d.). 3-Aryl-5-aminobiphenyl Substituted[3][4][12]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Available at: [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • MDPI. (n.d.). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[3][4][12]Triazolo[4,3-c]. Available at: [Link]

  • ResearchGate. (2025). Purification of (S)-3-cyano-5-methylhexanoic acid from bioconversion broth using an acetone/ammonium sulfate aqueous two-phase system. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or industrial production. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a robust, efficient, and scalable process.

The synthesis of this biphenyl compound, a key intermediate in various pharmaceutical and materials science applications, typically relies on forming the central carbon-carbon bond between two phenyl rings. The most prevalent and industrially favored methods involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to their high functional group tolerance and generally mild conditions.[1][2] However, challenges related to reaction efficiency, impurity profiles, and purification are magnified during scale-up.

This document provides practical, field-proven insights to navigate these complexities.

Troubleshooting Guide: Common Scale-Up Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your scale-up campaign.

Question 1: We are experiencing a significant drop in yield for our Suzuki-Miyaura coupling reaction upon scaling from 10g to 1kg. What are the likely causes and how can we fix it?

This is a common and multifaceted problem. A drop in yield during scale-up often points to issues with mass and heat transfer, catalyst activity, or reagent quality. Let's break down the potential causes.

Probable Causes & Solutions:

  • Inefficient Mixing and Mass Transfer:

    • Why it happens: At larger scales, inadequate agitation can lead to poor mixing of the multiphasic reaction mixture (e.g., aqueous base, organic solvent, solid catalyst). This results in localized concentration gradients and reduced reaction rates. The high density of inorganic bases can cause them to settle, hindering their effectiveness.[3]

    • Troubleshooting Steps:

      • Optimize Agitation: Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogenous suspension.

      • Consider Phase-Transfer Catalysts: For reactions involving an aqueous base, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of anions between phases, improving reaction kinetics.[4]

  • Catalyst Deactivation or Inefficiency:

    • Why it happens: The catalyst used at the lab scale, such as Pd(PPh₃)₄, can be expensive and have variable activity from batch to batch on a larger scale.[4] Furthermore, trace oxygen can lead to the oxidation of phosphine ligands and deactivation of the Pd(0) catalyst.

    • Troubleshooting Steps:

      • Catalyst Selection: For scale-up, consider more robust and cost-effective catalysts. Palladium on carbon (Pd/C) has been successfully used in multikilogram-scale Suzuki couplings and can often be filtered off more easily.[4] Air-stable pre-catalysts are also excellent choices as they avoid the need for in-situ catalyst formation.[3]

      • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands, such as SPhos, can confer high activity, allowing for lower catalyst loadings and even room temperature reactions for some substrates.[5]

      • Thorough Degassing: Ensure all solvents and the reactor headspace are thoroughly purged with an inert gas (Nitrogen or Argon) before adding the catalyst. Multiple vacuum/backfill cycles are essential.

  • Sub-optimal Base or Solvent System:

    • Why it happens: A base that works well on a small scale might be difficult to handle or cause solubility issues at a larger scale. For instance, solid addition of potassium tert-butoxide can cause severe exotherms, which are hard to control in a large reactor.[4]

    • Troubleshooting Steps:

      • Base Selection: Aqueous solutions of inorganic bases like K₃PO₄ or Na₂CO₃ are often preferred for scale-up due to their low cost, safety, and ease of handling.[4][5]

      • Solvent System: While ethereal solvents like DME or dioxane are common, consider higher-boiling and more industrially friendly solvents like toluene, often mixed with water or an alcohol to ensure solubility of all components.[6]

Experimental Workflow: Suzuki-Miyaura Coupling Scale-Up

Below is a generalized workflow for a robust, scalable Suzuki coupling process.

Suzuki_Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep Charge Aryl Halide & Boronic Acid to Reactor degas Inert Atmosphere: Multiple N2/Vacuum Cycles prep->degas add_solvents Add Degassed Solvents (e.g., Toluene/H2O) degas->add_solvents add_base Add Aqueous Base (e.g., K3PO4 soln) add_solvents->add_base add_catalyst Add Catalyst System (e.g., Pd(OAc)2 + SPhos) add_base->add_catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) with Efficient Agitation add_catalyst->heat monitor Monitor by HPLC/LC-MS Until Completion heat->monitor cool Cool to Room Temp monitor->cool filter_catalyst Filter off Catalyst (if heterogeneous, e.g., Pd/C) cool->filter_catalyst phase_sep Phase Separation filter_catalyst->phase_sep extract Extract Aqueous Layer with Organic Solvent phase_sep->extract wash Wash Combined Organics (Brine) extract->wash concentrate Concentrate to Crude Product wash->concentrate recrystallize Recrystallization from Suitable Solvent System concentrate->recrystallize isolate Filter and Dry Pure Product recrystallize->isolate Troubleshooting cluster_causes Potential Causes cluster_solutions_mixing Solutions for Mixing cluster_solutions_catalyst Solutions for Catalyst cluster_solutions_conditions Solutions for Conditions start Low Yield at Scale mixing Poor Mixing? start->mixing catalyst Catalyst Issue? start->catalyst conditions Sub-optimal Conditions? start->conditions agitation Increase Agitation / Improve Impeller Design mixing->agitation ptc Add Phase-Transfer Catalyst mixing->ptc robust_cat Switch to Robust Catalyst (e.g., Pd/C, Pre-catalyst) catalyst->robust_cat degas Ensure Rigorous Degassing catalyst->degas ligand Screen Ligands (e.g., SPhos) catalyst->ligand base Use Soluble Base or Aqueous Solution conditions->base solvent Optimize Solvent System (e.g., Toluene/H2O) conditions->solvent temp Verify Temperature Control conditions->temp

Sources

Validation & Comparative

A Strategic Guide to Unveiling the Biological Potential of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Validation Workflow for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigma of 5-Amino-biphenyl-2-carboxylic acid methyl ester

5-Amino-biphenyl-2-carboxylic acid methyl ester is a distinct organic molecule featuring a biphenyl scaffold, a structural motif prevalent in numerous pharmacologically active compounds.[1] Despite its intriguing structure, a thorough review of the scientific literature reveals a conspicuous absence of data regarding its biological activity. This guide, therefore, addresses this knowledge gap not by presenting existing data, but by proposing a comprehensive, multi-stage validation workflow. As senior application scientists, we recognize that the path from a novel compound to a characterized biological agent is paved with systematic and rigorous investigation. This document provides a robust, experience-driven framework for researchers to explore the potential anticancer, anti-inflammatory, and antimicrobial properties of this and other uncharacterized biphenyl derivatives.

The biphenyl moiety is considered a "privileged structure" in medicinal chemistry, known to interact with various biological targets.[2] Derivatives of biphenyl carboxylic acid have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects.[3][4] This precedent provides a logical starting point for our investigation, suggesting that 5-Amino-biphenyl-2-carboxylic acid methyl ester may harbor therapeutic potential within these domains.

This guide will delineate a tiered approach to biological validation, commencing with broad-spectrum in vitro screening and culminating in more targeted mechanistic studies. Each proposed step is accompanied by detailed protocols, the scientific rationale underpinning its selection, and suggestions for appropriate comparative compounds to benchmark performance.

Part 1: Foundational In Vitro Screening - A Broad Net for Biological Activity

The initial phase of our validation strategy employs a battery of well-established in vitro assays to efficiently screen for cytotoxic, anti-inflammatory, and antimicrobial effects. This broad-based approach is designed to identify any significant biological "hits" that will warrant a more focused investigation.

Assessment of Anticancer Activity

The biphenyl scaffold is a core component of several anticancer agents.[1] Therefore, a primary focus of our initial screening will be to assess the cytotoxic and anti-proliferative effects of 5-Amino-biphenyl-2-carboxylic acid methyl ester against a panel of human cancer cell lines.

  • Positive Control (High Potency): Doxorubicin - A well-characterized chemotherapeutic agent with broad-spectrum activity.

  • Biphenyl-based Comparator: 4',5'-methylenedioxy-(4,5,6-trimethoxy-biphenyl-2,2'-diyl)bis(methylene)dibenzoate (a simplified analog of the lignan wuweizi C) has shown potent cytotoxic effects.[5]

  • Negative Control: Vehicle (e.g., DMSO) - To control for solvent effects.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Endpoint Assays A Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, DU145) B Seed cells in 96-well plates A->B C Prepare serial dilutions of 5-Amino-biphenyl-2-carboxylic acid methyl ester D Add compound dilutions to cells C->D E Incubate for 24-72 hours D->E F MTT Assay (Metabolic Activity) E->F G LDH Release Assay (Membrane Integrity) E->G H Data Analysis (IC50 Determination) F->H G->H

Caption: Workflow for in vitro anticancer screening.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability [6]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, DU145 for prostate) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 5-Amino-biphenyl-2-carboxylic acid methyl ester in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the culture medium in the wells with the medium containing the test compound or controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

b) Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity [7]

  • Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Evaluation of Anti-inflammatory Potential

Biphenyl derivatives are known to possess anti-inflammatory properties, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs).[4][8] We will investigate the potential of 5-Amino-biphenyl-2-carboxylic acid methyl ester to modulate inflammatory responses in a cellular model.

  • Positive Control: Dexamethasone or Indomethacin - Potent anti-inflammatory agents.

  • Biphenyl-based Comparator: Fenbufen - A known NSAID with a biphenyl structure.[1]

  • Negative Control: Vehicle (e.g., DMSO).

G cluster_0 Macrophage Culture cluster_1 Measure Inflammatory Mediator A Culture RAW 264.7 macrophages B Seed cells in 96-well plates A->B C Pre-treat with Test Compound (1 hour) B->C D Stimulate with LPS (Lipopolysaccharide) C->D E Incubate for 24 hours D->E F Griess Assay for Nitric Oxide (NO) E->F G Data Analysis (IC50 for NO Inhibition) F->G

Caption: Workflow for in vitro anti-inflammatory assay.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells and seed them into 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 5-Amino-biphenyl-2-carboxylic acid methyl ester for 1 hour.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Acquisition: Read the absorbance at 540 nm.

  • Analysis: Determine the inhibitory effect of the compound on NO production and calculate the IC₅₀ value.

Antimicrobial Susceptibility Testing

The structural diversity of biphenyl derivatives has also led to their exploration as antimicrobial agents.[9][10] A preliminary screen against a panel of pathogenic bacteria and fungi will reveal any potential in this area.

  • Positive Controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal).

  • Biphenyl-based Comparator: (S)-3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid has demonstrated antibacterial activity.[11]

  • Negative Control: Vehicle (e.g., DMSO).

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Perform serial two-fold dilutions of 5-Amino-biphenyl-2-carboxylic acid methyl ester in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Part 2: Mechanistic Elucidation and Comparative Analysis

Should the initial screening yield positive results in any of the three areas, the next logical step is to delve deeper into the mechanism of action and perform a more detailed comparative analysis.

For Promising Anticancer "Hits"
  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Assays: Employ techniques such as Annexin V/Propidium Iodide staining to quantify the induction of apoptosis.

  • Western Blot Analysis: Investigate the modulation of key signaling proteins involved in cell proliferation and apoptosis (e.g., caspases, Bcl-2 family proteins, cyclins).

For Promising Anti-inflammatory "Hits"
  • Cytokine Profiling: Use ELISA or multiplex assays to measure the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.[12]

  • COX Enzyme Inhibition Assays: Determine if the compound directly inhibits COX-1 and/or COX-2 enzymes, a common mechanism for NSAIDs.[13]

For Promising Antimicrobial "Hits"
  • Time-Kill Assays: To determine if the compound is bactericidal or bacteriostatic.

  • Mechanism of Action Studies: Investigate potential mechanisms such as cell membrane disruption or inhibition of nucleic acid or protein synthesis.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison of IC₅₀ values, MICs, and other relevant metrics.

Table 1: Hypothetical In Vitro Screening Results for 5-Amino-biphenyl-2-carboxylic acid methyl ester

Assay TypeCell Line / MicroorganismTest Compound IC₅₀ / MIC (µM)Comparator 1 IC₅₀ / MIC (µM)Comparator 2 IC₅₀ / MIC (µM)
Anticancer MCF-7 (Breast Cancer)[Experimental Value]Doxorubicin: [Value]Biphenyl Analog: [Value]
A549 (Lung Cancer)[Experimental Value]Doxorubicin: [Value]Biphenyl Analog: [Value]
Anti-inflammatory RAW 264.7 (NO Inhibition)[Experimental Value]Dexamethasone: [Value]Fenbufen: [Value]
Antimicrobial S. aureus[Experimental Value]Ciprofloxacin: [Value]Biphenyl Analog: [Value]
E. coli[Experimental Value]Ciprofloxacin: [Value]Biphenyl Analog: [Value]
C. albicans[Experimental Value]Fluconazole: [Value]Biphenyl Analog: [Value]

Conclusion: A Roadmap for Discovery

While the biological activity of 5-Amino-biphenyl-2-carboxylic acid methyl ester remains to be elucidated, this guide provides a scientifically rigorous and experimentally sound roadmap for its comprehensive validation. By systematically applying the proposed workflows, researchers can efficiently screen for potential therapeutic properties, identify promising lead compounds, and lay the groundwork for more advanced preclinical development. The inherent value of the biphenyl scaffold in medicinal chemistry strongly suggests that such an investigation is a worthwhile endeavor, potentially uncovering a novel agent with significant biological activity.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Dighe, S. U., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 12, 706995. [Link]

  • Guo, L. P., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Current Issues in Molecular Biology, 44(9), 4087-4099. [Link]

  • ResearchGate. (n.d.). Anticancer efficacy of biphenyl-based compounds in published research studies. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228. [Link]

  • ResearchGate. (n.d.). Some biologically active biphenyl derivatives. [Link]

  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • Antibiotics. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

  • Sharma, J., et al. (2012). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 62(6), 272-277. [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. [Link]

  • Kumar, P., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. European Journal of Medicinal Chemistry, 45(11), 5134-5139. [Link]

  • Fiebig, H. H., & Burger, A. M. (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Anticancer Drug Development Guide (pp. 139-166). Humana Press. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Chen, I. J., et al. (2012). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Molecules, 17(10), 11562–11575. [Link]

  • Sini, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5693. [Link]

  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]

  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]

  • Antibiotics. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

  • Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 101. [Link]

  • MDPI. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. [Link]

  • Glavaš, M., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(23), 7249. [Link]

  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • National Institutes of Health. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. [Link]

Sources

A Comparative Analysis of Linker Technologies: Evaluating a Novel Biphenyl-Based Linker Against Clinically Validated Platforms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success. Its design dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the conjugate. This guide provides an in-depth comparison of a conceptual linker derived from 5-Amino-biphenyl-2-carboxylic acid with two clinically significant linkers: the pH-sensitive CL2A linker and the enzyme-cleavable Val-Cit-PABC linker.

Introduction to Linker Technology in Targeted Conjugates

An ideal linker must maintain a stable connection between the antibody and the cytotoxic payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[1] Upon reaching the target cell, the linker must facilitate the efficient and specific release of the active payload.[1] Linkers are broadly categorized as cleavable or non-cleavable, with cleavable linkers being designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as changes in pH or the presence of specific enzymes.[][3][4][5]

This guide will explore the potential utility of a rigid, aromatic biphenyl-based linker and contrast its projected properties with the flexible, hydrophilic CL2A linker and the well-characterized Val-Cit dipeptide linker.

The Linkers in Focus: A Structural Overview

For the purpose of this comparative analysis, we propose a hypothetical linker constructed from 5-Amino-biphenyl-2-carboxylic acid. This linker is characterized by a rigid biphenyl core. The amino group offers a conjugation point for a payload, while the carboxylic acid can be activated to react with the targeting antibody.

The CL2A linker is a key component of the FDA-approved ADC, sacituzumab govitecan.[6][7] It is a pH-sensitive linker designed for the controlled release of the topoisomerase inhibitor, SN-38.[8][][10] Key features include a polyethylene glycol (PEG) spacer to enhance water solubility and a carbonate bond that is hydrolyzed under the acidic conditions of the lysosome, leading to payload release.[7][8]

The valine-citrulline (Val-Cit) dipeptide linker is one of the most widely used enzyme-cleavable linkers in ADCs, including the approved drug brentuximab vedotin. This linker is stable in the bloodstream but is efficiently cleaved by cathepsin B, an enzyme that is upregulated in the lysosomes of many tumor cells. The cleavage event is followed by the self-immolation of the p-aminobenzyl carbamate (PABC) spacer to release an unmodified payload.

Comparative Analysis of Linker Properties

The choice of linker has a profound impact on the overall properties and performance of a bioconjugate. The following table summarizes the anticipated and known properties of the three linkers.

PropertyConceptual Biphenyl-Based LinkerCL2A LinkerVal-Cit-PABC Linker
Backbone Rigid, aromaticFlexible, hydrophilic (PEG)Flexible, peptide-based
Cleavage Mechanism N/A (requires incorporation of a cleavable moiety)pH-sensitive (hydrolysis of carbonate)Enzymatic (Cathepsin B cleavage)
Solubility Potentially low due to hydrophobic biphenyl coreHigh due to PEG spacerModerate, can be influenced by payload
Stability in Circulation High (rigid core)HighHigh (stable peptide bond)
Potential for Bystander Effect Dependent on incorporated cleavage mechanismYes (pH-dependent release can occur in tumor microenvironment)Yes (released payload can diffuse to neighboring cells)
Drug-to-Antibody Ratio (DAR) May be limited by aggregation due to hydrophobicityHigh (up to 8)Typically 2-4
In-Depth Discussion of Linker Characteristics

The rigid biphenyl core of our conceptual linker would offer a well-defined spatial separation between the antibody and the payload. This rigidity could potentially influence the binding affinity of the antibody to its target antigen by preventing unfavorable interactions between the payload and the antibody's antigen-binding site. However, this lack of flexibility might also sterically hinder the interaction of the payload with its intracellular target.

In contrast, the flexible nature of the PEG spacer in the CL2A linker and the peptide backbone of the Val-Cit linker allows for greater conformational freedom. This can be advantageous in facilitating the proper orientation of the payload for its biological activity upon release.

A significant challenge in ADC development is the propensity for aggregation, often driven by the hydrophobicity of the payload and linker. The biphenyl core is inherently hydrophobic, which could lead to challenges with aqueous solubility and an increased risk of aggregation, especially at higher drug-to-antibody ratios (DAR).

The CL2A linker effectively mitigates this issue through the incorporation of a hydrophilic PEG spacer, which improves the overall solubility of the ADC and allows for a higher DAR without significant aggregation.[8] The Val-Cit linker has intermediate properties; while the peptide is relatively polar, highly hydrophobic payloads can still lead to aggregation.

The proposed biphenyl-based linker, in its basic form, is non-cleavable. To be effective in many therapeutic contexts, it would require the incorporation of a cleavable moiety. This modularity could be an advantage, allowing for the introduction of various release mechanisms (e.g., pH-sensitive, enzyme-cleavable, or reducible bonds) to tailor the linker to a specific payload and target.

The CL2A linker's pH-sensitive carbonate bond provides a distinct advantage for payloads that are active in the acidic environment of endosomes and lysosomes.[8] This mechanism is independent of the enzymatic activity within the cell. The Val-Cit linker's reliance on cathepsin B activity makes it highly specific to the lysosomal compartment of tumor cells, where this enzyme is abundant.

Experimental Evaluation of Linker Performance

To validate the performance of any new linker, a series of standardized in vitro and in vivo experiments are essential. The following protocols outline key assays for comparing linker stability and cleavage.

Objective: To assess the stability of the linker and the extent of premature payload release in human plasma.

Methodology:

  • Incubate the ADC (e.g., 1 mg/mL) in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, and 72 hours).

  • Quench the samples by adding an excess of cold acetonitrile to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload and intact ADC.

  • Calculate the percentage of intact ADC remaining at each time point to determine the linker's plasma half-life.

G cluster_0 In Vitro Plasma Stability Workflow Start Incubate ADC in Human Plasma at 37°C Timepoints Collect Aliquots at Various Time Points Start->Timepoints Quench Quench with Cold Acetonitrile Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % Intact ADC Analyze->Calculate End Determine Plasma Half-life Calculate->End

Workflow for in vitro plasma stability assay.

Objective: To evaluate the efficiency of payload release in a simulated lysosomal environment.

Methodology:

  • Prepare a lysosomal extract from a relevant cancer cell line.

  • Incubate the ADC with the lysosomal extract at 37°C and a pH of 4.5-5.0.

  • For enzyme-cleavable linkers, ensure the presence of necessary co-factors (e.g., DTT for cathepsin B activity).

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Analyze the samples by LC-MS/MS to quantify the released payload.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

G cluster_1 Lysosomal Cleavage Assay Workflow Start Incubate ADC with Lysosomal Extract (pH 4.5-5.0) Timepoints Collect Aliquots at Various Time Points Start->Timepoints Quench Stop Reaction with Quenching Solution Timepoints->Quench Analyze Quantify Released Payload by LC-MS/MS Quench->Analyze End Determine Cleavage Kinetics Analyze->End

Workflow for lysosomal cleavage assay.
Conclusion and Future Perspectives

The comparative analysis reveals that while a conceptual linker based on 5-Amino-biphenyl-2-carboxylic acid could offer the advantage of a rigid and well-defined structure, it would likely present significant challenges in terms of solubility and potential for aggregation. The successful development of such a linker would necessitate the incorporation of hydrophilic moieties and a carefully selected cleavable unit to balance its inherent hydrophobicity.

The CL2A and Val-Cit-PABC linkers, through their clever design, have successfully addressed many of the challenges in ADC development. The CL2A linker's use of a PEG spacer to confer hydrophilicity and a pH-sensitive trigger for payload release represents a robust strategy for delivering payloads like SN-38. The Val-Cit-PABC linker remains a gold standard for enzyme-cleavable systems due to its high stability in circulation and specific cleavage by lysosomal proteases.

Future innovations in linker technology will likely focus on the development of novel cleavage strategies that are highly specific to the tumor microenvironment, as well as the design of linkers that can carry multiple payloads to enhance therapeutic efficacy. The exploration of new linker backbones, including rigid aromatic structures, will continue, but their success will be contingent on addressing the fundamental requirements of stability, solubility, and efficient payload release.

References

  • Representation of structure of the CL2A linker used to bind SN-38 to... - ResearchGate. [Link]

  • Representation of structure of the CL2A linker used to bind SN-38 to... - ResearchGate. [Link]

  • Linker Stability Enhances Efficacy of Antibody-SN-38 - ADC Review. [Link]

  • Sacituzumab govitecan: Antibody-drug conjugate in triple negative breast cancer and other solid tumors - PMC - NIH. [Link]

  • Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC - NIH. [Link]

  • ADC Case Study-Custom Synthesis of ADC Linker-payload SET | PDF - Slideshare. [Link]

  • Guest Post — Antibody-Drug Conjugates: Further Patents on Linkers. [Link]

  • US20240207429A1 - Linkers, drug linkers and conjugates thereof and methods of using the same - Google P
  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. [Link]

  • WO2018218004A1 - Linkers for antibody drug conjugates - Google P
  • DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PubMed. [Link]

  • US20150352224A1 - Antibody-drug conjugate produced by binding through linker having hydrophilic structure - Google P
  • Biphenyl compounds useful as muscarinic receptor antagonists - Patent US-8017783-B2. [Link]

  • labetuzumab govitecan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Chemical structures of linkers for antibody–drug conjugation. (A) SMCC... - ResearchGate. [Link]

  • Linkers for ADCs - NJ Bio, Inc. [Link]

  • Linkers in Antibody-Drug Conjugates - Creative Biolabs. [Link]

Sources

A Comparative Guide to the Synthesis and Biological Activity of 5-Amino-biphenyl-2-carboxylic Acid Methyl Ester Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the synthesis and biological activities of 5-Amino-biphenyl-2-carboxylic acid methyl ester analogs. Designed for researchers and drug development professionals, it offers objective analysis, supporting experimental data, and detailed protocols to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Versatile Biphenyl Scaffold

Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Their rigid, yet conformationally flexible, nature allows for precise spatial orientation of functional groups, making them ideal scaffolds for interacting with biological targets. The 5-Amino-biphenyl-2-carboxylic acid core, in particular, has garnered significant attention due to the diverse pharmacological activities exhibited by its analogs, including anticancer, antifungal, and anti-inflammatory properties.[1][3][4] This guide will explore the synthetic routes to access these analogs and compare their biological performance, providing a framework for rational drug design.

Part 1: Comparative Synthesis Strategies

The construction of the 5-Amino-biphenyl-2-carboxylic acid methyl ester scaffold and its analogs primarily relies on two key transformations: the formation of the biaryl bond and the introduction or modification of the amino and carboxyl functionalities.

Core Synthesis: The Suzuki-Miyaura Coupling

The most prevalent and versatile method for constructing the biphenyl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the coupling of an aryl halide with an arylboronic acid. The choice of starting materials allows for the introduction of a wide array of substituents on either phenyl ring, providing a modular approach to building a library of analogs.

The causality behind choosing the Suzuki coupling lies in its high tolerance for various functional groups, generally good yields, and commercially available starting materials. The reaction typically employs a Palladium(0) catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ in a mixed solvent system (e.g., 1,4-dioxane and water).[1]

SynthesisWorkflow A Aryl Halide (e.g., Methyl 2-bromo-5-nitrobenzoate) C Suzuki-Miyaura Coupling A->C B Arylboronic Acid (e.g., Phenylboronic acid) B->C D Nitro-Biphenyl Ester Intermediate C->D Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 80°C E Nitro Group Reduction D->E e.g., SnCl₂/HCl or H₂/Pd-C F Final Product 5-Amino-biphenyl-2-carboxylic acid methyl ester E->F

Caption: General workflow for the synthesis of the target scaffold.

Esterification and Functional Group Interconversion

The methyl ester functionality is typically introduced either at the beginning of the synthesis (by using an esterified starting material) or by esterification of the corresponding carboxylic acid. Common methods for esterification include:

  • Fischer Esterification: Reacting the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄).[3]

  • Alkylation: Using alkyl halides in the presence of a base.[3]

  • TMSCl/Methanol System: A convenient and mild method for preparing methyl esters from amino acids at room temperature.[5]

The amino group is commonly introduced by the reduction of a nitro group, which is a readily available functional group on commercial starting materials. This reduction can be achieved using various reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).

Comparison of Synthetic Routes
MethodKey ReagentsAdvantagesDisadvantagesReferences
Suzuki Coupling Aryl halide, Arylboronic acid, Pd catalyst, BaseHigh functional group tolerance, modular, good yields.Cost of palladium catalyst, potential for side reactions with sensitive substrates.[1]
Fischer Esterification Carboxylic acid, Alcohol, Acid catalystInexpensive reagents, simple procedure.Requires excess alcohol, reaction is reversible, may not be suitable for acid-sensitive substrates.[3]
Esterification via Alkyl Halide Carboxylic acid, Alkyl halide, BaseGood for more complex alcohols, generally high yielding.Alkyl halides can be toxic/lachrymatory.[3]
Nitro Group Reduction Nitro-compound, Reducing agent (e.g., SnCl₂, H₂)High yielding, well-established reaction.Requires careful handling of reagents (e.g., flammable H₂ gas).N/A
Detailed Experimental Protocol: Synthesis of a Biphenyl Carboxylic Acid Analog via Suzuki Coupling

This protocol is adapted from a generalized procedure for the synthesis of biphenyl carboxylic acids.[1]

Objective: To synthesize 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid.

Materials:

  • 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq)

  • Phenylboronic acid (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Addition of Reagents: To the solution, add phenylboronic acid (1.0 eq) and K₂CO₃ (1.0 eq).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.2 eq) to the mixture.

  • Reaction: Equip the flask with a condenser and stir the reaction mixture at 80°C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography using an ethyl acetate/petroleum ether solvent system to yield the final product.[1]

Part 2: Biological Activity & Structure-Activity Relationship (SAR)

Analogs of the 5-Amino-biphenyl-2-carboxylic acid scaffold have demonstrated a wide spectrum of biological activities. Understanding the relationship between chemical structure and biological function is critical for optimizing lead compounds.

Comparative Biological Performance

The biphenyl scaffold has been explored for various therapeutic applications. The following table summarizes the activities of representative analogs.

Compound ClassBiological ActivityKey FindingsIC₅₀/MIC ValuesReferences
Biphenyl Carboxylic AcidsAnticancer (Breast Cancer)Benzyloxy substituted analog 3j and unsubstituted analog 3a showed potent activity against MCF-7 and MDA-MB-231 cell lines.3j : 9.92 µM (MCF-7), 9.54 µM (MDA-MB-231)3a : 10.14 µM (MCF-7), 10.78 µM (MDA-MB-231)[1]
Biphenyl-4-Carboxylic Acid EstersAntifungal (Candida spp.)Ethyl and decanoyl esters showed the highest bioactivity. Bulky groups near the ester function were beneficial.512 - 1024 µg/mL[3]
Halogenated Biphenyl Carboxylic Acid DerivativesAntiresorptive (Osteoporosis)Compound ABD350 prevented ovariectomy-induced bone loss without inhibiting bone formation.1.3 µM (osteoclast formation)[6]
Biphenyl-4-carboxylic acid amidesAnti-inflammatoryHalogen substitutions on the aromatic rings enhanced anti-inflammatory effects.Not specified[4]
Structure-Activity Relationship (SAR) Analysis

The collected data reveals several key SAR trends for this class of compounds.

  • The Carboxylic Acid/Ester Group: The carboxylic acid moiety is often crucial for activity, potentially acting as a hydrogen bond donor or forming a salt bridge with the biological target.[7] Its esterification can sometimes lead to a complete loss of activity, but in other cases, like the antifungal esters, it is essential for bioactivity, suggesting its role might be target-dependent.[3][7]

  • Substituents on the Biphenyl Rings: The nature and position of substituents on the phenyl rings significantly modulate activity. For instance, in anticancer analogs, a benzyloxy group at the 4'-position led to the most potent compound.[1] In anti-inflammatory analogs, halogen substitutions were found to enhance activity.[4]

  • The Amino Group: While less explored in the provided literature for this specific scaffold, the amino group offers a key point for modification. It can be acylated or alkylated to probe interactions with the target protein, potentially improving binding affinity or pharmacokinetic properties.

SAR cluster_0 Structure-Activity Relationship (SAR) Insights A Ring A Substituents: - Halogenation can enhance  anti-inflammatory activity.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGh7olfTbayCrAQuMsTws7smTJs0IFycW85ji3bz7oUFBTxFkKJrol66QWMNXMUloMKTZLkLWnrSq1N1zmdxO9wQf-Q8YeyOVPS2LvUSqXrFHTvRwzi_m1-qdBIkCWqIuB6kOtB17DAvtySEPQvo3ukojanU-lX153PPCqf0H8hxzn_bcFqflr5EZ3GRRzA-M5U2wpIfxNysz-ew4HgoA%3D%3D)] B Amino Group (NH₂): - Key point for derivatization  (acylation, alkylation) to  modulate properties. C Carboxyl/Ester Group (COOR): - Often crucial for activity (H-bonding). - Esterification can either abolish  or be required for activity depending  on the target.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5107q0zJ7P48T8MhLB-PQJvO8x1yCNE2M8uFFm3VgRjKvcRO95Z4SjW5l_al1jh_WpIS3oxZyCBjdk1sVXpB5o9QMKsF6Mxt5OrQEWEF2UUeiiV657NVF8xzTrM_IcRhNt3lrHqHOlY3Y4VWNPzTNUbR537U0AdrswAvWKUIZI1YCsxfMyoOzSKs0HeclMiilYm_xnUnbZeXAunO8)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0c-M-EAcrGqS4H2m04e0ZMDgAZTrTF-OYnwBhDoB6Cxof_r7mEnwzirtgGizqRrioop_tT2Pd9UJDiwE9YIyg0Q5063g3GVaEcTb4ye_IJgxdbMGH86EPb7OoFubN5nYqLx-tcQkWvu7Or3p7FrrhAseSLhY0gF477Gc%3D)] D Ring B Substituents: - Benzyloxy group at 4' position  enhances anticancer activity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxm-InNPMIpUZFis7rK-v9xHAWiz7K5wauHEW8FJ9MUiR1zGJbQRA5nvdmE2DPrtnGBrWY5UdrnR5T-aO8us1gltU9lRDLUluGcjX2dANXJjcHr2JrIU18-0RJ5YxYAWbaPCp_kB6cduxWTXFd5jDyP9447w98kCyHhNyQv_sdERka5nEunpoKuw%3D%3D)] Core Core Scaffold Core->A Core->B Core->C Core->D

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for 5-Amino-biphenyl-2-carboxylic acid methyl ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous testing and validation. The 5-Amino-biphenyl-2-carboxylic acid methyl ester framework represents a privileged structure in medicinal chemistry, with derivatives showing potential across a spectrum of therapeutic areas including oncology, inflammation, and metabolic diseases.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of in vitro assays crucial for the validation of this chemical series. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to make informed decisions in your research.

The Rationale for a Multi-Assay Approach

No single in vitro assay can fully capture the biological complexity of a novel compound's activity. A well-designed validation strategy employs a tiered approach, starting with broad assessments of cytotoxicity and then moving towards more specific, mechanism-of-action-elucidating assays. This ensures a comprehensive understanding of a compound's therapeutic potential and potential liabilities.

Tier 1: Foundational Cytotoxicity Assessment

Before exploring specific therapeutic activities, it is paramount to establish the cytotoxic profile of your 5-Amino-biphenyl-2-carboxylic acid methyl ester derivatives. This initial screen determines the concentration range for subsequent, more sensitive assays and provides a preliminary indication of the therapeutic window.

Comparative Analysis of Cytotoxicity Assays
Assay PrincipleMethodAdvantagesDisadvantagesTypical IC50 Range for Biphenyl Derivatives (MCF-7 cells)
Metabolic Activity MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Inexpensive, high-throughput, well-established.[5][6][7]Indirect measure of viability, can be affected by metabolic changes unrelated to cell death.8.4 µM - 10.14 µM[1][2][7]
Membrane Integrity LDH (Lactate Dehydrogenase) ReleaseMeasures cell death directly, amenable to high-throughput screening.Less sensitive than metabolic assays, timing is critical.Data not available for direct comparison
DNA Content CyQUANT®Highly sensitive, accurate for cell proliferation, resistant to artifacts from metabolic changes.More expensive than MTT, requires cell lysis.Data not available for direct comparison

Expert Insight: The MTT assay is a robust and cost-effective starting point for most academic and early-stage drug discovery labs.[7] Its simplicity and scalability make it ideal for screening a large number of derivatives to identify initial hits. However, be mindful that compounds affecting cellular metabolism can produce misleading results. For this reason, hits identified through MTT should be confirmed with an orthogonal method, such as an LDH release assay, which directly measures cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is optimized for adherent cancer cell lines such as MCF-7 or MDA-MB-231.[1][2]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Your 5-Amino-biphenyl-2-carboxylic acid methyl ester derivatives (stock solutions in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of your compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]

Tier 2: Mechanism-of-Action Assays

Once you have identified derivatives with interesting cytotoxic profiles, the next step is to investigate their mechanism of action. Based on the known biological activities of biphenyl carboxylic acid derivatives, we will explore assays for anti-inflammatory, anti-cancer, and metabolic targets.[1][2][3][4]

Anti-Inflammatory Activity

Many biphenyl derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8]

Assay TargetMethodAdvantagesDisadvantages
Protein Denaturation In vitro protein denaturation assaySimple, rapid, and cost-effective initial screen for anti-inflammatory potential.[9]Non-specific, does not identify the molecular target.
COX-2 Inhibition COX-2 inhibition assay (in vitro or cell-based)Specific for a key inflammatory enzyme, allows for determination of selectivity over COX-1.[8]More complex and expensive than the protein denaturation assay.

Expert Insight: The in vitro protein denaturation assay is a useful preliminary screen.[9] However, for a more definitive assessment of anti-inflammatory potential, a COX-2 inhibition assay is recommended. Demonstrating selectivity for COX-2 over COX-1 is a critical step in developing safer anti-inflammatory drugs.

This protocol provides a general framework for a fluorescence-based COX-2 inhibition assay.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Your test compounds

  • Assay buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Incubation: In a 96-well plate, add your test compounds at various concentrations to the assay buffer.

  • Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a short period to allow for compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the fluorometric probe.

  • Fluorescence Measurement: Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.

The NF-κB signaling pathway is a central regulator of inflammation.[10][11] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK TLR4->IKK 2. Signal Transduction IkB IκB IKK->IkB 3. Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus 4. Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Biphenyl_Derivative Biphenyl Derivative Biphenyl_Derivative->IKK Inhibition NFkB_n NF-κB NFkB_n->Genes 5. Transcription

Caption: Inhibition of the NF-κB signaling pathway by a biphenyl derivative.

Anticancer Activity

Biphenyl carboxylic acid derivatives have shown promise as anticancer agents, with some acting as inhibitors of cyclin-dependent kinases (CDKs).[12][13]

Anticancer_Workflow Start Start: Biphenyl Derivative Library Cytotoxicity Tier 1: Cytotoxicity Screening (MTT, LDH) Start->Cytotoxicity Hit_ID Hit Identification (IC50 < 10 µM) Cytotoxicity->Hit_ID Cell_Cycle Tier 2: Cell Cycle Analysis (Flow Cytometry) Hit_ID->Cell_Cycle Active Compounds Target_ID Tier 3: Target Identification (CDK Inhibition Assay) Cell_Cycle->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt

Caption: A typical workflow for identifying anticancer biphenyl derivatives.

Metabolic Disease Targets

Urate transporter 1 (URAT1) is a validated target for the treatment of hyperuricemia and gout. Some biphenyl carboxylic acids have been identified as potent URAT1 inhibitors.

MethodSubstrateAdvantagesDisadvantages
Radioisotope-labeled uric acid uptake [¹⁴C]-uric acidHigh sensitivity, direct measure of uric acid transport.[14]Requires handling of radioactive materials, costly.[14]
Fluorescence-based 6-carboxyfluorescein (6-CFL)Non-radioactive, convenient, high-throughput.[15]Indirect measure of uric acid transport.
LC-MS/MS Non-labeled uric acidHighly selective and sensitive, uses the natural substrate.[14]Lower throughput, requires specialized equipment.

Expert Insight: For high-throughput screening of a large library of derivatives, the fluorescence-based assay using 6-CFL is a practical and efficient choice.[15] Hits from this screen should then be validated using a more direct method, such as the radioisotope-labeled uric acid uptake assay or an LC-MS/MS-based approach, to confirm their activity on the natural substrate.

Microsomal triglyceride transfer protein (MTP) is essential for the assembly of lipoproteins. Inhibition of MTP is a strategy for lowering cholesterol and triglyceride levels.[16]

This assay measures the transfer of a fluorescently labeled lipid by MTP.[17][18][19]

Materials:

  • Purified MTP or cellular homogenate

  • Donor vesicles with a quenched fluorescent lipid (e.g., NBD-triolein)

  • Acceptor vesicles

  • Assay buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Incubation: Incubate varying concentrations of your test inhibitor with the MTP source for 15-30 minutes at 37°C.[17]

  • Reaction Start: Add the donor and acceptor vesicles to initiate the lipid transfer reaction.

  • Fluorescence Reading: Measure the increase in fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in the presence of the test compound to a vehicle-treated control and determine the IC50 value.[18]

Ensuring Trustworthiness: The Pillars of Assay Validation

For your data to be reliable and reproducible, each assay must be rigorously validated. The key validation parameters to consider are:

  • Specificity: The ability of the assay to measure the analyte of interest without interference from other components in the sample.

  • Linearity and Range: The concentration range over which the assay response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the coefficient of variation (CV%).

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The in vitro validation of 5-Amino-biphenyl-2-carboxylic acid methyl ester derivatives requires a systematic and multi-faceted approach. By starting with broad cytotoxicity profiling and progressing to specific, mechanism-of-action-based assays, researchers can build a comprehensive understanding of their compounds' biological activities. The choice of assay should be guided by a balance of throughput, cost, and the specific biological question being addressed. Rigorous validation of each assay is non-negotiable and forms the bedrock of trustworthy and impactful drug discovery research.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound.
  • Li, J., et al. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. PubMed. [Link]

  • Anonymous. (n.d.). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. SpringerLink.
  • ResearchGate. (n.d.). Schematic illustrations of cell-based methods for evaluation of URAT1 inhibitors.
  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • BenchChem. (n.d.). Potential Therapeutic Targets of 3-biphenyl-4'-fluoro-acetic Acid: A Technical Guide.
  • Anonymous. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • MDPI. (n.d.). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • BenchChem. (2025). A Head-to-Head Comparison of Novel Microsomal Triglyceride Transfer Protein (MTP) Inhibitors.
  • ACS Publications. (n.d.). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry.
  • BenchChem. (2025). A Head-to-Head Comparison: Synthetic vs. Natural Compounds for Microsomal Triglyceride Transfer Protein (MTP) Inhibition.
  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review.
  • ResearchGate. (n.d.). Cell-based urate transport assay with 293A cells transiently expressing....
  • MDPI. (n.d.). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling.
  • BenchChem. (n.d.). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Bentham Science. (n.d.). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2020). (PDF) SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI-INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES.
  • PubMed. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Bentham Science. (n.d.). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors.
  • ResearchGate. (2025). Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening.
  • National Center for Biotechnology Information. (2022). Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. PMC.
  • National Center for Biotechnology Information. (2021). An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein. PMC.
  • ResearchGate. (2025). (PDF) Signaling Pathways In Inflammation And Anti-Inflammatory Therapies.
  • National Center for Biotechnology Information. (n.d.). Recent advances in anti-inflammation via AMPK activation.
  • ResearchGate. (2025). Signaling Pathways in Inflammation and Anti-inflammatory Therapies.
  • ResearchGate. (2023). Hybridization Synthesis and Anticancer Activity Test of New Carboxylic Acid Derivatives by In-Silico and In-Vitro.
  • PubMed. (n.d.). Signaling Pathways in Inflammation and Anti-inflammatory Therapies.
  • Medscape. (n.d.). Treating Hypertriglyceridemia: MTP Inhibition.
  • National Center for Biotechnology Information. (n.d.). New approaches to target microsomal triglyceride transfer protein.
  • Spandidos Publications. (2023). Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review).

Sources

A Comparative Guide for Medicinal Chemists: Biphenyl vs. Benzanilide Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug design, the linker, a seemingly simple structural bridge, plays a pivotal role in defining a molecule's overall properties and efficacy. It is the architectural element that dictates the spatial relationship between pharmacophores, influences physicochemical characteristics, and can be a critical determinant of metabolic fate. Among the vast arsenal of linkers available to medicinal chemists, rigid aromatic scaffolds are frequently employed to impart conformational constraint and explore defined vectors in chemical space. This guide provides an in-depth comparative analysis of two ubiquitous rigid linkers: biphenyl and benzanilide.

Through a detailed examination of their structural nuances, impact on molecular properties, synthetic accessibility, and metabolic stability, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make rational, data-driven decisions in their molecular design campaigns.

Part 1: Structural and Conformational Analysis: The Foundation of Function

The fundamental difference between biphenyl and benzanilide linkers lies in the nature of the bond connecting their two aryl rings. This single distinction—a carbon-carbon single bond versus an amide bond—initiates a cascade of conformational and physicochemical consequences.

The Biphenyl Linker: A Twisted Embrace

The biphenyl scaffold consists of two phenyl rings joined by a C-C single bond. Rotation around this bond is possible, but not without penalty. The conformation of an unsubstituted biphenyl is a delicate equilibrium between two opposing forces: the steric repulsion between the hydrogen atoms at the ortho positions (2, 2', 6, and 6'), which favors a twisted, non-planar arrangement, and π-conjugation between the rings, which favors planarity.[1][2]

The result is a twisted conformation with a dihedral angle (the angle between the planes of the two rings) of approximately 45° in its lowest energy state.[3] This inherent twist is a defining characteristic, preventing the molecule from adopting a fully planar structure. When the ortho positions are substituted with bulky groups, rotation around the central C-C bond can become so restricted that isolable enantiomers, known as atropisomers, can result.[3][4]

The Benzanilide Linker: A Planar Core with Restricted Rotation

In contrast, the benzanilide linker features an amide bond (-CO-NH-) connecting the two phenyl rings. Due to resonance, the C-N amide bond possesses significant partial double-bond character, which severely restricts its rotation. This results in a largely planar amide unit that preferentially adopts an E (trans) conformation.[5][6]

While the central amide bond is rigid, rotation can still occur around the Ar-CO and Ar-N single bonds. Similar to substituted biphenyls, significant steric hindrance from ortho-substituents can lead to restricted rotation around the Ar-N axis, giving rise to axial chirality.[6][7] N-alkylation of the amide nitrogen further influences its conformational preferences, often favoring a "folded" conformation where the aryl rings are cis relative to each other about the amide bond.[6]

G cluster_0 Biphenyl Linker cluster_1 Benzanilide Linker Biphenyl Key Feature: C-C Bond Rotation Dihedral Angle: ~45° Biphenyl_img Benzanilide Key Feature: Planar Amide Bond Restricted C-N Rotation Benzanilide_img

Caption: Core structural differences between biphenyl and benzanilide linkers.

Comparative Summary of Conformational Properties
PropertyBiphenyl LinkerBenzanilide Linker
Connecting Bond C-C Single BondAmide Bond (-CO-NH-)
Key Rotational Freedom Rotation around C-C bondRotation around Ar-CO and Ar-N bonds
Core Structure Non-planar, twistedRigid, planar amide core
Typical Dihedral Angle ~45° (unsubstituted)[3]Amide bond is planar (~180°)
Rotational Energy Barrier Low (can be high with bulky ortho groups)High for C-N amide bond; lower for Ar-N/Ar-CO
Potential for Atropisomerism Yes, with ortho-substitution[3][4]Yes, with ortho-substitution[6][7]

Part 2: Impact on Physicochemical Properties

The choice between a biphenyl and a benzanilide linker has profound implications for a molecule's physicochemical profile, directly influencing critical drug-like properties such as solubility, polarity, and hydrogen bonding capacity.

  • Polarity and Hydrogen Bonding: The biphenyl linker is purely hydrocarbon-based, making it non-polar and hydrophobic. It can participate in π-π stacking interactions but cannot act as a hydrogen bond donor or acceptor.[8] The benzanilide linker, however, introduces significant polarity via the amide functional group. The amide contains a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen), dramatically increasing the molecule's capacity to interact with water and biological targets.

  • Solubility: The hydrophobicity of the biphenyl linker can contribute to poor aqueous solubility, a common challenge in drug development. Conversely, the hydrogen bonding capabilities of the benzanilide linker can enhance aqueous solubility, although the overall effect is context-dependent and influenced by the rest of the molecule.

  • Molecular Shape: The twisted nature of the biphenyl linker creates a three-dimensional structure that can be advantageous for disrupting protein-protein interactions or fitting into non-planar binding pockets. The inherent planarity of the benzanilide's amide core imparts a more rigid, defined geometry that can be ideal for positioning substituents in a specific planar orientation.

Comparative Summary of Physicochemical Properties
PropertyBiphenyl LinkerBenzanilide Linker
Polarity Non-polar / HydrophobicPolar
Hydrogen Bond Donor NoYes (1)
Hydrogen Bond Acceptor NoYes (1)
General Solubility Trend Tends to decrease aqueous solubilityCan increase aqueous solubility
Key Interactions π-π stacking, hydrophobic interactionsHydrogen bonding, dipole-dipole, hydrophobic

Part 3: Synthesis and Synthetic Accessibility

Both linkers are readily accessible through robust and well-established synthetic methodologies, making them attractive choices from a chemical synthesis perspective.

Synthesis of Biphenyl Linkers

The construction of the biphenyl core is dominated by transition metal-catalyzed cross-coupling reactions. These methods are highly reliable and tolerate a vast array of functional groups, allowing for late-stage diversification.

  • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction between an aryl boronic acid and an aryl halide is arguably the most common and versatile method for biphenyl synthesis.[9][10][11][12]

  • Other Cross-Coupling Reactions: Other powerful methods include the Stille (organotin), Negishi (organozinc), and Ullmann (copper-mediated) reactions.[9][11][13]

Synthesis of Benzanilide Linkers

Benzanilide synthesis relies on one of the most fundamental reactions in medicinal chemistry: amide bond formation.

  • Schotten-Baumann Reaction: This classic method involves the acylation of an aniline with a benzoyl chloride, typically in the presence of an aqueous base like sodium hydroxide.[14][15][16][17] It is a simple, high-yielding, and scalable reaction.

  • Peptide Coupling Reagents: In modern synthesis, the coupling of a benzoic acid and an aniline using standard coupling reagents (e.g., HATU, HBTU, EDC) is extremely common, offering mild conditions and broad functional group tolerance.

Caption: Common synthetic routes to biphenyl and benzanilide linkers.

Part 4: Metabolic Stability: A Critical Point of Divergence

Metabolic stability is where the biphenyl and benzanilide linkers show their most critical functional difference. This aspect often dictates the choice between the two in lead optimization programs.

  • Biphenyl Linker: The carbon-carbon bond of the biphenyl system is exceptionally robust and is not susceptible to metabolic cleavage. Metabolism of biphenyl-containing compounds typically occurs via oxidation (e.g., hydroxylation) of the aromatic rings by Cytochrome P450 (CYP) enzymes.[18][19] While this can lead to metabolites, the core scaffold remains intact.

  • Benzanilide Linker: The amide bond is a well-known metabolic soft spot. It is susceptible to hydrolysis by enzymes such as amidases and proteases, cleaving the molecule into two separate fragments (a benzoic acid and an aniline).[12][20] This metabolic pathway represents a major liability, potentially leading to rapid clearance, short half-life, and loss of efficacy.

A compelling case study highlights this difference. In the development of potent and selective ABCG2 modulators, researchers initially identified a promising series of compounds based on a benzanilide core. However, these compounds were found to be rapidly degraded in mouse plasma. By applying a bioisosteric replacement strategy, they substituted the labile benzanilide core with a stable biphenyl moiety. The resulting biphenyl analogues were considerably more stable, with plasma half-lives increasing from just 10 minutes for the benzanilide to approximately 24 hours for the biphenyl replacement, demonstrating the profound impact of this linker choice on pharmacokinetic properties.[12][20]

Comparative Summary of Metabolic Stability
FeatureBiphenyl LinkerBenzanilide Linker
Core Bond Stability Very High (C-C bond is stable)Low (Amide bond is a liability)
Primary Metabolic Pathway Ring Oxidation (e.g., hydroxylation)Amide Hydrolysis
Metabolic Consequence Formation of oxidized metabolitesCleavage into two separate molecules
General PK Profile Tends to be more stableProne to rapid clearance

Part 5: Experimental Protocols

To provide a practical framework for evaluation, the following are standard, self-validating protocols for the synthesis and metabolic stability assessment of these linkers.

Experimental Protocol 1: Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling

Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.

Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Solvent Addition: Add a 3:1 mixture of toluene and water (10 mL).

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere with vigorous stirring for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methoxybiphenyl.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the metabolic half-life (t½) of a test compound (e.g., a biphenyl vs. a benzanilide derivative).

Methodology:

  • Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a buffer (e.g., potassium phosphate, pH 7.4) in a 96-well plate.[21]

  • Pre-incubation: Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. The final concentration of the test compound should be low (e.g., 1 µM) to ensure enzyme kinetics are not saturated.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life using the equation: t½ = 0.693 / k .

Conclusion and Strategic Recommendations

The choice between a biphenyl and a benzanilide linker is not arbitrary but a strategic decision grounded in the specific objectives of a drug discovery project.

  • Choose the Biphenyl Linker when:

    • Metabolic stability is paramount. The C-C bond provides a robust anchor that resists cleavage.

    • A non-polar, hydrophobic character is desired to interact with lipophilic pockets.

    • A specific three-dimensional twisted conformation is required to optimize binding or disrupt a planar protein-protein interface.

  • Choose the Benzanilide Linker when:

    • Hydrogen bonding interactions are critical for target engagement and potency.

    • Increased polarity and potential for improved aqueous solubility are needed.

    • A rigid, planar scaffold is necessary to orient substituents in a defined spatial arrangement.

    • Metabolic liability is either not a concern for the intended application (e.g., in vitro tool compounds) or can be mitigated through structural modifications (e.g., substitution near the amide to provide steric hindrance).

Ultimately, both linkers are powerful tools in the medicinal chemist's toolkit. By understanding their fundamental differences in conformation, physicochemical properties, and metabolic fate, researchers can leverage their respective strengths to design more effective, stable, and successful therapeutic candidates.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Arabian Journal of Chemistry.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • A Comparative Guide to the Conformational Analysis of Biphenyl-4-yl-p-tolyl-methanone and Its Deriv
  • SYNTHESIS Benzanilide BY BENZOLATION. (n.d.).
  • Biphenyl. (n.d.). Wikipedia.
  • Benzanilide. (n.d.). Organic Syntheses Procedure.
  • Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. (2022). Chemistry – A European Journal.
  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction. (n.d.).
  • Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. (2013). ACS Medicinal Chemistry Letters.
  • Benzanilide-Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. (2013). ACS Medicinal Chemistry Letters.
  • Benzanilide synthesis. (n.d.). Slideshare.
  • Synthesis of Benzanilide. (2021). YouTube.
  • A Comparative Guide to Bifunctional Linkers in PROTACs for Researchers. (n.d.). Benchchem.
  • Synthesis of Benzanilide. (n.d.). Scribd.
  • DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. (n.d.). Polymers.
  • Design, Synthesis, and Conformational Analysis of Oligobenzanilides as Multifacial α-Helix Mimetics. (2019). Journal of the American Chemical Society.
  • Using Lateral Substitution to Control Conformational Preference and Phase Behaviour of Benzanilide-based Liquid Crystal Dimers. (n.d.).
  • Conformational communication between the Ar-CO and Ar-N axes in 2,2 '-disubstituted benzanilides and their derivatives. (n.d.).
  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). Inorganic Chemistry.
  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). Inorganic Chemistry.
  • Conformational analysis of biphenyls: an upside-down view. (2010). Henry Rzepa's Blog.
  • Design, Synthesis, and Conformational Analysis of Oligobenzanilides as Multifacial α-Helix Mimetics. (2019). Journal of the American Chemical Society.
  • Conformational Switch of Benzanilide Derivative Induced by Acid; Effect of Pentafluorobenzoyl Group. (2022). The Journal of Organic Chemistry.
  • Conformations of Biphenyls. (2023). Chemistry LibreTexts.
  • Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. (n.d.).
  • Effect of the length of linear linkers on metabolic stability. (n.d.).
  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. (n.d.). Baruch S. Blumberg Institute.
  • Conformational analysis on biphenyls with theoretical calculations: modeling torsions in poly( para-phenylene)s with side chains. (2000). Thin Solid Films.
  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). Inorganic Chemistry.
  • Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. (n.d.). Organic & Biomolecular Chemistry.
  • A Comparative Guide to Organic Linkers in MOF Synthesis: 4'-Carboxy-m-terphenyl vs. Biphenyl-4,4'-dicarboxylic Acid. (n.d.). Benchchem.
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (n.d.). ACS Chemical Neuroscience.
  • Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. (2026). Journal of the American Chemical Society.
  • Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin. (1989).
  • PROTACs with aromatic linkers. The benzyl linker in 53 provided... (n.d.).
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.).
  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted a. (2026). Journal of the American Chemical Society.
  • Novel approaches for the rational design of PROTAC linkers. (2020). Future Drug Discovery.
  • Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo. (n.d.).
  • Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. (2023). Journal of Medicinal Chemistry.
  • Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
  • Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. (n.d.). European Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-biphenyl-2-carboxylic Acid Methyl Ester Derivatives as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the biphenyl scaffold has consistently emerged as a privileged structure, forming the backbone of numerous therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Amino-biphenyl-2-carboxylic acid methyl ester derivatives, a class of compounds with significant potential for the development of novel anti-inflammatory drugs. While comprehensive SAR studies on this specific scaffold are still emerging, this document synthesizes existing knowledge on related biphenyl carboxylic acid derivatives to extrapolate key structural determinants of activity. Furthermore, we present a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Celecoxib, and provide detailed experimental protocols to empower researchers in the synthesis and evaluation of these promising compounds.

The Biphenyl Carboxylic Acid Scaffold: A Foundation for Anti-Inflammatory Activity

Biphenyl derivatives have a rich history in medicinal chemistry, with numerous compounds demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The anti-inflammatory effects of many biphenyl carboxylic acid derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are pivotal in the biosynthesis of pro-inflammatory prostaglandins.[3]

The core structure of 5-Amino-biphenyl-2-carboxylic acid methyl ester presents several key features for SAR exploration:

  • The Biphenyl Core: Provides a rigid scaffold that can be substituted at various positions to modulate lipophilicity, electronic properties, and steric interactions within the target enzyme's active site.

  • The Carboxylic Acid (as a methyl ester): The carboxylic acid moiety is a common feature in many NSAIDs and is often crucial for binding to the active site of COX enzymes.[4] The methyl ester form can act as a prodrug, potentially improving oral bioavailability and reducing gastric irritation, a common side effect of acidic NSAIDs.

  • The Amino Group: The presence and position of the amino group offer a handle for further derivatization and can significantly influence the molecule's polarity, basicity, and hydrogen bonding potential, thereby impacting its biological activity and pharmacokinetic properties.

Postulated Structure-Activity Relationships

Based on SAR studies of structurally related biphenyl derivatives and other COX inhibitors, we can infer several key relationships for the 5-Amino-biphenyl-2-carboxylic acid methyl ester scaffold.

Impact of Substituents on the Biphenyl Rings

The nature and position of substituents on both phenyl rings are critical for activity and selectivity.

  • Substituents on the Phenyl Ring Bearing the Carboxylate: Modifications at the 4'-position of the second phenyl ring have been shown to influence potency. For instance, in a series of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives, a 4-carboxy phenyl substituent at the 2-position of the first ring (compound 4e) demonstrated significant anti-inflammatory and analgesic activity.[5] This suggests that substituents capable of forming additional interactions within the enzyme's active site can enhance potency.

  • Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, can modulate the electronic properties and lipophilicity of the molecule. In some series of anti-inflammatory compounds, halogenation has been shown to enhance activity.[6]

  • Methyl Groups: The presence of a methyl group, as seen in 4'-methylbiphenyl derivatives, can contribute to favorable hydrophobic interactions within the active site.[5]

The Role of the Amino Group

The amino group at the 5-position is a key point for derivatization.

  • Acylation: Conversion of the amino group to various amides can significantly impact the compound's properties. This modification can alter the molecule's polarity and introduce new hydrogen bond donors or acceptors, potentially leading to altered binding affinity and selectivity for COX-1 versus COX-2.

  • Basicity: The basicity of the amino group can influence the compound's pharmacokinetic profile, including its absorption and distribution.

The Carboxylate Moiety

The carboxylic acid or its ester is a critical pharmacophore for many NSAIDs.

  • Esterification: The methyl ester of the carboxylic acid can serve as a prodrug, which may be hydrolyzed in vivo to the active carboxylic acid. This strategy can improve oral absorption and reduce the risk of gastric ulcers associated with direct contact of acidic compounds with the gastric mucosa.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (bioisosteres) is a common strategy in medicinal chemistry to improve pharmacokinetic properties while retaining biological activity.

Comparative Analysis with Marketed NSAIDs: Diclofenac and Celecoxib

To contextualize the potential of 5-Amino-biphenyl-2-carboxylic acid methyl ester derivatives, a comparison with established NSAIDs is essential. Diclofenac, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor, serve as relevant benchmarks.

Feature5-Amino-biphenyl-2-carboxylic acid methyl ester Derivatives (Hypothetical)DiclofenacCelecoxib
Core Scaffold BiphenylPhenylacetic acidDiaryl-pyrazole
Mechanism of Action Likely non-selective or potentially selective COX inhibition, depending on substitution patterns.Non-selective COX-1/COX-2 inhibitor.[7]Selective COX-2 inhibitor.[8]
Key Functional Groups Amino, Carboxylic acid methyl esterCarboxylic acid, DichloroanilineSulfonamide, Trifluoromethyl
Potential Advantages Prodrug strategy (methyl ester) may reduce gastric toxicity. The amino group provides a site for modifications to fine-tune activity and selectivity.Broad anti-inflammatory efficacy.Reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]
Potential Disadvantages SAR not fully elucidated. Potential for cardiovascular side effects, similar to other COX inhibitors.Higher risk of gastrointestinal ulcers and bleeding.[9][10] Potential for hepatotoxicity.[7]Increased risk of cardiovascular thrombotic events.[11]

Clinical studies have shown that celecoxib and diclofenac have comparable efficacy in treating conditions like osteoarthritis, but celecoxib is associated with a lower incidence of gastrointestinal adverse events.[8][9][10] However, the cardiovascular risks associated with selective COX-2 inhibitors like celecoxib are a significant concern.[11] The development of new biphenyl derivatives should aim to balance potent anti-inflammatory activity with an improved safety profile, particularly concerning gastrointestinal and cardiovascular systems.

Experimental Protocols

To facilitate further research and SAR studies on this class of compounds, we provide detailed, step-by-step methodologies for their synthesis and in vitro evaluation.

Synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester Derivatives

A general synthetic route to these derivatives can be achieved through a Suzuki-Miyaura cross-coupling reaction, followed by functional group manipulations.

Workflow for Synthesis

Synthesis_Workflow A Starting Material (e.g., 2-bromo-5-nitrobenzoic acid) B Esterification (MeOH, H2SO4) A->B Step 1 C Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) B->C Step 2 D Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) C->D Step 3 E Amine Derivatization (Acylation, etc.) D->E Step 4 F Final Product (5-Amido-biphenyl-2-carboxylic acid methyl ester) E->F Step 5

Caption: General synthetic workflow for 5-Amino-biphenyl-2-carboxylic acid methyl ester derivatives.

Step 1: Esterification of the Starting Material

  • To a solution of 2-bromo-5-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the methyl 2-bromo-5-nitrobenzoate, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a mixture of a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitro-biphenyl derivative in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common methods include:

    • Tin(II) chloride: Add SnCl₂·2H₂O (5 equivalents) and stir at room temperature or with gentle heating.

    • Catalytic Hydrogenation: Use H₂ gas with a palladium on carbon (Pd/C) catalyst.

  • Monitor the reaction until the starting material is consumed.

  • Work up the reaction accordingly. For the SnCl₂ method, basify the mixture and extract the product. For hydrogenation, filter off the catalyst.

  • Purify the resulting 5-amino-biphenyl-2-carboxylic acid methyl ester if necessary.

Step 4: Derivatization of the Amino Group (Example: Acylation)

  • Dissolve the 5-amino-biphenyl-2-carboxylic acid methyl ester in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a base (e.g., triethylamine or pyridine).

  • Cool the solution in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

In Vitro Anti-Inflammatory Assays

To evaluate the anti-inflammatory potential of the synthesized derivatives, a panel of in vitro assays can be employed.

Workflow for In Vitro Anti-Inflammatory Screening

In_Vitro_Workflow A Synthesized Compounds B COX-1/COX-2 Inhibition Assay A->B C Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production Assay in Macrophages (e.g., RAW 264.7 cells) A->C E Data Analysis (IC50 Determination) B->E D Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Quantification (ELISA) C->D D->E F SAR Analysis E->F

Caption: Workflow for the in vitro screening of anti-inflammatory activity.

4.2.1. Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.

  • Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Diclofenac for non-selective, Celecoxib for COX-2 selective).

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Quantification of Prostaglandin E₂ (PGE₂): After a defined incubation period, stop the reaction and measure the amount of PGE₂ produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

4.2.2. Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value. Also, perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.

Conclusion and Future Directions

The 5-Amino-biphenyl-2-carboxylic acid methyl ester scaffold represents a promising starting point for the development of novel anti-inflammatory agents. While direct SAR data for this specific series is limited, analysis of related structures suggests that strategic modifications to the biphenyl rings and the amino group can lead to potent and potentially selective COX inhibitors. The prodrug approach, by utilizing the methyl ester, offers a potential advantage in terms of gastrointestinal safety.

Future research should focus on the systematic synthesis and evaluation of a library of these derivatives to establish concrete SAR. Key areas of investigation should include:

  • Exploring a diverse range of substituents on both phenyl rings to probe the steric and electronic requirements of the COX active sites.

  • Synthesizing a variety of amides and other derivatives from the 5-amino group to modulate physicochemical properties and biological activity.

  • Evaluating the COX-1/COX-2 selectivity profile of the synthesized compounds to identify candidates with a potentially improved safety profile.

  • Conducting in vivo studies on the most promising candidates to assess their anti-inflammatory efficacy and pharmacokinetic properties in relevant animal models.

By leveraging the foundational knowledge of biphenyl chemistry and employing the experimental strategies outlined in this guide, researchers can unlock the full therapeutic potential of this intriguing class of compounds.

References

  • Michaelidou, A. S., & Hadjipavlou-Litina, D. (2005). Nonsteroidal anti-inflammatory drugs (NSAIDs): a comparative QSAR study. Chemical reviews, 105(9), 3235–3271. [Link]

  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 4(11).
  • ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). [Link]

  • BenchChem. (2025). A Comparative Analysis of the Anti-Inflammatory Efficacy of Diclofenac and Celecoxib.
  • Shah, S., Pandya, D., & Datar, P. (2013). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 63(1), 22–27. [Link]

  • Li, C., et al. (2020). Meta-analysis Comparing Celecoxib with Diclofenac Sodium in Patients with Knee Osteoarthritis. Pain Medicine, 21(11), 3035–3045. [Link]

  • Chaudhary, A. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. International Journal of Research and Analytical Reviews, 7(3).
  • ResearchGate. (2021). Nonsteroidal anti-inflammatory drugs (NSAIDs)
  • Dr.Oracle. (2025).
  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta poloniae pharmaceutica, 67(1), 63–67.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(3), 1545–1557. [Link]

  • Drugs.com. (n.d.). Celecoxib vs Diclofenac Comparison.
  • GMCH. (n.d.).
  • ACS Publications. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): A Comparative QSAR Study. [Link]

  • McKenna, F. (2000). Celecoxib versus diclofenac in the management of osteoarthritis of the knee. Scandinavian journal of rheumatology, 29(1), 11–18. [Link]

  • Brutcher, R. E., & Kimmey, M. B. (2024). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. [Link]

  • El-Gamal, M. I., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of Pharmaceutical Investigation, 53(4), 511–526. [Link]

  • ResearchGate. (n.d.). IC50 values of 1–5 against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. [Link]

  • ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... [Link]

  • Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • ResearchGate. (n.d.). SAR of anti-inflammatory agents. (A higher resolution / colour version...).
  • Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • ResearchGate. (n.d.). Synthesis of target compounds. (a) Synthesis of mono-amides 5a–c and...
  • MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
  • PubMed. (n.d.).
  • Semantic Scholar. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • AChemBlock. (n.d.). 5-Aminofuran-2-carboxylic acid methyl ester 97% | CAS: 22600-30-2.

Sources

A Head-to-Head Comparison of Biphenyl-Based Linkers in Drug Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate design of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the potent cytotoxic payload is a critical determinant of therapeutic success. An ideal linker must ensure the stability of the conjugate in systemic circulation while enabling efficient and specific release of the payload at the tumor site.[1][][3] Among the diverse array of linker technologies, biphenyl-based linkers have emerged as a compelling scaffold, offering a unique combination of rigidity, modularity, and opportunities for fine-tuning physicochemical properties.

This guide provides a comprehensive head-to-head comparison of different biphenyl-based linkers, delving into how subtle structural modifications can profoundly impact the performance of an ADC. While direct comparative studies on a wide range of biphenyl linkers are not extensively documented in publicly available literature, this guide synthesizes established principles of medicinal chemistry and ADC development to provide a predictive framework for their behavior. We will explore the causal relationships behind experimental choices and provide detailed methodologies for the evaluation of these critical components in drug conjugate design.

The Biphenyl Scaffold: A Platform for Controlled Drug Delivery

The biphenyl core, consisting of two connected phenyl rings, offers a semi-rigid and conformationally constrained backbone. This inherent rigidity can be advantageous in controlling the spatial orientation of the payload relative to the antibody, potentially influencing antigen binding and shielding the linker from premature degradation.[4] The dihedral angle between the two phenyl rings, which is influenced by the substitution pattern, can impact the linker's overall shape and its interactions with the biological environment.[5][6][7][8]

Furthermore, the biphenyl scaffold provides multiple positions for chemical modification, allowing for the introduction of functional groups to modulate key properties such as:

  • Stability: Introducing steric hindrance or modifying electronic properties can enhance plasma stability.[1]

  • Cleavage: Incorporating cleavable moieties at specific positions enables controlled payload release.

  • Hydrophilicity: The attachment of hydrophilic groups, such as polyethylene glycol (PEG), can mitigate aggregation and improve pharmacokinetic profiles.[9][10][11][12][13]

  • Bystander Effect: The nature of the linker and the released payload can determine the extent of killing of neighboring antigen-negative tumor cells.[14][][16][17]

Structural Variations and Their Impact on Performance

The true power of the biphenyl linker lies in the ability to tailor its properties through strategic chemical modifications. Here, we compare key structural variations and their anticipated effects on ADC performance.

Substitution Pattern: Ortho vs. Para

The position at which substituents are placed on the biphenyl rings significantly influences the linker's geometry and reactivity.

  • Ortho-Substitution: Placing substituents at the ortho-positions (adjacent to the bond connecting the phenyl rings) introduces steric hindrance, which can restrict the rotation around the central carbon-carbon bond. This leads to a larger dihedral angle and a more "twisted" conformation.[18][19] This steric bulk can shield the linker from enzymatic degradation, potentially increasing plasma stability.[1] However, excessive steric hindrance could also impede the desired cleavage at the target site.

  • Para-Substitution: Substituents at the para-positions (opposite the connecting bond) have a lesser impact on the dihedral angle, resulting in a more planar conformation.[20] This arrangement may allow for more efficient π-π stacking interactions but could also expose the linker to enzymatic or chemical degradation.

Table 1: Predicted Impact of Ortho vs. Para Substitution on Biphenyl Linker Performance

FeatureOrtho-Substituted Biphenyl LinkerPara-Substituted Biphenyl LinkerRationale
Plasma Stability Potentially HigherPotentially LowerSteric hindrance from ortho substituents can protect the linker from enzymatic degradation.[1]
Cleavage Efficiency Potentially LowerPotentially HigherSteric hindrance may hinder access of cleavage-inducing enzymes or reagents.
Hydrophobicity Can be modulated by substituentCan be modulated by substituentThe inherent hydrophobicity of the biphenyl core can be altered by the nature of the substituents.[9]
Synthesis May be more challengingGenerally more straightforwardSteric hindrance can complicate synthetic steps.[21][22]
Nature of the Connecting Moiety: Fine-Tuning Cleavage and Stability

Biphenyl-based linkers can be designed as either cleavable or non-cleavable, depending on the chemical nature of the groups connecting the biphenyl core to the antibody and the payload.

  • Cleavable Biphenyl Linkers: These linkers incorporate a trigger for payload release that is activated by specific conditions within the tumor microenvironment or inside the cancer cell.[3][] Examples include:

    • Enzyme-Cleavable Moieties: Incorporating a peptide sequence (e.g., Val-Cit) that is a substrate for lysosomal proteases like Cathepsin B.[][24] The biphenyl unit can act as a rigid spacer to present the cleavage site effectively.

    • pH-Sensitive Groups: Utilizing acid-labile functionalities that are stable at physiological pH but cleave in the acidic environment of endosomes and lysosomes.[3]

    • Redox-Sensitive Bonds: Employing disulfide bonds that are cleaved in the reducing environment of the cell.

  • Non-Cleavable Biphenyl Linkers: In this case, the biphenyl moiety is part of a stable linkage, and payload release relies on the complete degradation of the antibody-linker construct within the lysosome.[] This approach generally leads to higher plasma stability but may result in a charged payload-linker-amino acid catabolite with limited cell permeability, thus reducing the bystander effect.[16]

Biphenyl-Based Self-Immolative Spacers

A sophisticated application of the biphenyl scaffold is in the design of self-immolative spacers. These are chemical units that, after an initial cleavage event, undergo a spontaneous electronic cascade to release the payload in its unmodified, active form.[25][26] A biphenyl structure can be engineered to be part of this cascade, where the electronic properties of the substituted biphenyl ring can influence the rate of the self-immolation process. The rigidity of the biphenyl can also help to pre-organize the reactive groups for efficient cyclization-elimination reactions.

Experimental Evaluation of Biphenyl-Based Linkers

A rigorous and systematic evaluation is crucial to select the optimal biphenyl linker for a given ADC. The following experimental protocols provide a framework for a head-to-head comparison.

Experimental Protocol 1: Synthesis of Substituted Biphenyl Linkers

The synthesis of substituted biphenyl linkers often involves cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method.[21][22]

Step-by-Step Methodology:

  • Preparation of Boronic Acid/Ester and Halide Precursors: Synthesize or procure the appropriately substituted phenylboronic acids (or esters) and aryl halides that will form the two halves of the biphenyl linker. The choice of substituents will dictate the desired properties (e.g., steric hindrance, hydrophilicity).

  • Suzuki-Miyaura Cross-Coupling:

    • In an inert atmosphere, dissolve the aryl halide and a slight excess (1.1-1.5 equivalents) of the phenylboronic acid in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).

    • Heat the reaction mixture under reflux until the starting materials are consumed (monitor by TLC or LC-MS).

    • Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the biphenyl product by column chromatography.

  • Functional Group Interconversion and Attachment of Conjugation Handles: Modify the synthesized biphenyl core to introduce the necessary functional groups for attachment to the antibody (e.g., maleimide, NHS ester) and the payload (e.g., a cleavable trigger or a self-immolative spacer). This may involve multiple synthetic steps, including protection and deprotection of reactive groups.

Synthesis_Workflow cluster_synthesis Biphenyl Linker Synthesis Precursors Substituted Phenylboronic Acid & Aryl Halide Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Precursors->Suzuki_Coupling Biphenyl_Core Substituted Biphenyl Core Suzuki_Coupling->Biphenyl_Core Functionalization Functional Group Interconversion Biphenyl_Core->Functionalization Final_Linker Complete Biphenyl Linker Functionalization->Final_Linker

Experimental Protocol 2: Comparative Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, a critical parameter for predicting its in vivo performance.[27]

Step-by-Step Methodology:

  • ADC Preparation: Prepare ADCs with different biphenyl-based linkers, ensuring a consistent drug-to-antibody ratio (DAR).

  • Incubation: Incubate the ADCs at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, or rat) at 37°C.

  • Time Points: At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the incubation mixture.

  • Sample Preparation: Stop the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins. Centrifuge to pellet the proteins.

  • Analysis by LC-MS/MS: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of released payload and/or the intact ADC.

  • Data Analysis: Plot the percentage of intact ADC or released payload over time to determine the half-life of the linker in plasma.

Plasma_Stability_Assay cluster_assay Plasma Stability Assay ADC_Incubation Incubate ADC in Plasma at 37°C Aliquots Collect Aliquots at Time Points ADC_Incubation->Aliquots Protein_Precipitation Protein Precipitation (Acetonitrile) Aliquots->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis Data_Analysis Determine Half-life LCMS_Analysis->Data_Analysis

Experimental Protocol 3: In Vitro Cleavage Assay

This assay measures the efficiency of payload release under conditions that mimic the intracellular environment.[28]

Step-by-Step Methodology:

  • Reaction Setup: For enzyme-cleavable linkers, prepare a reaction buffer containing the relevant enzyme (e.g., Cathepsin B) at its optimal pH. For pH-sensitive linkers, prepare buffers at different pH values (e.g., 7.4, 5.5, 4.5).

  • Incubation: Add the ADC to the reaction buffer and incubate at 37°C.

  • Time Points: At various time points, take aliquots and quench the reaction (e.g., by adding a protease inhibitor or neutralizing the pH).

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the percentage of released payload over time to determine the cleavage kinetics.

Experimental Protocol 4: Assessment of Aggregation

The hydrophobicity of the linker-payload can induce ADC aggregation, which can negatively impact efficacy and safety.[13][29][30]

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the ADCs with different biphenyl linkers in a relevant formulation buffer.

  • Size Exclusion Chromatography (SEC): Inject the ADC samples onto a size exclusion chromatography column. Aggregates will elute earlier than the monomeric ADC.

  • Dynamic Light Scattering (DLS): Measure the size distribution of particles in the ADC solution. The presence of larger particles indicates aggregation.

  • Thermal Shift Assay: Use a fluorescent dye that binds to hydrophobic regions of proteins to monitor protein unfolding and aggregation as a function of temperature. A lower melting temperature (Tm) or aggregation onset temperature (Tagg) can indicate reduced stability.[29]

Data Summary and Comparison

The following table summarizes the expected performance of different biphenyl-based linkers based on the principles discussed. It is important to note that these are generalized predictions, and the optimal linker will depend on the specific antibody, payload, and target indication.

Table 2: Comparative Performance Summary of Biphenyl-Based Linkers

Linker TypeKey Structural FeaturePredicted Plasma StabilityPredicted Cleavage EfficiencyPredicted Bystander EffectPotential AdvantagesPotential Challenges
Ortho-Substituted Cleavable Steric bulk near the coreHighModerateDependent on payloadHigh stability, potentially wider therapeutic windowSlower payload release, synthetic complexity
Para-Substituted Cleavable Less steric hindranceModerateHighDependent on payloadEfficient payload releasePotential for premature cleavage
Non-Cleavable Biphenyl Stable covalent bondsVery HighN/A (lysosomal degradation)Low to NoneExcellent stability, predictable catabolismLimited bystander effect, potential for resistance
Hydrophilic Biphenyl PEG or other polar groupsModulated by core structureModulated by cleavage triggerDependent on payloadReduced aggregation, improved PKMay alter antigen binding or cell uptake
Biphenyl Self-Immolative Integrated into electronic cascadeHighHigh (post-trigger)High (unmodified payload)Traceless release of active payloadComplex synthesis and design

Conclusion

Biphenyl-based linkers represent a versatile and highly tunable platform for the development of next-generation drug conjugates. By strategically modifying the substitution pattern, the nature of the connecting moieties, and incorporating features like hydrophilicity and self-immolative properties, researchers can fine-tune the stability, cleavage kinetics, and overall performance of ADCs. While direct head-to-head comparative data for a broad range of biphenyl linkers remains an area for future investigation, the principles outlined in this guide provide a rational framework for the design and evaluation of these promising linkers. A thorough experimental assessment of plasma stability, cleavage efficiency, and aggregation propensity is paramount to unlocking the full therapeutic potential of biphenyl-linked drug conjugates.

References

  • Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery. [Link]

  • Lee, J., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]

  • (2015). Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. BioProcess International. [Link]

  • Pasut, G., & Chignola, R. (2019). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. MedChemComm, 10(1), 109-115. [Link]

  • ResearchGate. (n.d.). Effects of dihedral angle change in a biphenyl-like molecule with two carbonyl groups (BipO2) at connected phenyl-like rings. [Link]

  • ResearchGate. (n.d.). Comparison between para-substituted biphenyl 10 (K d 17 nM) and ortho-substituted biphenyl 15 (K d 6.9 nM). [Link]

  • St. Amant, A. H., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. Bioconjugate Chemistry, 30(12), 3053–3063. [Link]

  • Perrino, E., et al. (2018). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. European Journal of Medicinal Chemistry, 143, 133-143. [Link]

  • BioPharmaSpec. (n.d.). Higher Order Structure and Aggregation Analysis of Antibody Drug Conjugates (ADCs). [Link]

  • Wang, J., et al. (2018). Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG. Bioorganic & Medicinal Chemistry Letters, 28(7), 1234-1240. [Link]

  • Cusack, K. P., et al. (2013). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. Journal of Medicinal Chemistry, 56(17), 6857–6869. [Link]

  • Beck, A., et al. (2017). Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends. BioDrugs, 31(5), 369–384. [Link]

  • ResearchGate. (n.d.). In vitro linker stability of acDrug in LCB14-0110 ADC in rat plasma. [Link]

  • Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Linker Design for Antibody–Drug Conjugates. [Link]

  • Jin, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3029–3046. [Link]

  • Donaghy, H. (2016). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. mAbs, 8(4), 659–671. [Link]

  • Cytiva. (n.d.). Aggregation in antibody-drug conjugates: causes and mitigation. [Link]

  • Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-666. [Link]

  • SigutLabs. (2025, May 15). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. [Link]

  • Hui, B., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Analytical Chemistry, 89(17), 9036–9043. [Link]

  • Creative Biolabs. (n.d.). Enzymatically Cleavable Linkers. [Link]

  • Technology Networks. (n.d.). Bystander Effect of Antibody-drug Conjugates (ADCs). [Link]

  • AxisPharm. (2021, June 26). ADC Linkers And Research Progress In Detail. [Link]

  • van Delft, F. L. (2019). Enzymatic strategies for (near) clinical development of antibody-drug conjugates. Current Opinion in Chemical Biology, 52, 112-119. [Link]

  • ResearchGate. (n.d.). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. [Link]

  • MDPI. (n.d.). The Chemistry Behind ADCs. [Link]

  • Schargh, A., et al. (2019). Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. Molecules, 24(17), 3106. [Link]

  • St. John, S. E., et al. (2017). Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? British Journal of Cancer, 117(10), 1463–1465. [Link]

  • ChemRxiv. (n.d.). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. [Link]

  • Islam, M. R., et al. (2021). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. Polymers, 13(8), 1297. [Link]

  • O'Donovan, D. S., et al. (2014). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. PLoS ONE, 9(7), e102947. [Link]

  • Westmont College. (n.d.). STRUCTURE OF BIPHENYL IN VACUUM DEPOSITED ADLAYER ON Al2O3. [Link]

  • Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Dependence of the dihedral potential of the biphenyl molecule on its orientation in a static electric field. [Link]

  • ResearchGate. (n.d.). Role of linker and payload in bystander killing. A, chemical structures of cAC10-vcMMAE and cAC10-gluc-MMAE. [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. [Link]

  • ResearchGate. (n.d.). Self-Immolative Spacers: Kinetic Aspects, Structure-Property Relationships, and Applications. [Link]

  • MDPI. (n.d.). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. [Link]

Sources

A Comparative Guide to Confirming the Structure of 5-Amino-biphenyl-2-carboxylic acid methyl ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor and a prerequisite for advancing lead candidates. 5-Amino-biphenyl-2-carboxylic acid methyl ester and its derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of biologically active molecules. The precise arrangement of substituents on the biphenyl scaffold is critical to their function, making accurate structural elucidation paramount.

This guide provides an in-depth comparison of the three primary analytical techniques for the structural confirmation of these derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present comparative data from analogous compounds to illustrate their respective strengths and limitations in confirming the structure of molecules like 5-Amino-biphenyl-2-carboxylic acid methyl ester.

The Challenge: Differentiating Regioisomers

A primary challenge in the synthesis of substituted biphenyls is the potential for the formation of regioisomers. For instance, the amino group on the second phenyl ring could be positioned at the 2'-, 3'-, or 4'-position, in addition to the intended 5-amino isomer on the first ring. Each of these isomers will possess unique physicochemical and biological properties. Therefore, it is not merely a question of confirming the presence of the constituent parts, but of verifying their precise connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful and commonly used technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Why NMR is Essential

For a molecule like 5-Amino-biphenyl-2-carboxylic acid methyl ester, ¹H and ¹³C NMR are indispensable. The chemical shifts of the protons and carbons are highly sensitive to their electronic environment, which is influenced by the position of the amino and methyl ester groups. Furthermore, through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) correlations can definitively establish the connectivity and relative positions of substituents. Differentiating between isomers is often achievable by analyzing the splitting patterns and chemical shifts of the aromatic protons.[1]

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Amino-biphenyl-2-carboxylic acid methyl ester

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-OCH₃3.8 - 3.9 (s, 3H)51 - 53
-NH₂3.5 - 4.5 (br s, 2H)-
H-37.0 - 7.2 (d)115 - 118
H-46.7 - 6.9 (dd)118 - 121
H-67.3 - 7.5 (d)128 - 131
H-2', H-6'7.5 - 7.7 (m)127 - 129
H-3', H-5'7.3 - 7.5 (m)128 - 130
H-4'7.2 - 7.4 (m)126 - 128
C-1125 - 128
C-2140 - 143
C-5145 - 148
C=O-167 - 170

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: Acquiring High-Quality NMR Data

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

  • Cap the tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

  • Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Optimize the relaxation delay (D1) to at least 5 times the longest T1 of the protons of interest for accurate integration.

¹³C NMR Acquisition:

  • Use a proton-decoupled pulse program to obtain singlets for all carbon signals.

  • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

  • A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment.[5]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a synthesized compound and can provide valuable structural information through the analysis of fragmentation patterns.

Why MS is a Critical Checkpoint

For 5-Amino-biphenyl-2-carboxylic acid methyl ester (C₁₄H₁₃NO₂), the expected monoisotopic mass is approximately 227.09 g/mol . A high-resolution mass spectrometer (HRMS) can confirm this mass with high accuracy, providing strong evidence for the elemental composition of the molecule. Furthermore, the fragmentation pattern can reveal characteristic losses of functional groups, aiding in structural confirmation.

Expected Fragmentation Patterns

Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation. For a methyl ester of a carboxylic acid, characteristic fragmentation patterns include the loss of the methoxy group (-OCH₃, 31 Da) and the methoxycarbonyl group (-COOCH₃, 59 Da).[6][7][8] The presence of the biphenyl system will likely lead to a stable molecular ion peak.

Table 2: Predicted Key Fragments in the EI Mass Spectrum of 5-Amino-biphenyl-2-carboxylic acid methyl ester

m/z Possible Fragment Notes
227[M]⁺Molecular Ion
196[M - OCH₃]⁺Loss of the methoxy group
168[M - COOCH₃]⁺Loss of the methoxycarbonyl group
Experimental Protocol: Mass Spectrometry Analysis

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • For Electrospray Ionization (ESI), the addition of a small amount of formic acid can aid in protonation.

Data Acquisition (EI-MS):

  • Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

  • Bombard the sample with a beam of electrons (typically 70 eV).

  • Scan a mass range that includes the expected molecular weight (e.g., 50-300 m/z).

Data Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Analyze the resulting ions in the mass spectrometer.

Single-Crystal X-ray Crystallography: The Definitive Answer

While NMR and MS provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography is the gold standard for unambiguous structural determination. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of atoms.

Why X-ray Crystallography is Unrivaled for Structural Confirmation

For substituted biphenyls, X-ray crystallography can definitively resolve any ambiguity regarding the positions of substituents.[9][10] The resulting crystal structure provides an incontrovertible model of the molecule's connectivity and conformation in the solid state. While obtaining suitable crystals can be a significant challenge, the definitive nature of the data makes it a highly desirable endpoint for structural confirmation. Several crystal structures of related aminobiphenyl derivatives have been reported, demonstrating the utility of this technique.[11][12]

Experimental Protocol: Growing and Analyzing Single Crystals

Crystal Growth:

  • Ensure the compound is of high purity (>98%).

  • Dissolve the compound in a minimal amount of a suitable solvent or solvent mixture.

  • Slowly evaporate the solvent at room temperature or in a refrigerator.

  • Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger vial containing a less polar "anti-solvent" into which the primary solvent will slowly diffuse.

  • Screen a variety of solvents and conditions to find those that yield single crystals of sufficient quality.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Refine the structural model against the experimental data to obtain the final, accurate structure.

Comparative Analysis: Choosing the Right Tool for the Job

Each of these techniques offers a unique perspective on the structure of 5-Amino-biphenyl-2-carboxylic acid methyl ester derivatives. The choice of which technique to use, and in what order, will depend on the specific research question and the available resources.

Table 3: Comparison of Analytical Techniques for Structural Confirmation

Technique Information Provided Advantages Limitations
NMR Spectroscopy Connectivity, chemical environment, stereochemistry in solution.Non-destructive, provides detailed structural information, good for isomer differentiation.Requires soluble sample, can be complex to interpret fully.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, small sample amount required, rapid analysis.Limited information on isomer differentiation, fragmentation can be complex.
X-ray Crystallography Unambiguous 3D structure in the solid state, absolute configuration.Provides definitive structural proof.Requires a suitable single crystal, which can be difficult to obtain.

Workflow for Structural Confirmation

A logical workflow for the structural confirmation of a novel 5-Amino-biphenyl-2-carboxylic acid methyl ester derivative would proceed as follows:

G synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Initial structural hypothesis ms Mass Spectrometry (HRMS) synthesis->ms Confirm molecular weight structure_confirmed Structure Confirmed nmr->structure_confirmed Consistent data revisit_synthesis Re-evaluate Synthesis or Purify Further nmr->revisit_synthesis Inconsistent data ms->structure_confirmed Consistent data ms->revisit_synthesis Inconsistent data xray X-ray Crystallography xray->structure_confirmed structure_confirmed->xray For absolute confirmation (e.g., publication, patent)

Figure 1: A typical workflow for the structural confirmation of a novel organic compound.

Conclusion

The structural confirmation of 5-Amino-biphenyl-2-carboxylic acid methyl ester derivatives requires a multi-faceted analytical approach. NMR spectroscopy serves as the primary tool for detailed structural elucidation in solution, while mass spectrometry provides essential confirmation of the molecular weight and elemental composition. For unequivocal proof of structure, particularly when dealing with challenging regioisomers, single-crystal X-ray crystallography remains the ultimate arbiter. By judiciously applying these techniques in a logical workflow, researchers can confidently establish the structure of their synthesized molecules, paving the way for further investigation into their biological activities.

References

  • Patel, A. V., & Malik, G. (2012). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry, 28(2), 849-854. [Link]

  • Wang, L., et al. (2009). Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester. ResearchGate. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]

  • Thorn, K. A., & Cox, L. G. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 38(4), 565-584. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Fronczek, F. R., & L-Musawir, M. A. (2025). The crystal structure of (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl pentanoic acid, C23H29NO4. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Aminobiphenyl. [Link]

  • PubChem. (n.d.). 4'-Aminobiphenyl-3-carboxylic acid. [Link]

  • PubChem. (n.d.). [1,1'-biphenyl]-3-carboxylic acid, 3'-amino-, methyl ester. [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • University of Luxembourg. (n.d.). Chemical shifts. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • precisionFDA. (n.d.). METHYL 3'-AMINO-2'-HYDROXY(1,1'-BIPHENYL)-3-CARBOXYLATE. [Link]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate. [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. [Link]

  • Zhang, Y., et al. (2025). The crystal structure of R-2′-amino-N-methyl-N-(1-phenylethyl)-[1,1′-biphenyl]-4-carboxamide, C22H22N2O. ResearchGate. [Link]

  • Olkhovik, V. K., et al. (2008). Dimethyl 2-aminobiphenyl-4,4′-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2357. [Link]

  • YouTube. (2022, December 2). Lec-30 || Fragmentation pattern of esters. [Link]

Sources

A Senior Application Scientist's Guide to the Suzuki-Miyaura Cross-Coupling of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive performance benchmark of 5-Amino-biphenyl-2-carboxylic acid methyl ester as a building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We present a comparative analysis against structurally similar, commercially available alternatives, offering researchers, medicinal chemists, and process development scientists a data-driven framework for selecting optimal reagents in the synthesis of complex tri-aryl scaffolds. This document delves into the mechanistic rationale behind experimental design, provides detailed, validated protocols, and summarizes performance metrics to guide the synthesis of novel compounds for drug discovery and materials science.

Introduction: The Strategic Importance of Tri-Aryl Scaffolds and their Synthetic Precursors

Tri-aryl and biaryl molecular architectures are privileged motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of these C(sp²)-C(sp²) bonds, valued for its mild conditions and broad functional group tolerance.[1][2][3] The selection of appropriate starting materials is critical to the efficiency and success of these syntheses.

This guide focuses on the performance of 5-Amino-biphenyl-2-carboxylic acid methyl ester , a bifunctional building block with strategic placement of an amino group and a methyl ester. These functional groups offer opportunities for further diversification, making this and similar molecules valuable starting points for combinatorial library synthesis. To provide a meaningful benchmark, we will evaluate its hypothetical performance in a representative Suzuki-Miyaura reaction against two commercially available alternatives:

  • Alternative A: Methyl 2'-amino-[1,1'-biphenyl]-3-carboxylate

  • Alternative B: 4'-Amino-biphenyl-3-carboxylic acid

The chosen model reaction is the coupling of the bromo-derivatives of these aminobiphenyl esters with 4-methoxyphenylboronic acid , a common and reactive coupling partner.

Comparative Performance Analysis

The following table summarizes the anticipated performance of 5-Amino-biphenyl-2-carboxylic acid methyl ester and its alternatives in the model Suzuki-Miyaura reaction. The data is a synthesis of established results for structurally related compounds and expert analysis of the electronic and steric effects of the substituent patterns.

Parameter 5-Amino-biphenyl-2-carboxylic acid methyl ester Alternative A: Methyl 2'-amino-[1,1'-biphenyl]-3-carboxylate Alternative B: 4'-Amino-biphenyl-3-carboxylic acid
Proposed Substrate Methyl 5-amino-4'-bromo-[1,1'-biphenyl]-2-carboxylateMethyl 2'-amino-4-bromo-[1,1'-biphenyl]-3-carboxylate4'-Amino-4-bromo-[1,1'-biphenyl]-3-carboxylic acid
Expected Yield (%) 85-92%88-95%78-85%
Reaction Time (hours) 12-1810-1618-24
Optimal Catalyst System Pd(OAc)₂ / SPhosPd(OAc)₂ / SPhosPd(dppf)Cl₂
Catalyst Loading (mol%) 1.51.52.0
Key Considerations The para position of the amino group to the biphenyl linkage may slightly reduce the electron-donating effect on the reaction center compared to an ortho or meta amine, potentially leading to a slightly slower oxidative addition.The ortho amino group can exhibit a stronger activating effect through chelation with the palladium center, potentially accelerating the reaction.The free carboxylic acid may require a stronger base and could potentially complicate purification. It might also coordinate to the palladium catalyst, potentially inhibiting the reaction.

Causality of Experimental Design: A Mechanistic Perspective

The success of a Suzuki-Miyaura coupling is a delicate interplay of the electronic and steric properties of the substrates, catalyst, ligand, and base. Our choice of experimental parameters is grounded in the fundamental steps of the catalytic cycle.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2 Ar¹-Pd(II)L₂-X oxidative_addition->pd2 transmetalation Transmetalation pd2->transmetalation Ar²-B(OR)₂ + Base pd2_aryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rationale for Component Selection
  • Palladium Precatalyst (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable precatalyst that is readily reduced in situ to the active Pd(0) species.

  • Ligand (SPhos): For electron-rich amino-substituted aryl halides, a bulky, electron-rich phosphine ligand like SPhos is often crucial.[3][4] It promotes the oxidative addition step, which is often rate-limiting, and facilitates the final reductive elimination to release the product.

  • Base (K₃PO₄): A moderately strong base like potassium phosphate is effective in promoting the transmetalation step without causing hydrolysis of the methyl ester functionality.

  • Solvent (Toluene/Water): A biphasic solvent system is often employed. Toluene dissolves the organic substrates and catalyst, while water dissolves the inorganic base and boronic acid, facilitating the transmetalation at the interface.

The amino group on the biphenyl core is electron-donating, which can increase the electron density at the carbon-halogen bond, making oxidative addition more challenging. The choice of a highly active catalyst system, such as one with the SPhos ligand, is therefore critical to achieving good yields.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product characterization.

General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification cluster_analysis Product Characterization prep1 Combine aryl bromide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) in a Schlenk flask. prep2 Add Pd(OAc)₂ (1.5 mol%) and SPhos (3.0 mol%). prep1->prep2 prep3 Evacuate and backfill the flask with argon (3x). prep2->prep3 prep4 Add degassed toluene (8 mL) and water (2 mL). prep3->prep4 react1 Heat the mixture to 90 °C with vigorous stirring. prep4->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature and dilute with ethyl acetate. react2->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry the organic layer over Na₂SO₄ and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4 analysis1 Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data. workup4->analysis1

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the respective bromo-aminobiphenyl ester (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.015 mmol, 1.5 mol%) and SPhos (0.030 mmol, 3.0 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 10-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion and Outlook

This guide provides a framework for benchmarking the performance of 5-Amino-biphenyl-2-carboxylic acid methyl ester in the context of the Suzuki-Miyaura cross-coupling reaction. Based on mechanistic principles and data from related systems, it is anticipated that this building block will perform effectively, providing good to excellent yields of the desired tri-aryl product. Its performance is expected to be comparable to that of its structural isomer, methyl 2'-amino-[1,1'-biphenyl]-3-carboxylate, and potentially superior to the corresponding carboxylic acid due to better solubility and fewer potential side reactions.

The experimental protocol provided herein is robust and can be adapted for the synthesis of a wide range of complex molecules. Researchers and drug development professionals are encouraged to use this guide as a starting point for their synthetic endeavors, with the understanding that optimization of reaction conditions for specific substrates is always recommended.

References

  • Jean, L., et al. (2007). Direct synthesis of carbazoles from N-substituted aminophenylboronic ethers and o-dihalogenated benzenes. Via Suzuki-Miyaura coupling reaction and intramolecular SNAr reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • Walker, S. D., et al. (2004). A new class of bulky, electron-rich biphenyl-like diphosphine ligands and their applications in palladium-catalyzed cross-coupling reactions. Journal of the American Chemical Society.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Zhang, B. S., et al. (2023). Synthesis of C4-Aminated Carbazoles and Their Derivatives via Pd/NBE Chemistry. The Journal of Organic Chemistry.
  • Kanchani, J., & Subha, M. C. S. (2021).
  • BenchChem. (2025). Application Note: The Use of 2'-Aminobiphenyl-2-ol Derived Palladium Catalysts in Suzuki-Miyaura Coupling Reactions.
  • Fletcher, S. P. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling.
  • Sharif, H., et al. (2025). Atroposelective Suzuki-Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls Enabled by sRuPhos. Angewandte Chemie.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. [YouTube].
  • Singh, O. M., & Han, S. J. (2015). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry.
  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie.
  • Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society.
  • Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
  • Chen, B., et al. (2017). Palladium-catalysed synthesis of triaryl(heteroaryl)methanes.
  • Carson, R. J., et al. (2009). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Mata, J., et al. (2017).
  • Reddy, T. R., et al. (2012). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.
  • Wang, X., et al. (2016). Palladium-catalyzed interannular C–H amination of biaryl amines.
  • Ube, H., & Shintani, R. (2016). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Chemical Science.
  • Wang, G. W., & Yuan, C. (2008). Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group. Tetrahedron Letters.

Sources

Safety Operating Guide

Proper Disposal of 5-Amino-biphenyl-2-carboxylic acid methyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, aromatic amines and their derivatives, such as 5-Amino-biphenyl-2-carboxylic acid methyl ester, are pivotal building blocks. However, their structural alerts for potential toxicity and environmental impact necessitate a rigorous and informed approach to their disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Amino-biphenyl-2-carboxylic acid methyl ester, moving beyond mere procedural instruction to elucidate the scientific rationale behind each recommendation. Our commitment is to empower researchers with the knowledge to maintain a safe laboratory environment while ensuring environmental stewardship.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Table 1: Inferred Hazard Profile of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Hazard ClassPotential EffectsRationale
Acute Toxicity (Oral) Harmful if swallowed.[1]Common hazard for many organic compounds.
Skin Sensitization May cause an allergic skin reaction.[1]A known risk for certain aromatic amines.
Carcinogenicity Suspected of causing cancer.[1][2]A significant concern for many aromatic amines and biphenyl derivatives.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Biphenyl structures can persist in the environment.

Given these potential hazards, direct disposal down the drain or in regular trash is strictly prohibited.[3][4] Such actions can lead to the contamination of water systems and pose a significant threat to aquatic ecosystems.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of 5-Amino-biphenyl-2-carboxylic acid methyl ester waste. This workflow is designed to be a self-validating system, minimizing risk at each stage.

DisposalWorkflow cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Container Management & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Professional Disposal A Start: Generation of Waste Identify waste as 5-Amino-biphenyl-2-carboxylic acid methyl ester. B Segregate Waste Use a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams. A->B  Isolate C Container Selection Use a chemically compatible, leak-proof container with a secure lid. B->C  Transfer D Labeling Clearly label with 'Hazardous Waste', the full chemical name, and any institutional identifiers. C->D  Secure & Label E Designated Storage Area Store in a cool, dry, well-ventilated area away from incompatible materials. D->E  Store F Secondary Containment Place the container in a secondary containment tray to prevent spills. E->F  Contain G Contact EHS Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company. F->G  Initiate Disposal H Arrange Pickup Schedule a pickup for the hazardous waste. G->H  Schedule I End: Compliant Disposal Waste is incinerated or otherwise treated by the licensed facility. H->I  Complete

Figure 1: Step-by-step workflow for the proper disposal of 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Experimental Protocol for Waste Handling
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves.[5]

  • Waste Segregation:

    • At the point of generation, immediately transfer any waste containing 5-Amino-biphenyl-2-carboxylic acid methyl ester (e.g., residual solid, contaminated consumables like weigh boats or filter paper) into a designated hazardous waste container.

    • Causality: Segregating waste at the source prevents accidental mixing with incompatible chemicals, which could lead to hazardous reactions.[6] It also ensures the waste stream is correctly identified for disposal.

  • Container Management:

    • The primary waste container must be made of a material compatible with aromatic amines (e.g., high-density polyethylene - HDPE).

    • Ensure the container lid is securely fastened at all times, except when adding waste.[4]

    • Label the container clearly with "Hazardous Waste," the full chemical name: "5-Amino-biphenyl-2-carboxylic acid methyl ester," and any other information required by your institution's EHS department.[6]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, away from direct sunlight and heat sources.[6]

    • Do not store with incompatible materials such as strong acids or oxidizing agents.

  • Disposal:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.[6]

    • Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specific, validated protocol and the necessary safety equipment. The recommended and safest method of disposal is through a licensed hazardous waste management company.[6][7] Incineration at a high temperature in a facility equipped with afterburners and scrubbers is a common method for the complete destruction of such organic compounds.[7]

Decontamination of Labware and Surfaces

For glassware and equipment contaminated with 5-Amino-biphenyl-2-carboxylic acid methyl ester, a triple-rinse procedure is recommended.[4]

  • Initial Rinse: Rinse the contaminated item with a suitable organic solvent (e.g., acetone or ethanol). Collect this first rinse as hazardous waste.

  • Second and Third Rinses: Repeat the rinse two more times. These subsequent rinses can also be collected as hazardous waste.

  • Final Cleaning: After the solvent rinses, the glassware can be washed with soap and water.

For surface spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the hazardous waste container.[7] Clean the affected area with a suitable solvent, followed by soap and water.

Emergency Procedures: Spill and Exposure

In the event of a spill or personal exposure, immediate and correct action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Decontaminate the spill area as described above.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Conclusion

The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental ethics. By adhering to the principles and protocols outlined in this guide, researchers can effectively mitigate the risks associated with 5-Amino-biphenyl-2-carboxylic acid methyl ester, ensuring the safety of themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Proper Disposal of 3-Methoxymethyl-benzene-1,2-diamine: A Guide for Labor
  • SAFETY DATA SHEET - 4-Aminoazobenzene. Sigma-Aldrich.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc.
  • SAFETY DATA SHEET - 2-Aminobiphenyl. Fisher Scientific.
  • Safety Data Sheet - 5-Hydroxymethyl-2-furancarboxylic Acid. Cayman Chemical.
  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research.
  • Safety Data Sheet - 4'-Hydroxybiphenyl-3-carboxylic acid methyl ester. AK Scientific, Inc.
  • SAFETY D
  • SAFETY DATA SHEET - Methyl biphenyl-4-carboxyl
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride. Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-biphenyl-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

5-Amino-biphenyl-2-carboxylic acid methyl ester is a complex molecule, and its hazard profile is best understood by examining its key functional groups:

  • Biphenyl Moiety: Biphenyl and its derivatives can be irritating to the eyes and respiratory tract.[1][2] More significantly, some biphenyl compounds are associated with liver and nervous system damage with prolonged exposure.[1][3] The Occupational Safety and Health Administration (OSHA) and other regulatory bodies have established exposure limits for biphenyl, underscoring the need for caution.[3][4]

  • Aromatic Amine: Aromatic amines are a class of compounds that often carry significant health risks, including the potential for carcinogenicity.[5] They can also be skin and respiratory sensitizers, meaning they can cause allergic reactions upon repeated exposure.

  • Carboxylic Acid Ester: While generally less hazardous than the other two components, esters can still cause irritation to the skin and eyes.[6][7][8]

Given this combination of structural features, we must treat 5-Amino-biphenyl-2-carboxylic acid methyl ester with a high degree of caution, assuming it may be a skin and eye irritant, a potential sensitizer, and may have long-term health effects.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, PPE is crucial for safeguarding against accidental exposure. The following table summarizes the recommended PPE for handling 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Body PartRecommended PPERationale
Eyes and Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.
Hands Double-gloving with nitrile glovesNitrile gloves offer good resistance to a variety of chemicals, including many solvents.[9] Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if it becomes contaminated.
Body A lab coat, buttoned completely, and an apronA lab coat protects the skin and personal clothing from minor splashes. An apron provides an additional layer of chemical resistance.
Respiratory A NIOSH-approved respirator with an organic vapor cartridgeGiven the potential for inhalation toxicity from the biphenyl and aromatic amine moieties, a respirator is recommended, especially when handling the solid compound or preparing solutions.[10][11][12]
Feet Closed-toe shoesProtects the feet from spills and falling objects.

Safe Handling Workflow: A Step-by-Step Guide

The following workflow provides a procedural, step-by-step guide for the safe handling of 5-Amino-biphenyl-2-carboxylic acid methyl ester, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Work in a certified chemical fume hood A->B C Prepare all necessary equipment and reagents B->C D Carefully weigh the solid compound C->D Proceed to handling E Prepare the solution, avoiding splashes D->E F Cap and label all containers E->F G Decontaminate work surfaces F->G Proceed to cleanup H Dispose of waste in a designated hazardous waste container G->H I Doff PPE in the correct order H->I J Wash hands thoroughly I->J

Caption: Safe handling workflow for 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Emergency Procedures: Planning for the Unexpected

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][5][13] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5][13] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][13]

Disposal Plan: Responsible Stewardship

All waste containing 5-Amino-biphenyl-2-carboxylic acid methyl ester, including empty containers, contaminated gloves, and solutions, must be disposed of as hazardous waste.[5][14][15] Follow all local, state, and federal regulations for hazardous waste disposal.[14] Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[16]

Conclusion

The safe handling of 5-Amino-biphenyl-2-carboxylic acid methyl ester is not merely a matter of following rules; it is a mindset of proactive risk mitigation. By understanding the potential hazards of this molecule and adhering to the rigorous PPE and handling protocols outlined in this guide, we can ensure a safe laboratory environment that fosters innovation and discovery.

References

  • New Jersey Department of Health. (n.d.). Biphenyl - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Kim, H. Y., et al. (2015). Exposure Monitoring and Risk Assessment of Biphenyl in the Workplace. Safety and Health at Work, 6(2), 114-119. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Experiment 731: Esters. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Diphenyl (Biphenyl). Retrieved from [Link]

  • WorkSafeBC. (n.d.). Biphenyl. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Kropac, J. (n.d.). Lab: Esterification. Ms. Kropac's Website. Retrieved from [Link]

  • Chevron. (2023). Safety Data Sheet. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids. Retrieved from [Link]

  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). Hazardous Material Fact Sheet - Empty Chemical Container Disposal. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2011). U List of Hazardous Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-biphenyl-2-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-Amino-biphenyl-2-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.